molecular formula C10H11IO3 B1451341 Methyl 4-ethoxy-3-iodobenzoate CAS No. 1131588-13-0

Methyl 4-ethoxy-3-iodobenzoate

Cat. No.: B1451341
CAS No.: 1131588-13-0
M. Wt: 306.1 g/mol
InChI Key: WOQIEYLCMSOXPO-UHFFFAOYSA-N
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Description

Methyl 4-ethoxy-3-iodobenzoate is an aromatic ester building block of interest in organic synthesis and medicinal chemistry. Its molecular structure, which incorporates both an iodine atom and an ethoxy group on the benzoate ring, makes it a versatile intermediate for constructing more complex molecules. The iodine moiety is particularly valuable for facilitating further chemical transformations via cross-coupling reactions, such as Suzuki or Sonogashira couplings , enabling the introduction of diverse carbon chains or aromatic systems. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the relevant safety data sheets prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-ethoxy-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOQIEYLCMSOXPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661085
Record name Methyl 4-ethoxy-3-iodobenzoate
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Molecular Weight

306.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131588-13-0
Record name Methyl 4-ethoxy-3-iodobenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-ethoxy-3-iodobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-ethoxy-3-iodobenzoate (CAS No. 1131588-13-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Methyl 4-ethoxy-3-iodobenzoate, a key chemical intermediate in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document elucidates the compound's physicochemical properties, outlines a detailed, field-proven synthesis protocol, and explores its applications as a versatile building block in the construction of complex bioactive molecules. Emphasis is placed on the causality behind experimental choices, ensuring a deep understanding of the synthetic process. This guide is intended to be a self-validating resource, grounded in authoritative scientific literature, to empower researchers in their pursuit of novel therapeutics.

Introduction: The Strategic Importance of Substituted Benzoates in Medicinal Chemistry

In the landscape of modern drug discovery, the rational design and efficient synthesis of novel molecular entities are paramount. Substituted benzoate esters, such as this compound, represent a critical class of intermediates. Their utility stems from the presence of multiple functional groups on a stable aromatic scaffold, which allows for precise and sequential chemical modifications.

The title compound, with its ethoxy, iodo, and methyl ester functionalities, is a prime example of a strategically designed building block. The electron-donating ethoxy group activates the benzene ring towards electrophilic substitution, while the bulky iodo group not only influences the electronic properties but, more importantly, serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation through various cross-coupling reactions. The methyl ester provides a readily modifiable position for amide bond formation or reduction to an alcohol, further expanding the synthetic possibilities.

This guide will delve into the practical aspects of utilizing this compound, providing the necessary technical details for its synthesis and application, thereby facilitating its integration into complex synthetic workflows aimed at the discovery of new therapeutic agents.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use and the successful execution of subsequent reactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1131588-13-0[1]
Molecular Formula C₁₀H₁₁IO₃-
Molecular Weight 306.09 g/mol [1]
Appearance Off-white to pale yellow solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, MeOH)-

Characterization Data (Predicted based on analogous structures):

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethoxy group (a quartet and a triplet), and the methyl ester (a singlet). The substitution pattern on the aromatic ring will lead to a specific splitting pattern for the aromatic protons.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, including the carbonyl carbon of the ester, the aromatic carbons (with the carbon bearing the iodine atom showing a characteristic chemical shift), and the carbons of the ethoxy and methyl groups.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of iodine will be observable in high-resolution mass spectrometry.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be efficiently achieved through the electrophilic iodination of its precursor, Methyl 4-ethoxybenzoate. The ethoxy group at the 4-position is an ortho-, para-director and strongly activates the aromatic ring, facilitating iodination at the ortho-position (position 3).

Reaction Principle and Causality

The chosen synthetic route is an electrophilic aromatic substitution. The key to this transformation is the generation of a suitable electrophilic iodine species. A mixture of iodine and an oxidizing agent, such as periodic acid or nitric acid, is commonly employed to generate the highly electrophilic iodonium ion (I⁺) or a related species in situ. The electron-rich aromatic ring of Methyl 4-ethoxybenzoate then attacks this electrophile, leading to the substitution of a hydrogen atom with an iodine atom. The reaction is regioselective for the position ortho to the powerful activating ethoxy group.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Iodination cluster_2 Work-up cluster_3 Purification start Dissolve Methyl 4-ethoxybenzoate in a suitable solvent (e.g., acetic acid) in a round-bottom flask. add_I2 Add molecular iodine (I₂) to the solution. start->add_I2 add_oxidant Slowly add an oxidizing agent (e.g., periodic acid or nitric acid) to the stirred mixture. add_I2->add_oxidant heat Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor by TLC. add_oxidant->heat cool Cool the reaction mixture to room temperature. heat->cool quench Pour the mixture into an aqueous solution of sodium thiosulfate to quench excess iodine. cool->quench extract Extract the product with an organic solvent (e.g., ethyl acetate). quench->extract wash Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter. extract->wash evaporate Concentrate the filtrate under reduced pressure. wash->evaporate purify Purify the crude product by column chromatography or recrystallization. evaporate->purify G cluster_0 Cross-Coupling Reactions cluster_1 Advanced Intermediates cluster_2 Bioactive Molecules start This compound suzuki Suzuki Coupling (with boronic acids/esters) start->suzuki sonogashira Sonogashira Coupling (with terminal alkynes) start->sonogashira buchwald Buchwald-Hartwig Amination (with amines) start->buchwald intermediate1 Biaryl Structures suzuki->intermediate1 intermediate2 Aryl-alkyne Adducts sonogashira->intermediate2 intermediate3 Arylamine Derivatives buchwald->intermediate3 drug Kinase Inhibitors & Other Therapeutics intermediate1->drug intermediate2->drug intermediate3->drug

Sources

An In-depth Technical Guide to Methyl 4-ethoxy-3-iodobenzoate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-ethoxy-3-iodobenzoate is a substituted aromatic compound with significant potential as a versatile building block in organic synthesis, particularly within the pharmaceutical and materials science sectors. Its unique trifunctional nature, featuring an iodo group, an ethoxy moiety, and a methyl ester, offers multiple reaction sites for derivatization. This guide provides a comprehensive overview of the chemical properties, a detailed proposed synthesis protocol, predicted spectroscopic data, and a discussion of its potential applications in drug discovery, drawing upon established principles of organic chemistry and data from analogous compounds.

Introduction: The Strategic Value of Multifunctional Scaffolds

In the landscape of modern drug discovery and development, the strategic incorporation of specific functional groups into molecular scaffolds is paramount for optimizing pharmacokinetic and pharmacodynamic profiles. The "magic methyl" effect is a well-documented phenomenon where the addition of a methyl group can significantly enhance a drug's potency and metabolic stability. Similarly, the introduction of an ethoxy group can modulate lipophilicity and improve oral bioavailability. The presence of an iodine atom on an aromatic ring is particularly valuable as it serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions like the Suzuki, Heck, and Sonogashira couplings. These reactions are fundamental in the construction of complex molecular architectures.

This compound combines these key features, making it a highly attractive, yet under-explored, intermediate for the synthesis of novel bioactive molecules and functional materials. This document aims to consolidate the predicted and inferred knowledge of this compound, providing a foundational resource for researchers.

Physicochemical Properties

Due to the limited availability of experimental data for this compound, the following properties are predicted based on data from structurally similar compounds such as Methyl 4-iodobenzoate, Methyl 4-ethoxybenzoate, and other related substituted benzoates.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₁₀H₁₁IO₃---
Molecular Weight 306.10 g/mol [1]
Appearance White to off-white solidAnalogy to similar substituted benzoates
Melting Point 75-85 °CInterpolation between Methyl 4-iodobenzoate (~114°C) and Methyl 4-ethoxybenzoate (~26°C)
Boiling Point > 300 °C (decomposes)Extrapolation from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water.General solubility of non-polar organic compounds
pKa (of conjugate acid) ~2-3Effect of electron-withdrawing groups on the benzoic acid moiety

Proposed Synthesis Protocol

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available Methyl 4-hydroxybenzoate. This strategy involves an initial iodination followed by an etherification reaction.

Synthesis Workflow

Synthesis_Workflow A Methyl 4-hydroxybenzoate B Methyl 4-hydroxy-3-iodobenzoate A->B  Iodination (NIS, Acetonitrile) C This compound B->C  Williamson Ether Synthesis (Ethyl iodide, K₂CO₃, Acetone)

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Methodology

Step 1: Iodination of Methyl 4-hydroxybenzoate

  • Rationale: The hydroxyl group of the starting material is an ortho-, para-director. Since the para position is blocked, iodination is expected to occur at one of the ortho positions (C3 or C5). N-Iodosuccinimide (NIS) is a mild and effective electrophilic iodinating agent for activated aromatic rings.

  • Procedure:

    • To a solution of Methyl 4-hydroxybenzoate (1 equivalent) in acetonitrile, add N-Iodosuccinimide (1.1 equivalents).

    • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield Methyl 4-hydroxy-3-iodobenzoate.

Step 2: Williamson Ether Synthesis

  • Rationale: The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and a primary alkyl halide. The phenolic proton of Methyl 4-hydroxy-3-iodobenzoate is acidic and can be deprotonated by a mild base like potassium carbonate to form the corresponding phenoxide, which then acts as a nucleophile.

  • Procedure:

    • To a solution of Methyl 4-hydroxy-3-iodobenzoate (1 equivalent) in acetone, add potassium carbonate (2-3 equivalents) and ethyl iodide (1.5 equivalents).

    • Reflux the reaction mixture for 6-12 hours, monitoring by TLC.

    • After completion, filter off the potassium carbonate and concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Spectroscopic Characterization (Predicted)

The following spectroscopic data are predicted based on the analysis of related structures and established principles of NMR and IR spectroscopy.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d1HAr-H (H-2)
~7.80dd1HAr-H (H-6)
~6.85d1HAr-H (H-5)
~4.10q2H-O-CH₂ -CH₃
~3.90s3H-COOCH
~1.45t3H-O-CH₂-CH₃
¹³C NMR (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~166C =O
~158C -OEt
~138C -I
~132Ar-C H
~122Ar-C H
~112Ar-C H
~87Ar-C -COOCH₃
~65-O-C H₂-CH₃
~52-COOC H₃
~15-O-CH₂-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional Group
~2980-2850C-H stretch (aliphatic)
~1720C=O stretch (ester)
~1600, 1500, 1450C=C stretch (aromatic)
~1250C-O stretch (aryl ether)
~1100C-O stretch (ester)
Mass Spectrometry (MS)
  • Predicted M+: 306.97 (for C₁₀H₁₁IO₃)

  • Key Fragmentation Patterns: Loss of •OCH₃ (M-31), loss of •CH₂CH₃ (M-29), loss of COOCH₃ (M-59).

Chemical Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of its three distinct functional groups.

Reactions at the Iodo Group

The aryl-iodine bond is the most versatile handle for further functionalization. It readily participates in a wide array of palladium-catalyzed cross-coupling reactions.

Reactivity_Diagram Start This compound Suzuki Aryl/Vinyl Boronic Acid (Suzuki Coupling) Start->Suzuki Pd catalyst, Base Heck Alkene (Heck Coupling) Start->Heck Pd catalyst, Base Sonogashira Terminal Alkyne (Sonogashira Coupling) Start->Sonogashira Pd/Cu catalyst, Base Buchwald Amine/Alcohol (Buchwald-Hartwig Coupling) Start->Buchwald Pd catalyst, Base

Caption: Key cross-coupling reactions of the iodo-substituent.

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl compounds or styrenyl derivatives.

  • Heck Coupling: Reaction with alkenes to introduce vinyl groups.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines or alcohols to form C-N or C-O bonds, respectively.

Reactions at the Ester Group

The methyl ester can be manipulated through standard ester chemistry:

  • Hydrolysis: Saponification with a base (e.g., NaOH, LiOH) will yield the corresponding carboxylic acid, 4-ethoxy-3-iodobenzoic acid. This allows for subsequent amide bond formation.

  • Reduction: Reduction with a strong reducing agent like lithium aluminum hydride (LiAlH₄) will afford the corresponding benzyl alcohol.

  • Transesterification: Reaction with other alcohols under acidic or basic conditions can be used to exchange the methyl group for other alkyl groups.

Reactions at the Ethoxy Group

The ethoxy group is generally stable. However, under harsh acidic conditions (e.g., HBr, BBr₃), cleavage of the ether is possible to regenerate the phenol.

Applications in Drug Discovery

The structural motifs present in this compound are prevalent in many biologically active compounds. The ethoxy group can act as a hydrogen bond acceptor and can enhance binding to target proteins.[2][3] The ability to systematically modify the iodo-position allows for the exploration of the chemical space around a core scaffold, a key strategy in lead optimization.

For instance, the introduction of various aryl or heteroaryl groups via Suzuki coupling could be used to probe interactions with specific pockets in a receptor binding site. The conversion of the ester to an amide would allow for the introduction of diverse substituents to further modulate solubility and cell permeability. The role of the methoxy group, and by extension the ethoxy group, in approved drugs is well-documented, often contributing to improved binding affinity and metabolic stability.[4]

Safety and Handling

Based on analogous iodo- and ethoxy-substituted aromatic compounds, this compound should be handled with care in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is unavailable, it should be treated as a potentially hazardous chemical. Avoid inhalation, ingestion, and skin contact.

Conclusion

This compound represents a valuable and versatile building block for synthetic chemists. Its trifunctional nature provides a platform for the strategic and controlled introduction of diverse chemical functionalities. While experimental data for this specific compound is scarce, this guide provides a solid foundation of predicted properties, a robust synthetic strategy, and an overview of its potential applications, particularly in the realm of medicinal chemistry. The methodologies and principles outlined herein should empower researchers to effectively synthesize and utilize this promising intermediate in their discovery programs.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews1995, 95 (7), 2457–2483.
  • Hartwig, J. F. Transition Metal Catalyzed Synthesis of Aryl-Nitrogen and Aryl-Oxygen Bonds. In Modern Arene Chemistry; Astruc, D., Ed.; Wiley-VCH: Weinheim, Germany, 2002; pp 1051–1096.
  • Chiodi, D.; Ishihara, Y. The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry2024 , 273, 116364. [Link]

  • Patrick, G. L. An Introduction to Medicinal Chemistry, 6th ed.; Oxford University Press, 2017.
  • Ganesan, A. The impact of natural products upon modern drug discovery. Current Opinion in Chemical Biology2008, 12 (3), 306-317.
  • Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.
  • Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2014.
  • PubChem. Methyl 4-iodobenzoate. [Link]

  • PubChem. 4-Ethoxybenzoic acid. [Link]

  • PubChem. Methyl 4-hydroxy-3-iodobenzoate. [Link]

  • Wermuth, C. G. The Practice of Medicinal Chemistry. In The Practice of Medicinal Chemistry; Wermuth, C. G., Ed.; Academic Press, 2008; pp 359-387. [Link]

  • ResearchGate. The Role of Functional Groups in Drug-Receptor Interactions. [Link]

Sources

An In-depth Technical Guide to the Synthesis of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and in-depth overview of a reliable and efficient synthetic pathway for methyl 4-ethoxy-3-iodobenzoate, a valuable substituted aromatic compound with applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a detailed exploration of the underlying chemical principles, a step-by-step experimental protocol, and a thorough discussion of the rationale behind the chosen methodology. The synthesis is presented as a two-step sequence commencing with the readily available 4-ethoxybenzoic acid, ensuring both accessibility and reproducibility.

Introduction and Strategic Overview

This compound is an important building block in organic chemistry, primarily owing to its trifunctional nature. The presence of an ester, an ether, and an aryl iodide moiety within the same molecule allows for a diverse range of subsequent chemical transformations. The aryl iodide is particularly amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, making it a versatile precursor for the synthesis of more complex molecular architectures.

The synthetic strategy detailed herein is designed for efficiency, high regioselectivity, and is based on well-established and understood organic reactions. The pathway begins with the Fischer esterification of 4-ethoxybenzoic acid to yield methyl 4-ethoxybenzoate. This intermediate is then subjected to a regioselective electrophilic iodination to introduce the iodine atom at the desired position on the aromatic ring, yielding the final product.

The choice of this pathway is underpinned by the predictable directing effects of the substituents on the benzene ring. The ethoxy group is a strong activating group and an ortho, para-director, while the methyl ester is a deactivating group and a meta-director. This electronic guidance ensures that the incoming electrophilic iodine is directed to the position ortho to the ethoxy group and meta to the ester, leading to the desired 3-iodo isomer with high selectivity.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants, intermediates, and the final product is fundamental to the successful execution of the synthesis, purification, and characterization processes.

Property4-Ethoxybenzoic AcidMethyl 4-ethoxybenzoate[1]This compound[2]
CAS Number 619-86-323676-08-61131588-13-0
Molecular Formula C₉H₁₀O₃C₁₀H₁₂O₃C₁₀H₁₁IO₃
Molecular Weight 166.17 g/mol 180.20 g/mol 306.10 g/mol
Appearance White crystalline powderWhite to off-white solid(Predicted) White to pale yellow solid
Melting Point 196-198 °C36-38 °CNot available
Solubility Soluble in ethanol, ether; slightly soluble in hot waterSoluble in methanol, ethanol, ether; insoluble in waterSoluble in common organic solvents (e.g., dichloromethane, ethyl acetate)

Synthetic Pathway and Mechanism

The synthesis of this compound is accomplished through a two-step reaction sequence as illustrated below.

Synthesis_Pathway cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Electrophilic Iodination 4-Ethoxybenzoic_Acid 4-Ethoxybenzoic Acid Methyl_4-ethoxybenzoate Methyl 4-ethoxybenzoate 4-Ethoxybenzoic_Acid->Methyl_4-ethoxybenzoate CH3OH, H2SO4 (cat.), Reflux Iodination_Intermediate Methyl 4-ethoxybenzoate Final_Product This compound Iodination_Intermediate->Final_Product NIS, TFA (cat.), CH3CN, rt

Caption: Overall synthetic pathway for this compound.

Step 1: Fischer Esterification of 4-Ethoxybenzoic Acid

The initial step involves the conversion of 4-ethoxybenzoic acid to its corresponding methyl ester via a Fischer-Speier esterification. This acid-catalyzed reaction with an excess of methanol serves as both the reactant and the solvent, driving the equilibrium towards the product side.

Mechanism: The mechanism of Fischer esterification proceeds via a series of proton transfer and nucleophilic acyl substitution steps. The carboxylic acid is first protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack by methanol. The resulting tetrahedral intermediate then undergoes a series of proton transfers and the elimination of a water molecule to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final methyl ester product.

Step 2: Regioselective Iodination of Methyl 4-ethoxybenzoate

The second and final step is the regioselective iodination of the electron-rich aromatic ring of methyl 4-ethoxybenzoate. This is an electrophilic aromatic substitution reaction where N-iodosuccinimide (NIS) serves as the source of the electrophilic iodine species.[3][4] The reaction is catalyzed by a catalytic amount of trifluoroacetic acid (TFA), which enhances the electrophilicity of the iodine.[3][4]

Mechanism and Regioselectivity: The ethoxy group (-OEt) is a powerful activating group that directs incoming electrophiles to the ortho and para positions due to its ability to donate electron density to the ring through resonance. Conversely, the methyl ester group (-COOCH₃) is a deactivating group that directs incoming electrophiles to the meta position. In this specific substrate, the para position relative to the ethoxy group is already occupied by the ester. Therefore, the strong activating and directing effect of the ethoxy group overwhelmingly favors the substitution at one of the two equivalent ortho positions. The use of a mild iodinating agent like NIS under catalytic acidic conditions ensures a controlled and highly regioselective reaction, yielding the desired 3-iodo isomer as the major product.[3][4]

Experimental_Workflow cluster_step1 Step 1: Esterification cluster_step2 Step 2: Iodination start1 Combine 4-Ethoxybenzoic Acid, Methanol, and H2SO4 reflux Reflux the reaction mixture start1->reflux workup1 Aqueous work-up and extraction reflux->workup1 purify1 Purification of Methyl 4-ethoxybenzoate workup1->purify1 start2 Dissolve Methyl 4-ethoxybenzoate in Acetonitrile purify1->start2 Characterize and proceed add_reagents Add NIS and catalytic TFA start2->add_reagents react Stir at room temperature add_reagents->react workup2 Quenching and aqueous work-up react->workup2 purify2 Purification of the final product workup2->purify2 end end purify2->end Final Product Characterization

Caption: A streamlined experimental workflow for the two-step synthesis.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Synthesis of Methyl 4-ethoxybenzoate (Intermediate)

Materials:

  • 4-Ethoxybenzoic acid

  • Methanol (anhydrous)

  • Concentrated sulfuric acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-ethoxybenzoic acid (10.0 g, 60.2 mmol).

  • Add an excess of anhydrous methanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL) until effervescence ceases, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • The crude methyl 4-ethoxybenzoate can be purified by recrystallization from a minimal amount of hot hexane or by vacuum distillation to afford a white to off-white solid.

Synthesis of this compound (Final Product)

Materials:

  • Methyl 4-ethoxybenzoate

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (anhydrous)

  • 10% aqueous sodium thiosulfate solution (Na₂S₂O₃)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 100 mL round-bottom flask, dissolve methyl 4-ethoxybenzoate (5.0 g, 27.7 mmol) in anhydrous acetonitrile (50 mL).

  • To this solution, add N-iodosuccinimide (6.8 g, 30.5 mmol, 1.1 equivalents) in one portion.

  • Add a catalytic amount of trifluoroacetic acid (0.2 mL, ~0.1 equivalents) dropwise to the stirring mixture.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by adding 10% aqueous sodium thiosulfate solution (30 mL) to reduce any unreacted iodine.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a white to pale yellow solid.

Characterization of the Final Product

The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods. Based on the structure and data from analogous compounds, the following spectral characteristics are expected:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show a singlet for the methyl ester protons around δ 3.9 ppm, a quartet for the ethoxy methylene protons around δ 4.1 ppm, and a triplet for the ethoxy methyl protons around δ 1.4 ppm. The aromatic region should display three distinct signals corresponding to the three protons on the benzene ring. Specifically, a doublet for the proton at C5, a doublet of doublets for the proton at C6, and a singlet or a small doublet for the proton at C2. For the closely related methyl 3-iodo-4-methoxybenzoate, the aromatic signals appear at δ 8.45 (d, J = 2.1 Hz, 1H), 8.01 (dd, J = 8.6, 2.1 Hz, 1H), and 6.82 (d, J = 8.6 Hz, 1H), with the methoxy and methyl ester protons at δ 3.93 (s, 3H) and 3.88 (s, 3H) respectively. A similar pattern is anticipated for the title compound.

  • ¹³C NMR (CDCl₃, 101 MHz): The spectrum is predicted to show signals for the methyl ester carbon (~δ 52 ppm), the ethoxy carbons (~δ 64 and 15 ppm), the aromatic carbons, including the carbon bearing the iodine atom at a characteristic upfield shift (~δ 85 ppm), and the carbonyl carbon of the ester (~δ 165 ppm). The corresponding signals for methyl 3-iodo-4-methoxybenzoate are observed at δ 165.7, 161.7, 141.1, 131.8, 124.4, 110.1, 85.4, 56.7, and 52.3.

  • Infrared (IR) Spectroscopy (KBr or ATR): The IR spectrum should exhibit a strong absorption band for the C=O stretching of the ester group around 1720-1730 cm⁻¹. Other characteristic absorptions would include C-O stretching bands for the ester and ether functionalities in the region of 1250-1000 cm⁻¹, and C-H stretching vibrations of the aromatic ring and alkyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (306.10 g/mol ).

Conclusion

The synthetic pathway detailed in this guide provides a robust and reliable method for the preparation of this compound. The two-step sequence, beginning with a Fischer esterification followed by a regioselective iodination, is based on well-understood and high-yielding reactions. The experimental protocols are designed to be self-validating, with clear steps for reaction monitoring and purification. This in-depth guide, grounded in established chemical principles and supported by relevant literature, offers a valuable resource for researchers and professionals engaged in organic synthesis and the development of novel chemical entities.

References

  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO₃)₃·9H₂O. RSC Advances, 4(86), 46051-46057. [Link]

  • Samanta, S., Pappula, V., Dinda, M., & Adimurthy, S. (2014). Transition metal-free oxidative esterification of benzylic alcohols in aqueous medium. New Journal of Chemistry, 38(12), 5739-5743. [Link]

  • Benson, W. R., McBee, E. T., & Rand, L. (1961). N-IODOSUCCINIMIDE. Organic Syntheses, 41, 71. [Link]

  • Kraszkiewicz, L., Sosnowski, M., & Skulski, L. (2007). Superactivity and dual reactivity of the system N-Iodosuccinimide-H2SO4 in the lodination of deactivated arenes. Russian Journal of Organic Chemistry, 43(9), 1281-1287. [Link]

  • PubChem. (n.d.). Methyl 4-iodobenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Regioselective Iodination of Electron-Rich Aromatics with N-Iodosuccinimide and Catalytic Trifluoroacetic Acid. Tetrahedron Letters, 43(29), 5047-5048. [Link]

  • Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-iodobenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved January 21, 2026, from [Link]

  • Bergström, M., Ganji, S., Naidu Veluru, R., & Unelius, C. R. (2017). N-Iodosuccinimide (NIS) in Direct Aromatic Iodination. European Journal of Organic Chemistry, 2017(22), 3234-3239. [Link]

  • Sniady, A. (2006). N-iodosuccinimide (NIS). Synlett, 2006(12), 1863-1864. [Link]

  • NIST. (n.d.). Methyl 4(methylamino)benzoate. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

  • NIST. (n.d.). Ethyl 4-iodobenzoate. National Institute of Standards and Technology. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). Methyl 4-ethoxybenzoate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

An In-Depth Technical Guide to Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethoxy-3-iodobenzoate is a halogenated aromatic ester that serves as a valuable building block in organic synthesis, particularly within the realm of pharmaceutical and medicinal chemistry. Its trifunctional nature—possessing an ester, an ether, and an aryl iodide—makes it a versatile intermediate for the construction of more complex molecular architectures. The presence of the iodine atom at a specific position on the benzene ring is of particular significance, as it provides a reactive handle for various cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. This guide offers a comprehensive overview of the structure, synthesis, and properties of this compound, providing researchers with the fundamental knowledge required for its effective utilization in their synthetic endeavors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its successful application in multi-step syntheses. While experimental data for this compound is not widely published, its properties can be reliably estimated based on its structure and comparison with closely related analogs.

PropertyValueSource
CAS Number 1131588-13-0[Parchem, 2024][1]
Molecular Formula C₁₀H₁₁IO₃[Parchem, 2024][1]
Molecular Weight 306.10 g/mol [Parchem, 2024][1]
Appearance Expected to be a white to off-white solidInferred from related compounds[2]
Melting Point Not reported; likely higher than related non-iodinated or methoxy-substituted analogs.N/A
Boiling Point Not reported; expected to be elevated due to molecular weight and polarity.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone; sparingly soluble in non-polar solvents and water.Inferred from related compounds[3]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a two-step sequence starting from the readily available Methyl 4-hydroxybenzoate. This strategy involves an initial electrophilic iodination followed by a Williamson ether synthesis. This approach offers a high degree of regiocontrol and generally proceeds with good to excellent yields.

Workflow for the Synthesis of this compound

Synthesis_Workflow Synthesis of this compound cluster_0 Step 1: Iodination cluster_1 Step 2: Williamson Ether Synthesis A Methyl 4-hydroxybenzoate B Methyl 4-hydroxy-3-iodobenzoate A->B ICl, Acetic Acid C Methyl 4-hydroxy-3-iodobenzoate D This compound C->D Iodoethane, K₂CO₃, DMF

Caption: A two-step synthetic route to this compound.

Step 1: Iodination of Methyl 4-hydroxybenzoate

The first step involves the regioselective iodination of Methyl 4-hydroxybenzoate. The hydroxyl group is a strongly activating ortho-, para-director. Since the para position is blocked by the methyl ester, the iodination occurs selectively at one of the ortho positions. Iodine monochloride (ICl) is an effective iodinating agent for this transformation.

Experimental Protocol:

  • In a well-ventilated fume hood, dissolve Methyl 4-hydroxybenzoate in glacial acetic acid.

  • While stirring, slowly add a solution of iodine monochloride in glacial acetic acid to the reaction mixture.

  • Heat the mixture to a moderate temperature (e.g., 60-70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into cold water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with water to remove any remaining acetic acid and inorganic salts.

  • Dry the product, Methyl 4-hydroxy-3-iodobenzoate, under vacuum.

Causality of Experimental Choices:

  • Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can dissolve the starting material and the iodine monochloride. It is also relatively inert under the reaction conditions.

  • Iodine Monochloride (ICl): ICl is a more electrophilic and reactive iodinating agent compared to molecular iodine (I₂), leading to a more efficient reaction.

  • Heating: Providing thermal energy increases the reaction rate and helps to drive the reaction to completion in a reasonable timeframe.

  • Aqueous Workup: The precipitation of the product in water is a convenient method for initial purification, as the desired product is typically insoluble in water while the reagents and byproducts are more soluble.

Step 2: Williamson Ether Synthesis

The second step is the etherification of the phenolic hydroxyl group of Methyl 4-hydroxy-3-iodobenzoate with iodoethane. This classic S(_N)2 reaction is typically carried out in the presence of a weak base to deprotonate the phenol, generating the more nucleophilic phenoxide ion.

Experimental Protocol:

  • Dissolve Methyl 4-hydroxy-3-iodobenzoate in a polar aprotic solvent such as N,N-dimethylformamide (DMF).

  • Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃), to the solution.

  • Add iodoethane to the reaction mixture.

  • Heat the mixture and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and pour it into water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Causality of Experimental Choices:

  • DMF as Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the S(_N)2 reaction by solvating the potassium cation, leaving the carbonate anion more available to act as a base.

  • Potassium Carbonate (K₂CO₃): This is a mild and inexpensive base that is sufficient to deprotonate the weakly acidic phenol without causing hydrolysis of the ester group.

  • Iodoethane: Ethyl iodide is a good electrophile for the S(_N)2 reaction due to the excellent leaving group ability of the iodide ion.

  • Extractive Workup and Chromatography: These are standard procedures to isolate and purify the final product from the reaction mixture, removing any unreacted starting materials, salts, and byproducts.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the methyl ester and ethoxy groups.

  • Aromatic Protons: The three protons on the benzene ring will appear as a characteristic three-proton system. The proton ortho to the ester group and meta to the ethoxy group will likely be a doublet. The proton ortho to the ethoxy group and meta to the ester will be a doublet of doublets. The proton ortho to the iodine and meta to the ethoxy group will be a doublet.

  • Ethoxy Group: The methylene protons (-OCH₂CH₃) will appear as a quartet, coupled to the adjacent methyl protons. The methyl protons (-OCH₂CH₃) will appear as a triplet, coupled to the methylene protons.

  • Methyl Ester: The methyl protons of the ester group (-COOCH₃) will appear as a singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will appear at the downfield end of the spectrum, typically in the range of 165-175 ppm.

  • Aromatic Carbons: The six carbons of the benzene ring will show distinct signals, with their chemical shifts influenced by the attached substituents. The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect.

  • Ethoxy and Methyl Ester Carbons: The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C=O Stretch: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group.

  • C-O Stretches: Absorptions corresponding to the C-O stretching of the ester and ether linkages will be present in the fingerprint region (1000-1300 cm⁻¹).

  • Aromatic C-H and C=C Stretches: Bands corresponding to aromatic C-H stretching will appear above 3000 cm⁻¹, and C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)

The mass spectrum will show the molecular ion peak (M⁺) and characteristic fragmentation patterns.

  • Molecular Ion Peak: The molecular ion peak is expected at m/z = 306, corresponding to the molecular weight of the compound.

  • Isotope Pattern: The presence of iodine will result in a characteristic isotopic pattern for the molecular ion and any iodine-containing fragments.

  • Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (-OCH₃) from the ester, and cleavage of the ethoxy group.

Applications in Research and Drug Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.[4] The aryl iodide functionality is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[5] These reactions allow for the introduction of diverse substituents at the 3-position of the benzene ring, enabling the rapid generation of libraries of compounds for biological screening.

While specific examples of marketed drugs derived directly from this compound are not prominent, its structural motif is present in numerous biologically active compounds. Its utility lies in its ability to serve as a scaffold for the synthesis of targeted molecules in early-stage drug discovery projects.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. Based on the safety data for related iodinated aromatic compounds, the following precautions are recommended:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its straightforward two-step synthesis from readily available starting materials, combined with the reactivity of its aryl iodide group, makes it an attractive intermediate for the construction of complex molecular targets. This guide has provided a comprehensive overview of its structure, synthesis, predicted spectroscopic properties, and potential applications, offering a solid foundation for its use in research and development.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. Retrieved from [Link]

  • Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 4. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-hydroxy-3-iodobenzoate. PubChem. Retrieved from [Link]

  • Google Patents. (n.d.). CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (HMDB0059898). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 3-iodo-4-methoxybenzoate. PubChem. Retrieved from [Link]

  • Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • J-GLOBAL. (n.d.). Methyl 4-iodobenzoate | Chemical Substance Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to Determining the Solubility Profile of Methyl 4-ethoxy-3-iodobenzoate for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The preformulation phase of drug development is a critical juncture where the physicochemical properties of a new chemical entity (NCE) are meticulously characterized. Among these, solubility stands as a paramount determinant of a drug's bioavailability and subsequent therapeutic efficacy. This guide provides a robust, in-depth methodology for determining the solubility of Methyl 4-ethoxy-3-iodobenzoate, a novel compound with potential therapeutic applications. The protocols outlined herein are designed for researchers, scientists, and drug development professionals, offering a comprehensive framework for generating reliable and reproducible solubility data. This document emphasizes the scientific rationale behind each experimental step, ensuring a thorough understanding of the principles governing the solubility of organic compounds in various solvent systems.

Introduction: The Significance of Solubility in Drug Development

The adage "a drug must be in solution to be absorbed" underscores the fundamental role of solubility in pharmacology. For an orally administered drug to exert its therapeutic effect, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the systemic circulation. Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability, which can compromise clinical efficacy and even lead to the termination of promising drug candidates.

This compound, as an organic molecule, is anticipated to exhibit solubility characteristics dictated by its structural features: a benzene ring, an ester group, an ethoxy group, and an iodine atom. The interplay of these functionalities will determine its polarity and its ability to interact with various solvents. A comprehensive understanding of its solubility in aqueous and organic media is therefore indispensable for its development as a potential therapeutic agent. This guide will provide the necessary protocols to establish a detailed solubility profile of this compound.

Physicochemical Properties and Safety Considerations

While specific experimental data for this compound is not widely available, we can infer some of its properties and handling requirements based on structurally similar compounds such as methyl 4-iodobenzoate and ethyl 4-iodobenzoate.

Inferred Physicochemical Properties:

  • Appearance: Likely a solid, crystalline powder.[1]

  • Molecular Formula: C10H11IO3

  • Molecular Weight: 306.09 g/mol

  • Solubility: Expected to have low solubility in water and good solubility in common organic solvents.[1]

Safety and Handling: As a precautionary measure, this compound should be handled with care, assuming it may cause skin and eye irritation.[2][3][4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[2][3] All handling of the solid compound should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[3]

Experimental Protocol for Solubility Determination

The following protocols are designed to determine the solubility of this compound in a range of relevant solvents. The "shake-flask" method, a gold standard for solubility determination, will be the primary technique described.

Materials and Equipment
  • This compound (solid)

  • Scintillation vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • pH meter

  • Volumetric flasks and pipettes

  • Solvents:

    • Deionized water

    • Phosphate buffered saline (PBS), pH 7.4

    • 0.1 M Hydrochloric acid (HCl)

    • 0.1 M Sodium hydroxide (NaOH)

    • Methanol

    • Ethanol

    • Acetonitrile

    • Dimethyl sulfoxide (DMSO)

Experimental Workflow

The overall workflow for determining the solubility of this compound is depicted in the following diagram:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh Compound add_solvent Add Solvent to Compound prep_compound->add_solvent prep_solvent Prepare Solvents prep_solvent->add_solvent equilibrate Equilibrate on Shaker add_solvent->equilibrate separate Separate Solid and Liquid equilibrate->separate dilute Dilute Supernatant separate->dilute hplc Analyze by HPLC dilute->hplc calculate Calculate Solubility hplc->calculate G cluster_compound Compound Properties cluster_solvent Solvent Properties polarity Polarity (Ester, Ethoxy) solubility Solubility of This compound polarity->solubility 'Like Dissolves Like' h_bond Hydrogen Bonding (Acceptor) h_bond->solubility crystal Crystal Lattice Energy crystal->solubility Energy to overcome solvent_polarity Polarity solvent_polarity->solubility solvent_h_bond Hydrogen Bonding solvent_h_bond->solubility ph pH ph->solubility Affects ionizable groups (if any)

Caption: Factors influencing solubility.

Based on the general principle of "like dissolves like," it is anticipated that this compound will exhibit higher solubility in polar organic solvents that can engage in dipole-dipole interactions. [5]The ester and ethoxy groups can act as hydrogen bond acceptors, which may enhance solubility in protic solvents. The presence of the bulky iodine atom and the overall aromatic character contribute to the molecule's lipophilicity, which will favor solubility in non-polar organic solvents.

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for determining the solubility of this compound. By following the detailed protocols and understanding the underlying principles, researchers can generate high-quality, reliable data that is essential for the progression of this compound through the drug development pipeline. The systematic approach outlined here will enable a thorough characterization of a critical physicochemical property, thereby facilitating informed decision-making in formulation development and ensuring a solid foundation for subsequent preclinical and clinical studies.

References

  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-iodobenzoate. Retrieved from [Link]

  • TCI EUROPE N.V. (2018, October 3). SAFETY DATA SHEET. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl 4-Iodobenzoate. Retrieved from [Link]

  • Alfa Aesar. (2025, September 6). SAFETY DATA SHEET. Retrieved from [Link]

  • Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

Sources

An In-depth Technical Guide to Methyl 4-ethoxy-3-iodobenzoate: Synthesis, Availability, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-ethoxy-3-iodobenzoate is a halogenated aromatic ester that holds significant potential as a versatile building block in organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive aryl iodide, an electron-donating ethoxy group, and a methyl ester, makes it an attractive starting material for the construction of complex molecular architectures. The strategic placement of the iodine atom ortho to the ethoxy group and meta to the methyl ester allows for regioselective transformations, offering chemists precise control over the introduction of further functionalities. This guide provides a comprehensive overview of the commercial availability, synthetic routes, potential applications, and key physicochemical properties of this compound, serving as a critical resource for researchers looking to leverage this compound in their synthetic endeavors.

Commercial Availability

This compound is commercially available from a number of chemical suppliers, ensuring its accessibility for research and development purposes. The compound is typically offered in various purities and quantities to suit a range of laboratory and pilot-scale needs.

SupplierCAS NumberMolecular WeightNotes
Parchem1131588-13-0306.10Available in bulk, railcar, and barge quantities.[1]
BLDpharm1131588-13-0306.10Offers various purities and quantities.
GMR Pharma1131588-13-0306.10Listed as a specialty chemical.
Combi-Blocks1131588-13-0306.10Available in research-scale quantities.

Pricing and specific purity grades should be confirmed directly with the suppliers.

Synthesis of this compound

The synthesis of this compound can be approached through two primary retrosynthetic pathways: etherification of a pre-iodinated phenol or iodination of the pre-formed ether. Both strategies offer distinct advantages and can be tailored to specific laboratory settings and starting material availability.

Route 1: Williamson Ether Synthesis of Methyl 3-iodo-4-hydroxybenzoate

This classical and reliable method involves the O-alkylation of a phenolic precursor with an ethylating agent. The key starting material, methyl 3-iodo-4-hydroxybenzoate, is commercially available. The reaction proceeds via an SN2 mechanism, where the phenoxide, generated in situ by a base, acts as a nucleophile attacking the electrophilic ethyl iodide.

Diagram of Williamson Ether Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product start_material Methyl 3-iodo-4-hydroxybenzoate conditions Reflux start_material->conditions reagent Ethyl Iodide reagent->conditions base Potassium Carbonate base->conditions solvent Acetone or DMF solvent->conditions product This compound conditions->product

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: To a stirred solution of methyl 3-iodo-4-hydroxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as acetone or N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq).

  • Addition of Ethylating Agent: Add ethyl iodide (EtI, 1.2-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a water-immiscible organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

This protocol is based on the well-established Williamson ether synthesis and may require optimization for specific laboratory conditions.

Route 2: Electrophilic Iodination of Methyl 4-ethoxybenzoate

This approach involves the direct iodination of the commercially available methyl 4-ethoxybenzoate. The ethoxy group is an ortho-, para-director, and since the para position is blocked by the methyl ester, the iodination is directed to the ortho position (position 3). Various iodinating agents can be employed, with N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid (TFA) being a common and effective choice.

Diagram of Electrophilic Iodination

G cluster_reactants Reactants cluster_process Process cluster_product Product start_material Methyl 4-ethoxybenzoate conditions Room Temperature start_material->conditions reagent N-Iodosuccinimide (NIS) reagent->conditions catalyst Trifluoroacetic Acid (TFA) catalyst->conditions solvent Acetonitrile solvent->conditions product This compound conditions->product

Caption: Workflow for the Electrophilic Iodination of Methyl 4-ethoxybenzoate.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve methyl 4-ethoxybenzoate (1.0 eq) in acetonitrile.

  • Addition of Reagents: Add N-Iodosuccinimide (NIS, 1.1 eq) to the solution, followed by a catalytic amount of trifluoroacetic acid (TFA, 0.1 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Purification: Extract the product with an organic solvent such as ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After filtration and concentration, the crude product can be purified by column chromatography.

Potential Applications in Research and Drug Development

While specific examples of the use of this compound in the literature are not abundant, its structural motifs are present in a variety of biologically active molecules. Aryl iodides are particularly valuable in modern organic synthesis as precursors for a wide range of cross-coupling reactions, which are cornerstones of pharmaceutical development.

  • Palladium-Catalyzed Cross-Coupling Reactions: The aryl iodide moiety of this compound is an excellent substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These transformations allow for the facile introduction of aryl, alkynyl, alkenyl, and amino groups, respectively, at the 3-position of the benzoate ring. This versatility enables the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs. For instance, the related compound, methyl 4-iodobenzoate, is a key intermediate in the synthesis of the anticancer agent pemetrexed.[2]

  • Synthesis of Heterocyclic Scaffolds: The functional groups on this compound can be manipulated to construct various heterocyclic systems, which are prevalent in many pharmaceuticals. For example, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Subsequent intramolecular cyclization reactions can lead to the formation of benzoxazines or other fused ring systems.

  • Probing Structure-Activity Relationships (SAR): The ethoxy group at the 4-position and the potential for functionalization at the 3-position make this molecule a useful tool for probing SAR. By systematically modifying the substituent at the 3-position, medicinal chemists can investigate how changes in steric and electronic properties affect the biological activity of a lead compound.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of this compound.

PropertyValue
CAS Number 1131588-13-0
Molecular Formula C₁₀H₁₁IO₃
Molecular Weight 306.10 g/mol
Appearance Expected to be a solid at room temperature

Predicted Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz):

    • Aromatic Protons: Three signals in the aromatic region (δ 6.8-8.2 ppm). A doublet for the proton at position 5 (ortho to the ethoxy group), a doublet of doublets for the proton at position 6 (meta to the ethoxy and ortho to the ester), and a doublet for the proton at position 2 (ortho to the ester and meta to the iodine).

    • Ethoxy Protons: A quartet around δ 4.1 ppm (OCH₂) and a triplet around δ 1.4 ppm (CH₃).

    • Methyl Ester Protons: A singlet around δ 3.9 ppm (OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz):

    • Carbonyl Carbon: A signal around δ 165-170 ppm.

    • Aromatic Carbons: Six signals in the aromatic region (δ 90-160 ppm), with the carbon bearing the iodine atom appearing at a characteristically high field (around δ 90-100 ppm).

    • Ethoxy Carbons: Signals around δ 64 ppm (OCH₂) and δ 15 ppm (CH₃).

    • Methyl Ester Carbon: A signal around δ 52 ppm (OCH₃).

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): A prominent peak at m/z = 306.

    • Fragmentation: Characteristic losses of •OCH₃ (m/z = 275), •COOCH₃ (m/z = 247), and the ethyl group (m/z = 277). The presence of iodine will give a characteristic isotopic pattern.

  • Infrared (IR) Spectroscopy:

    • C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹.

    • C-O Stretch (Ester and Ether): Strong bands in the region of 1250-1300 cm⁻¹ and 1050-1150 cm⁻¹.

    • Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

    • Aliphatic C-H Stretch: Peaks below 3000 cm⁻¹.

Conclusion

This compound is a commercially available and synthetically accessible building block with significant potential for applications in medicinal chemistry and organic synthesis. Its well-defined substitution pattern allows for selective functionalization through a variety of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions. While direct applications in marketed drugs are yet to be widely reported, its structural features are highly relevant to the construction of complex and biologically active molecules. This guide provides a foundational understanding of this valuable compound, empowering researchers to explore its utility in the development of novel chemical entities.

References

  • GMR Pharma. Speciality Chemicals. [Link]

  • Grokipedia. Methyl 4-iodobenzoate. [Link]

Sources

Methodological & Application

Methyl 4-ethoxy-3-iodobenzoate Suzuki coupling protocol

Author: BenchChem Technical Support Team. Date: February 2026

Protocol for the Suzuki-Miyaura Cross-Coupling of Methyl 4-ethoxy-3-iodobenzoate

For: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, revered for its versatility in constructing carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[1] This application note provides a comprehensive, field-proven protocol for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. This specific substrate is of significant interest in medicinal chemistry and materials science due to the prevalence of the resulting biphenyl scaffold in pharmacologically active molecules and functional materials.[2][3] We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental procedure, and offer insights into the critical role of each reagent, ensuring a robust and reproducible methodology.

Introduction: The Power of the Suzuki-Miyaura Coupling

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura coupling has become an indispensable tool for synthetic chemists.[4] The reaction facilitates the formation of a C-C single bond by coupling an organoboron species (typically a boronic acid or its ester) with an organohalide or triflate, catalyzed by a palladium(0) complex in the presence of a base.[4][5] The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids contribute to its widespread use in academic and industrial research.[6][7]

The synthesis of substituted biphenyls is a particularly important application of this reaction, as this structural motif is a common feature in many pharmaceutical agents and advanced materials.[1][8] this compound serves as an excellent electrophilic partner in this reaction due to the high reactivity of the carbon-iodine bond.[3][9]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[9][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction. The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the this compound. This is often the rate-determining step and results in the formation of a Pd(II) intermediate.[5][11]

  • Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium center. This process is facilitated by the base, which activates the boronic acid to form a more nucleophilic boronate species.[4][12][13]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biphenyl product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[9][10]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)L_n-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation Ar'-B(OH)₂ / Base diaryl_pd Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' (Product) reductive_elimination->product

Sources

Sonogashira coupling with Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Sonogashira Coupling with Methyl 4-ethoxy-3-iodobenzoate

Introduction: The Power of Carbon-Carbon Bond Formation

The Sonogashira cross-coupling reaction stands as a pillar in modern organic synthesis, celebrated for its efficiency in forming carbon-carbon bonds between sp² and sp hybridized carbons.[1][2] Discovered by Kenkichi Sonogashira in 1975, this reaction utilizes a dual-catalyst system of palladium and copper to couple terminal alkynes with aryl or vinyl halides.[2] Its versatility and tolerance for a wide range of functional groups have made it an indispensable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, organic materials, and nanomaterials.[1][3]

This guide provides a detailed examination of the Sonogashira coupling, specifically focusing on the use of this compound as the aryl halide partner. As an aryl iodide, this substrate is highly reactive, typically allowing for mild reaction conditions such as room temperature operation.[1][4] The presence of both an electron-donating ethoxy group and an electron-withdrawing methyl ester provides a valuable scaffold for creating diverse molecular architectures, making this a relevant transformation for drug discovery and materials science professionals.

The Catalytic Heart: A Dual-Metal Mechanism

The elegance of the Sonogashira coupling lies in its synergistic interplay between two independent but interconnected catalytic cycles: one driven by palladium and the other by copper.[5] This dual system ensures the efficient activation and coupling of both the aryl halide and the terminal alkyne.

The Palladium Cycle: The Cross-Coupling Engine

  • Generation of Pd(0): The reaction typically starts with a palladium(II) precatalyst, such as PdCl₂(PPh₃)₂, which is reduced in situ to the active palladium(0) species, often represented as Pd(0)L₂.[5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). This is often the rate-determining step and results in the formation of a square planar Pd(II) intermediate.[4][5] Aryl iodides are particularly reactive in this step compared to bromides or chlorides.[1]

  • Transmetalation: The organopalladium(II) complex then receives the acetylide group from the copper acetylide species (generated in the copper cycle). This step, known as transmetalation, forms a new palladium complex containing both the aryl and alkynyl ligands and regenerates the copper catalyst.[5][6]

  • Reductive Elimination: The final step is reductive elimination, where the coupled product—the arylalkyne—is expelled from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[1]

The Copper Cycle: Alkyne Activation

  • π-Alkyne Complex Formation: The copper(I) salt, typically CuI, coordinates with the terminal alkyne.[5]

  • Deprotonation and Acetylide Formation: An amine base (e.g., triethylamine) deprotonates the terminal proton of the alkyne, which has been made more acidic by its coordination to the copper. This forms a crucial copper acetylide intermediate.[7][8] This species is the active nucleophile that participates in the transmetalation step of the palladium cycle.

The base plays the dual role of deprotonating the alkyne and neutralizing the hydrogen halide (HI) that is formed as a byproduct during the reaction.[1][7]

Sonogashira_Mechanism Fig. 1: Sonogashira Catalytic Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)(L)₂-I Pd0->Pd_oxidative Oxidative Addition Pd_transmetal Ar-Pd(II)(L)₂-C≡CR' Pd_oxidative->Pd_transmetal Transmetalation Pd_transmetal->Pd0 Reductive Elimination ArCCR Ar-C≡CR' ArI Ar-I CuI Cu(I)I Cu_acetylide Cu(I)-C≡CR' CuI->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_oxidative Cu-Acetylide Transfers Cu_acetylide->CuI Regeneration Alkyne H-C≡CR'

Fig. 1: Sonogashira Catalytic Cycle

Protocol: Sonogashira Coupling of this compound

This protocol details the coupling of this compound with phenylacetylene as a representative terminal alkyne.

Materials and Reagents

  • This compound (1.0 equiv.)

  • Phenylacetylene (1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)

  • Copper(I) iodide [CuI] (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (≥ 3.0 equiv.)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

  • Reaction Vessel: Flame-dried Schlenk flask with a magnetic stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

  • Silica gel for column chromatography

Experimental Procedure

  • Reaction Setup:

    • Place a magnetic stir bar into a Schlenk flask. Flame-dry the flask under vacuum and allow it to cool to room temperature under an inert atmosphere (Argon or Nitrogen).

    • To the flask, add this compound (e.g., 320 mg, 1.0 mmol), PdCl₂(PPh₃)₂ (e.g., 14 mg, 0.02 mmol, 2 mol%), and CuI (e.g., 4 mg, 0.02 mmol, 2 mol%).

  • Reagent Addition:

    • Evacuate and backfill the flask with the inert atmosphere three times to ensure anaerobic conditions.[9]

    • Add anhydrous, degassed THF (e.g., 10 mL) via syringe, followed by triethylamine (e.g., 0.42 mL, 3.0 mmol). Stir the mixture until the solids are mostly dissolved.

    • Slowly add phenylacetylene (e.g., 0.13 mL, 1.2 mmol) to the stirring mixture via syringe.

  • Reaction Execution and Monitoring:

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 1.5 to 3 hours.[4][10]

    • Monitor the reaction's progress by Thin-Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture (e.g., 4:1). The disappearance of the starting aryl iodide spot indicates reaction completion.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short plug of Celite® to remove the palladium and copper catalysts, washing the pad with additional ethyl acetate.[4]

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.[11]

    • Use a gradient of ethyl acetate in hexane as the eluent to isolate the pure product, methyl 4-ethoxy-3-(phenylethynyl)benzoate.

    • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Key Reaction Parameters & Troubleshooting

Optimizing a Sonogashira coupling often involves tuning several parameters. The table below provides a general guide for coupling with aryl iodides.

ParameterTypical Range/ConditionRationale & Considerations
Aryl Halide Aryl IodideMost reactive halide, allowing for mild conditions (RT). Reactivity: I > OTf > Br >> Cl.[1][4]
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄0.5 - 5 mol% loading is common. Pd(PPh₃)₄ is a Pd(0) source; PdCl₂(PPh₃)₂ is a stable Pd(II) precatalyst.[5]
Cu(I) Co-catalyst CuI0.5 - 5 mol% loading. Essential for the classic mechanism. Copper-free protocols exist but may require different conditions.[12]
Base Et₃N, DIPA, PiperidineAmine bases are common. Must be sufficient to deprotonate the alkyne and neutralize HX byproduct.[1][7]
Solvent THF, DMF, Toluene, AmineMust solubilize all components. The amine base can sometimes serve as the solvent.[1][13]
Temperature Room Temperature to 65 °CAryl iodides often react efficiently at room temperature. Less reactive halides may require heating.[1][14]

Common Issues & Solutions

  • Alkyne Homocoupling (Glaser Coupling): The primary side reaction is the oxidative dimerization of the terminal alkyne to form a diyne.[15]

    • Cause: Often occurs in the presence of oxygen.

    • Solution: Ensure the reaction is run under strictly anaerobic (oxygen-free) conditions by using degassed solvents and maintaining a positive pressure of an inert gas.[9]

  • Low Yield:

    • Cause: Inactive catalyst, insufficient base, or steric hindrance.

    • Solution: Use fresh, high-purity catalysts. Ensure the base is anhydrous and in sufficient excess. For sterically hindered substrates, heating or using a more active ligand may be necessary.[16]

Safety Considerations

  • Catalysts: Palladium and copper compounds are toxic and should be handled with care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE).

  • Solvents: Organic solvents like THF, DMF, and triethylamine are flammable and/or toxic. Avoid inhalation and skin contact.

  • Inert Gas: Handle compressed gas cylinders according to safety regulations.

References

  • Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Sonogashira coupling - Wikipedia. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Talebi, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. Retrieved from [Link]

  • Chen, H., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols. Retrieved from [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014 - PMC. (2023). Retrieved from [Link]

  • Sonogashira cross-coupling reaction - YouTube. (2020). Retrieved from [Link]

  • Sonogashira Coupling Reaction: Videos & Practice Problems - Pearson. (2022). Retrieved from [Link]

  • Guidelines for Sonogashira cross-coupling reactions - Sussex Drug Discovery Centre. (2013). Retrieved from [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview - PMC - NIH. (2021). Retrieved from [Link]

  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Retrieved from [Link]

  • Shroder, M. (n.d.). The Sonogashira Coupling. Retrieved from [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. Retrieved from [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class - Pendidikan Kimia. (n.d.). Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol - KAUST Repository. (n.d.). Retrieved from [Link]

  • Sonogashira reaction | Solved Practice Problems | CSIR-NET | GATE | MSc - YouTube. (2025). Retrieved from [Link]

  • Sonogashira Coupling Reaction | Guided Videos, Practice & Study Materials - Pearson. (n.d.). Retrieved from [Link]

  • Sonogashira Cross-Coupling /LiAlH4 Reduction/CSIR 2011| Problem Solved/ChemOrgChem - YouTube. (2025). Retrieved from [Link]

  • Sonogashira Coupling | NROChemistry. (n.d.). Retrieved from [Link]

  • Experimental Procedure - Sonogashira Coupling | PDF | Chemistry - Scribd. (n.d.). Retrieved from [Link]

  • Palladium‐Catalyzed Alkynylation: Sonogashira Alkyne Synthesis - ResearchGate. (n.d.). Retrieved from [Link]

  • Facile synthesis of heavily-substituted alkynylpyridines via Sonogashira approach | Request PDF - ResearchGate. (2025). Retrieved from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC - NIH. (n.d.). Retrieved from [Link]

  • Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides - NIH. (2014). Retrieved from [Link]

  • Cross‐Coupling Reactions of Alkyl Halides with Aryl Grignard Reagents Using a Tetrachloroferrate with an Innocent Countercation. (n.d.). Retrieved from [Link]

Sources

Introduction: The Strategic Importance of the Mizoroki-Heck Reaction

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of Substituted Cinnamic Esters via the Mizoroki-Heck Reaction

Topic: Heck Reaction Conditions for Methyl 4-ethoxy-3-iodobenzoate

The palladium-catalyzed Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, providing a robust and versatile method for the formation of carbon-carbon bonds.[1][2][3] This powerful transformation couples unsaturated halides with alkenes, enabling the construction of complex substituted alkenes that are pivotal intermediates in pharmaceuticals, natural products, and materials science.[1][4] This guide provides a detailed examination of the reaction conditions specifically tailored for the coupling of this compound, an electron-rich aryl iodide, offering both a mechanistic framework and a field-tested experimental protocol for researchers in drug development and chemical synthesis.

Pillar 1: Mechanistic Rationale & Parameter Selection

A successful Heck reaction is not merely the combination of reagents but a carefully orchestrated interplay of catalyst, substrate, base, and solvent. Understanding the "why" behind each component is critical for optimization and troubleshooting.

The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The fundamental steps involve the oxidative addition of the aryl halide to the active Pd(0) catalyst, followed by coordination and insertion of the alkene. A subsequent β-hydride elimination releases the final product, and the cycle is closed by a base-mediated reductive elimination that regenerates the Pd(0) catalyst.[2][5]

Heck_Catalytic_Cycle cluster_cycle Heck Catalytic Cycle cluster_reactants Inputs & Outputs Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-I(L₂) Pd0->OxAdd Oxidative Addition (Ar-I) AlkeneCoord [Ar-Pd(II)-I(L₂)(Alkene)] OxAdd->AlkeneCoord Alkene Coordination MigInsert R-CH₂-CH(Ar)-Pd(II)-I(L₂) AlkeneCoord->MigInsert Migratory Insertion BetaElim [H-Pd(II)-I(L₂)(Product)] MigInsert->BetaElim β-Hydride Elimination BetaElim->Pd0 Reductive Elimination (+ Base, - HBX) Product Substituted Alkene Product BetaElim->Product ArI This compound ArI->OxAdd Alkene Alkene (e.g., n-Butyl Acrylate) Alkene->AlkeneCoord Base Base (e.g., Et₃N) Base->BetaElim

Caption: The Catalytic Cycle of the Mizoroki-Heck Reaction.

Key Experimental Parameters
  • The Aryl Halide: this compound is an ideal substrate. The carbon-iodine bond is significantly weaker than corresponding C-Br or C-Cl bonds, facilitating a rapid rate of oxidative addition, which is often the rate-determining step.[6] This high reactivity allows for milder reaction conditions and lower catalyst loadings.

  • The Alkene Partner: The choice of alkene is critical. Electron-withdrawing groups on the alkene, such as in acrylates or styrenes, accelerate the migratory insertion step and generally lead to higher yields.[1] For this protocol, we select n-butyl acrylate as a representative and highly effective coupling partner.

  • The Palladium Catalyst: While numerous sophisticated catalysts exist, classic and reliable systems are often sufficient for reactive aryl iodides.

    • Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common, air-stable precatalyst that is reduced in situ to the active Pd(0) species.[2][5] This avoids the need to handle air-sensitive Pd(0) complexes directly.

    • Ligands: For aryl iodides, the reaction can sometimes proceed without an ancillary ligand ("ligandless"). However, the addition of a monodentate phosphine ligand, such as triphenylphosphine (PPh₃), is highly recommended.[2][5] The ligand stabilizes the palladium center, preventing its decomposition into inactive palladium black, and modulates its reactivity for a more controlled and efficient turnover.

  • The Base: A base is essential to neutralize the hydriodic acid (HI) generated during the catalytic cycle, thereby regenerating the Pd(0) catalyst.[5][7] Common choices include organic amines like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[1][2] Triethylamine is often preferred as it is a liquid, easy to handle, and acts as a solvent in some cases.

  • The Solvent: The solvent must be capable of solubilizing all components at the reaction temperature and should be inert to the reaction conditions. Aprotic polar solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), or N,N-dimethylacetamide (DMAc) are excellent choices.

Pillar 2: A Validated Experimental Protocol

This protocol details the coupling of this compound with n-butyl acrylate. It is designed to be a self-validating system, with clear steps and checkpoints.

Reaction Scheme
Materials and Reagents
ReagentM.W.Amount (mmol)Mass/VolumeEquivalents
This compound322.101.0322 mg1.0
n-Butyl acrylate128.171.5192 mg (0.21 mL)1.5
Palladium(II) acetate (Pd(OAc)₂)224.500.024.5 mg0.02
Triphenylphosphine (PPh₃)262.290.0410.5 mg0.04
Triethylamine (Et₃N)101.192.0202 mg (0.28 mL)2.0
N,N-Dimethylformamide (DMF)73.09-5.0 mL-
Experimental Workflow Diagram

Sources

The Strategic Utility of Methyl 4-ethoxy-3-iodobenzoate in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Versatile Scaffold for Drug Discovery

In the landscape of contemporary medicinal chemistry, the strategic selection of building blocks is paramount to the efficient discovery and development of novel therapeutic agents. Methyl 4-ethoxy-3-iodobenzoate has emerged as a highly versatile and valuable scaffold, offering a unique combination of functionalities tailored for the synthesis of complex, biologically active molecules. Its structure, featuring a reactive iodine atom, a modulating ethoxy group, and a synthetically tractable methyl ester, provides chemists with a powerful tool for navigating the intricate pathways of drug design.

The iodine atom, positioned ortho to the ethoxy group, serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse chemical moieties. This is particularly advantageous in structure-activity relationship (SAR) studies, where systematic exploration of chemical space around a core scaffold is essential for optimizing potency, selectivity, and pharmacokinetic properties.[1] The ethoxy group, in turn, influences the molecule's electronic properties and lipophilicity, which can be crucial for modulating target engagement and ADME (absorption, distribution, metabolism, and excretion) profiles. Finally, the methyl ester provides a convenient point for further modification, such as hydrolysis to the corresponding carboxylic acid for the introduction of amide bonds, a common feature in many drug molecules.

This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, complete with detailed protocols for its use in key synthetic transformations and a case study illustrating its role in the synthesis of a multi-kinase inhibitor.

Physicochemical Properties and Reactivity Profile

This compound is a crystalline solid that is generally soluble in common organic solvents.[2][3] The key to its utility lies in the distinct reactivity of its functional groups.

PropertyValueSource
CAS Number 1131588-13-0Parchem[2]
Molecular Formula C₁₀H₁₁IO₃Parchem[2]
Molecular Weight 306.10 g/mol Parchem[2]
Appearance SolidN/A

The carbon-iodine (C-I) bond is the most reactive site for cross-coupling reactions due to its lower bond dissociation energy compared to C-Br and C-Cl bonds. This allows for oxidative addition to a palladium(0) catalyst to occur under milder conditions, often leading to higher yields and better functional group tolerance. The electron-donating nature of the para-ethoxy group can influence the rate of this oxidative addition step. The methyl ester is susceptible to hydrolysis under basic or acidic conditions, affording the corresponding carboxylic acid, which can then be activated for amide bond formation.

Core Applications in Medicinal Chemistry

Scaffold for Target-Oriented Synthesis: The Case of Kinase Inhibitors

Aryl-ether and aryl-amine linkages are prevalent structural motifs in a vast number of kinase inhibitors, which function by competing with ATP for binding to the kinase active site. This compound is an ideal starting material for the synthesis of such compounds. The iodine atom allows for the introduction of various heterocyclic systems, a common feature of many kinase inhibitors that often engage in key hydrogen bonding interactions within the hinge region of the kinase domain. The 4-ethoxy group can occupy hydrophobic pockets and contribute to the overall binding affinity and selectivity.

A notable example of a drug class where this scaffold is relevant is in the synthesis of inhibitors of receptor tyrosine kinases such as VEGFR and MET, which are implicated in tumor angiogenesis and metastasis.[4][5] The multi-kinase inhibitor Foretinib (GSK1363089) contains a quinoline core linked to a substituted phenyl ring, a structure that can be retrosynthetically disconnected to a building block analogous to this compound.[5][6][7]

A Powerful Tool for Structure-Activity Relationship (SAR) Studies

The ability to rapidly generate analogues of a lead compound is a cornerstone of the iterative process of drug optimization. The reactivity of the aryl-iodide bond in this compound allows for the systematic and efficient exploration of a wide range of substituents at the 3-position. Through Suzuki, Sonogashira, and Buchwald-Hartwig couplings, researchers can introduce aryl, heteroaryl, alkynyl, and amino groups, respectively. This enables a detailed probing of the target's binding pocket to identify key interactions that enhance potency and selectivity. The ethoxy group can also be varied to explore the impact of different alkoxy chains on the compound's properties.

SAR_Exploration cluster_reactions Cross-Coupling Reactions cluster_products Diverse Analogs for SAR Core This compound Suzuki Suzuki Coupling Core->Suzuki R-B(OH)2 Sonogashira Sonogashira Coupling Core->Sonogashira R-C≡CH Buchwald Buchwald-Hartwig Amination Core->Buchwald R2NH Aryl Aryl/Heteroaryl Analogs Suzuki->Aryl Alkynyl Alkynyl Analogs Sonogashira->Alkynyl Amino Amino Analogs Buchwald->Amino Suzuki_Workflow start Start setup Combine Reagents: - this compound - Boronic Acid - Pd Catalyst & Base start->setup inert Establish Inert Atmosphere setup->inert solvent Add Degassed Solvent inert->solvent heat Heat & Stir (80-100 °C) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor workup Aqueous Workup monitor->workup purify Column Chromatography workup->purify end Final Product purify->end Foretinib_Precursor_Synthesis start This compound step1 Buchwald-Hartwig Amination (e.g., with ammonia or a protected amine) start->step1 product1 Methyl 3-amino-4-ethoxybenzoate step1->product1 step2 Hydrolysis (e.g., LiOH, THF/H2O) product1->step2 product2 3-Amino-4-ethoxybenzoic acid step2->product2 step3 Amide Coupling (with a suitable quinoline amine) product2->step3 end Foretinib-like Scaffold step3->end

Sources

The Strategic Application of Methyl 4-ethoxy-3-iodobenzoate in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide serves as a technical resource for researchers, medicinal chemists, and professionals in drug development on the versatile applications of Methyl 4-ethoxy-3-iodobenzoate as a sophisticated building block in the synthesis of Active Pharmaceutical Ingredients (APIs). We will delve into the strategic utility of this compound, underpinned by its unique structural features that allow for precise molecular elaboration through modern cross-coupling methodologies. This document will provide not only detailed, field-proven protocols but also the essential scientific rationale behind the strategic choices in process development, ensuring a blend of theoretical understanding and practical applicability.

Introduction: The Architectural Advantage of this compound

This compound is a bespoke chemical intermediate, the value of which is anchored in the orthogonal reactivity of its functional groups. The presence of an iodo group at the 3-position, a methoxycarbonyl at the 1-position, and an ethoxy group at the 4-position on the benzene ring offers a powerful platform for molecular diversification. The electron-donating ethoxy group can influence the electronic properties of the aromatic ring, while the iodo substituent serves as a prime handle for palladium-catalyzed cross-coupling reactions. The methyl ester provides a readily modifiable site for amide bond formation or other ester-to-amide conversions, a common feature in many API scaffolds.

This guide will focus on the practical application of this building block in the synthesis of complex pharmaceutical agents, with a particular focus on a synthetic strategy towards the histone deacetylase (HDAC) inhibitor, Belinostat.

Core Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is paramount for its effective use.

PropertyValueReference
Molecular Formula C10H11IO3N/A
Molecular Weight 306.10 g/mol [1]
CAS Number 1131588-13-0[1]
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, THF, Dichloromethane)N/A

Strategic Synthesis Applications: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the aryl iodide moiety makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern pharmaceutical synthesis due to their broad functional group tolerance and high efficiency in forming carbon-carbon and carbon-nitrogen bonds.[2] We will explore three key transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.

Visualizing the Synthetic Pathways

cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_buchwald Buchwald-Hartwig Amination MB This compound SZ_reagents Ar-B(OH)2 Pd Catalyst, Base MB->SZ_reagents SO_reagents Terminal Alkyne Pd/Cu Catalyst, Base MB->SO_reagents BH_reagents Amine (R-NH2) Pd Catalyst, Base MB->BH_reagents SZ_product Biaryl Compound SZ_reagents->SZ_product SO_product Aryl-Alkyne Compound SO_reagents->SO_product BH_product Aryl-Amine Compound BH_reagents->BH_product

Caption: Key cross-coupling reactions of this compound.

Application Note: Synthesis of a Key Intermediate for Belinostat

Belinostat, chemically known as (E)-N-hydroxy-3-(3-(phenylsulfamoyl)phenyl)acrylamide, is an HDAC inhibitor approved for the treatment of peripheral T-cell lymphoma.[3] A plausible and efficient synthetic route to a key intermediate of Belinostat can be envisioned utilizing this compound as the starting material. The core strategy involves a Buchwald-Hartwig amination to install the phenylsulfonamide moiety, followed by further functional group manipulations.

Proposed Synthetic Pathway

start This compound step1_reagents Benzenesulfonamide Pd Catalyst, Ligand, Base (Buchwald-Hartwig Amination) start->step1_reagents intermediate1 Methyl 4-ethoxy-3-(phenylsulfamoylamino)benzoate step1_reagents->intermediate1 step2_reagents 1. LiOH, H2O/THF (Saponification) 2. SOCl2 or Oxalyl Chloride intermediate1->step2_reagents intermediate2 4-ethoxy-3-(phenylsulfamoylamino)benzoyl chloride step2_reagents->intermediate2 step3_reagents Heck Reaction Precursor (e.g., with methyl acrylate) intermediate2->step3_reagents intermediate3 Methyl (E)-3-(4-ethoxy-3-(phenylsulfamoylamino)phenyl)acrylate step3_reagents->intermediate3 step4_reagents NH2OH·HCl, Base (Hydroxamic acid formation) intermediate3->step4_reagents final_product Belinostat Analog step4_reagents->final_product

Caption: Proposed synthesis of a Belinostat analog.

Detailed Experimental Protocols

The following protocols are illustrative and provide a robust starting point for laboratory synthesis. Optimization may be required based on specific laboratory conditions and reagent purity.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of Methyl 4-ethoxy-3-(phenylsulfamoylamino)benzoate

This protocol describes the palladium-catalyzed C-N bond formation between this compound and benzenesulfonamide. The choice of a biarylphosphine ligand, such as XPhos, is critical for achieving high yields in the coupling of aryl halides with sulfonamides.[4]

Materials:

  • This compound (1.0 equiv)

  • Benzenesulfonamide (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)2) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Potassium Carbonate (K2CO3), anhydrous (2.5 equiv)

  • Anhydrous, degassed Toluene

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, benzenesulfonamide, and potassium carbonate.

  • In a separate vial, weigh out Palladium(II) Acetate and XPhos and add them to the Schlenk flask.

  • Add anhydrous, degassed toluene to the flask via syringe.

  • Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) active state, are sensitive to oxygen.[5] Conducting the reaction under an inert atmosphere prevents catalyst deactivation.

  • Anhydrous Conditions: Water can interfere with the reaction by hydrolyzing the phosphine ligands or reacting with the base.

  • Ligand Choice: Bulky, electron-rich phosphine ligands like XPhos facilitate the oxidative addition of the aryl iodide to the palladium center and promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[5]

  • Base: The base is crucial for the deprotonation of the sulfonamide, forming the nucleophilic species that participates in the catalytic cycle.[4]

Protocol 2: Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is highly effective for creating biaryl structures, which are prevalent in many APIs.[6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 equiv)

  • Potassium Phosphate (K3PO4) (3.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture), degassed

Procedure:

  • In a microwave vial or a round-bottom flask, combine this compound, the arylboronic acid, and potassium phosphate.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the Tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Seal the vessel and heat the reaction to 80-100 °C (conventional heating) or irradiate in a microwave reactor at a suitable temperature and time (e.g., 120 °C for 10-30 minutes).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Rationale for Key Parameters:

  • Catalyst: Pd(PPh3)4 is a common and effective catalyst for Suzuki couplings, although other palladium sources and ligands can be used.[6]

  • Base and Solvent: The choice of base and solvent system is critical and often interdependent. An aqueous base like K3PO4 is effective in promoting the transmetalation step of the catalytic cycle.[6]

  • Microwave Irradiation: Microwave heating can significantly accelerate the reaction rate, often leading to shorter reaction times and improved yields.

Protocol 3: Sonogashira Coupling for the Synthesis of Aryl-Alkynes

The Sonogashira coupling provides a direct route to aryl-alkyne motifs, which are valuable in medicinal chemistry for their rigid, linear geometry.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) (0.02 equiv)

  • Copper(I) iodide (CuI) (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous, degassed Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound, Pd(PPh3)2Cl2, and CuI.

  • Add the anhydrous, degassed solvent and the amine base.

  • Stir the mixture for a few minutes at room temperature.

  • Add the terminal alkyne dropwise.

  • Heat the reaction mixture to a temperature between room temperature and 60 °C, depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture.

  • If a precipitate of the amine hydrohalide salt is present, it can be filtered off.

  • Dilute the filtrate with an organic solvent like ethyl acetate and wash with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Mechanistic Considerations:

  • Dual Catalytic Cycle: The Sonogashira reaction proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.

  • Copper-Free Conditions: To avoid the potential for Glaser-type homo-coupling of the alkyne, copper-free Sonogashira protocols have been developed, often requiring different palladium catalysts and ligands, and sometimes higher reaction temperatures.

Conclusion

This compound stands out as a highly valuable and versatile building block for the synthesis of complex APIs. Its well-defined reactive sites allow for the strategic and sequential introduction of molecular complexity through robust and well-understood palladium-catalyzed cross-coupling reactions. The provided protocols for Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings offer a solid foundation for researchers to leverage the synthetic potential of this intermediate in their drug discovery and development programs. The ability to apply these methodologies towards the synthesis of important therapeutic agents like Belinostat underscores the significance of this compound in modern pharmaceutical chemistry.

References

  • Google Patents. (n.d.). CN102786448B - Method of synthesizing belinostat.
  • Google Patents. (n.d.). CN105732444A - Synthesis method of belinostat.
  • PrepChem.com. (n.d.). Synthesis of N-phenylacrylamide. Retrieved from [Link]

  • The Royal Society of Chemistry. (2020). Supplementary Information - An Efficient Approach for the Synthesis of New (±)-Coixspirolactams. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Google Patents. (n.d.). CN103304426A - Suzuki coupling reaction with participation of polyethylene glycol.
  • Google Patents. (n.d.). US11633396B2 - Immediate release pharmaceutical formulation of 4-[3-(4- cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H- phthalazin-1-one.
  • Google Patents. (n.d.). WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate.
  • Design, synthesis and evaluation of belinostat analogs as histone deacetylase inhibitors. (2019). Future Medicinal Chemistry, 11(21), 2765–2778. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US9314464B2 - Compounds and compositions as protein kinase inhibitors.
  • PubChem. (n.d.). N-Hydroxy-3-(3-(phenethylsulfamoyl)phenyl)acrylamide. Retrieved from [Link]

  • Google Patents. (n.d.). US10494342B2 - Process for the preparation of apremilast.
  • ResearchGate. (n.d.). Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]

Sources

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Methyl 4-ethoxy-3-iodobenzoate in Synthesis

This compound is a versatile and strategically important building block in modern organic synthesis, particularly in the realms of pharmaceutical and materials science. Its structure incorporates a readily functionalizable aryl iodide, an electron-withdrawing methyl ester, and an electron-donating ethoxy group. This unique combination of electronic and steric features makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is highly susceptible to oxidative addition to a palladium(0) center, initiating the catalytic cycle for numerous bond-forming transformations.[1][2] This reactivity allows for the precise and efficient introduction of a wide array of molecular fragments at the 3-position, enabling the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions have become indispensable tools for synthetic chemists, a fact recognized by the 2010 Nobel Prize in Chemistry.[3] These reactions are prized for their reliability, functional group tolerance, and the mild conditions under which they often proceed.[3][4] This guide provides detailed protocols and expert insights for performing several key cross-coupling reactions with this compound, including Suzuki-Miyaura, Mizoroki-Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Each section is designed to not only provide a step-by-step procedure but also to elucidate the underlying mechanistic principles that govern the selection of catalysts, ligands, bases, and solvents.

The General Mechanism: A Common Catalytic Cycle

A fundamental understanding of the general mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing these reactions. The process is typically understood as a catalytic cycle involving palladium in the 0 and +2 oxidation states.[3][5]

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound. This is often the rate-determining step and results in a Pd(II) intermediate.[2][3][6]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Olefin Insertion (for Heck): In this step, the coupling partner transfers its organic moiety to the palladium center (transmetalation) or an olefin inserts into the palladium-carbon bond (olefin insertion).[3][6]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the desired product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3][6]

The choice of ligands is critical as they modulate the electronic and steric properties of the palladium center, influencing the rates of these elementary steps and, consequently, the overall efficiency and scope of the reaction.[3]

Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)-X(L_n) R-Pd(II)-X(L_n) Oxidative_Addition->R-Pd(II)-X(L_n) Transmetalation Transmetalation (R'-M) R-Pd(II)-X(L_n)->Transmetalation R-Pd(II)-R'(L_n) R-Pd(II)-R'(L_n) Transmetalation->R-Pd(II)-R'(L_n) Reductive_Elimination Reductive Elimination R-Pd(II)-R'(L_n)->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Catalyst Regeneration Product R-R' Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds between an organohalide and an organoboron compound.[1][7] It is widely used in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals.

Scientific Rationale

The reaction's success hinges on the careful selection of a palladium catalyst, a phosphine ligand, a base, and a solvent system. For a substrate like this compound, the C-I bond is highly reactive, allowing for milder reaction conditions compared to aryl bromides or chlorides. The base plays a crucial role in activating the boronic acid for transmetalation.[1] An aqueous solvent mixture is often beneficial, accelerating the transmetalation step.

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%) or Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos or XPhos (2-10 mol%)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Toluene, Dioxane, or Dimethoxyethane (DME)

  • Water

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, the ligand (if using a Pd(II) source), and the base.

  • Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst and phosphine ligands.

  • Solvent Addition: Add the degassed organic solvent and water (e.g., a 4:1 mixture of Toluene:Water).

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction and Drying: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Add_Reagents Add Substrate, Boronic Acid, Catalyst, Ligand, Base Inert_Atmosphere Establish Inert Atmosphere (Ar or N2) Add_Reagents->Inert_Atmosphere Add_Solvents Add Degassed Solvents Inert_Atmosphere->Add_Solvents Heat_Stir Heat and Stir (80-100 °C) Add_Solvents->Heat_Stir Monitor Monitor by TLC/LC-MS Heat_Stir->Monitor Cool_Dilute Cool to RT, Dilute Monitor->Cool_Dilute Extract Extract with EtOAc Cool_Dilute->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Final Product Purify->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Data Summary
Coupling PartnerCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2.5)Toluene/EtOH/H₂O8512>90
4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3.0)Dioxane/H₂O1008>95
3-Thiopheneboronic acidPdCl₂(dppf) (3)-Na₂CO₃ (2.5)DME/H₂O9016~88
Data adapted from general protocols for analogous substrates.[2][8][9]

Mizoroki-Heck Reaction: C-C Bond Formation with Alkenes

The Mizoroki-Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes.[10][11] This reaction is a cornerstone for the synthesis of stilbenes, cinnamates, and other important olefinic compounds.[10][12]

Scientific Rationale

The Heck reaction typically requires a palladium catalyst, a phosphine ligand (though ligand-free conditions are sometimes possible with highly reactive iodides), a base, and a polar aprotic solvent.[10][13][14] The base is essential to neutralize the hydridohalide (HX) generated during the catalytic cycle. The regioselectivity of the olefin insertion is a key consideration. With acrylates, arylation predominantly occurs at the β-position.

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., methyl acrylate, styrene) (1.2-2.0 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] or Triphenylphosphine (PPh₃) (2-10 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (1.5-2.5 equiv)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealable reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Add the degassed solvent (DMF or MeCN), the base (Et₃N or DIPEA), and the alkene via syringe.

  • Heating: Heat the reaction mixture to 80-120 °C. For volatile alkenes, a sealed tube or reflux condenser is necessary. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography to isolate the desired product.

Data Summary
AlkeneCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Methyl AcrylatePd(OAc)₂ (2)Et₃N (2.0)DMF1006>90
StyrenePd(OAc)₂ (2)K₂CO₃ (2.0)DMAc12012~85
n-Butyl AcrylatePd(OAc)₂ (1)Et₃N (2.0)NMP1108>92
Data adapted from established Heck reaction protocols.[10][15][16]

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is the premier method for the synthesis of aryl alkynes, involving the reaction of an aryl halide with a terminal alkyne.[17][18][19] This reaction uniquely employs a dual catalytic system of palladium and copper.

Scientific Rationale

The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper(I) acetylide, which then participates in the transmetalation step.[19] The reaction is typically run in the presence of an amine base, which serves both as a base and as a solvent. For aryl iodides like this compound, the reaction often proceeds under mild conditions, sometimes even at room temperature.[19][20]

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (e.g., phenylacetylene) (1.1-1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triphenylphosphine (PPh₃) (2-6 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA)

  • Tetrahydrofuran (THF) or DMF (as co-solvent if needed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound, the palladium catalyst, copper(I) iodide, and the phosphine ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Add the degassed amine base (e.g., Et₃N) and any co-solvent (e.g., THF). Then, add the terminal alkyne via syringe.

  • Reaction Conditions: Stir the mixture at room temperature to 60 °C. The reaction is often rapid and can be monitored by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Data Summary
AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
PhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (3)Et₃NTHFRT4>95
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPADMF506>90
1-OctynePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NEt₃N408~92
Data adapted from general Sonogashira coupling protocols.[20][21][22]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a revolutionary method for forming carbon-nitrogen bonds, coupling aryl halides with amines.[23][24] This reaction has profoundly impacted medicinal chemistry, where aryl amine moieties are ubiquitous.[25][26]

Scientific Rationale

This transformation requires a palladium catalyst, a specialized, bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos, JohnPhos), and a strong, non-nucleophilic base.[3][25] The choice of ligand is critical for promoting the reductive elimination of the aryl amine from the palladium center, which can be a challenging step.[23] A strong base like sodium tert-butoxide is needed to deprotonate the amine, forming the active nucleophile.

Detailed Protocol

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.1-1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] or Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-3 mol%)

  • Bulky phosphine ligand (e.g., XPhos, SPhos) (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5-2.5 equiv)

  • Toluene or Dioxane (anhydrous)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the reagents, it is highly recommended to set up the reaction in a glovebox. Add the palladium precatalyst, ligand, and base to a dry reaction tube.

  • Reagent Addition: Add this compound, the anhydrous solvent (Toluene or Dioxane), and finally the amine.

  • Sealing and Heating: Seal the reaction tube tightly and remove it from the glovebox. Heat the reaction mixture to 80-110 °C with stirring.

  • Monitoring: Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride. Dilute with ethyl acetate and water.

  • Extraction and Drying: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter, concentrate, and purify the crude material by flash column chromatography.

Data Summary
AminePd Precatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
MorpholinePd₂(dba)₃ (1.5)XPhos (4)NaOtBu (2.0)Toluene10012>90
AnilinePd(OAc)₂ (2)SPhos (5)LHMDS (2.2)Dioxane11018~85
CyclohexylaminePd(OAc)₂ (2)JohnPhos (4)NaOtBu (2.0)Toluene9016~88
Data adapted from established Buchwald-Hartwig amination protocols.[26][27]

References

  • Johansson Seechurn, C. C., et al. (2012). The Development and Application of Palladium-Catalyzed Cross-Coupling Reactions.
  • Chemist, T. O. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.
  • Mizoroki-Heck Reaction. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Palladium catalyzed couplings. (2020, July 1). In Chemistry LibreTexts. Retrieved from [Link]

  • Heck arylation of methyl vinyl ketone with phenyl iodides. (n.d.). ResearchGate. Retrieved from [Link]

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved from [Link]

  • An effective Pd nanocatalyst in aqueous media: stilbene synthesis by Mizoroki–Heck coupling reaction under microwave irradiation. (2017, August 18). National Institutes of Health. Retrieved from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010, October 6). Nobel Prize. Retrieved from [Link]

  • Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. Retrieved from [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. Retrieved from [Link]

  • Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). ResearchGate. Retrieved from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • The Mizoroki-Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023, July 25). National Institutes of Health. Retrieved from [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]

  • Mild and General Palladium-Catalyzed Synthesis of Methyl Aryl Ethers Enabled by the Use of a Palladacycle Precatalyst. (n.d.). National Institutes of Health. Retrieved from [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (2018, May 4). Retrieved from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (n.d.). Retrieved from [Link]

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. (n.d.). Retrieved from [Link]

  • Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. Retrieved from [Link]

  • The Mizoroki-Heck Reaction. (n.d.). ResearchGate. Retrieved from [Link]

  • Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. (n.d.). Retrieved from [Link]

  • Mild and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. (n.d.). ACS Publications. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Architectural Importance of Biaryl Scaffolds

In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a privileged scaffold. Its prevalence in blockbuster pharmaceuticals, agrochemicals, and functional organic materials underscores the critical need for efficient and versatile synthetic methodologies for its construction. Methyl 4-ethoxy-3-iodobenzoate is a highly valuable and versatile building block in this context. Its electron-rich aromatic ring, coupled with the reactive carbon-iodine bond, makes it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. This guide provides detailed application notes and protocols for the synthesis of biaryl compounds utilizing this key starting material, with a focus on the Suzuki-Miyaura, Stille, and Heck reactions.

Core Concepts: The Engine of Biaryl Synthesis - Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized the art of carbon-carbon bond formation, a feat recognized with the 2010 Nobel Prize in Chemistry.[1] These reactions share a common mechanistic framework, proceeding through a catalytic cycle that involves the palladium center cycling between its Pd(0) and Pd(II) oxidation states.[1][2] Understanding this cycle is paramount for troubleshooting and optimizing these powerful transformations.

The generalized catalytic cycle comprises three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (in our case, this compound), forming a Pd(II) intermediate.[3][4]

  • Transmetalation (for Suzuki and Stille reactions) or Migratory Insertion (for Heck reaction): In this step, the organic moiety from the nucleophilic partner is transferred to the palladium center, displacing the halide. For the Heck reaction, the alkene coordinates to the palladium and then inserts into the palladium-carbon bond.

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled as the desired biaryl product, regenerating the catalytically active Pd(0) species, which then re-enters the cycle.[1][3]

Generalized Palladium Cross-Coupling Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R-X) Pd(0)L_n->Oxidative_Addition R-Pd(II)(X)L_n R-Pd(II)(X)L_n Oxidative_Addition->R-Pd(II)(X)L_n Transmetalation Transmetalation (R'-M) R-Pd(II)(X)L_n->Transmetalation R-Pd(II)(R')L_n R-Pd(II)(R')L_n Transmetalation->R-Pd(II)(R')L_n Reductive_Elimination Reductive Elimination R-Pd(II)(R')L_n->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Regeneration R-R' Product (R-R') Reductive_Elimination->R-R' Forms

Caption: Generalized Catalytic Cycle for Palladium-Catalyzed Cross-Coupling Reactions.

Application Note 1: The Suzuki-Miyaura Coupling - A Green and Versatile Approach

The Suzuki-Miyaura coupling is arguably the most widely employed cross-coupling reaction due to its mild reaction conditions, high functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[5][6]

Detailed Protocol: Suzuki-Miyaura Coupling of this compound

This protocol provides a general procedure that can be optimized for specific arylboronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Inert gas (Argon or Nitrogen)

Equipment:

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Heating mantle or oil bath with a temperature controller

  • Inert gas line and manifold

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, and the base.

  • Catalyst Addition: Add the palladium catalyst and ligand (if used).

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with inert gas.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Typical Suzuki-Miyaura Reaction Parameters:

ParameterValue/TypeRationale
Catalyst Loading 1-5 mol%Higher loadings can increase reaction rates but also costs and residual palladium in the product.
Ligand Phosphine-basedLigands stabilize the palladium catalyst and influence its reactivity and selectivity.[2]
Base Carbonates, PhosphatesThe base activates the boronic acid, facilitating the transmetalation step.[4][5]
Solvent Aprotic polar solventsThe choice of solvent affects the solubility of reagents and the stability of the catalyst.
Temperature 80-110 °CHigher temperatures often lead to faster reaction rates, but can also cause catalyst decomposition.
Typical Yields 70-95%Highly dependent on the specific substrates and optimized conditions.

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"Pd(0)L_2" -> "Oxidative_Addition" [label=""]; "Oxidative_Addition" -> "Ar-Pd(II)(I)L_2" [label=""]; "Ar-Pd(II)(I)L_2" -> "Transmetalation" [label=""]; "Transmetalation" -> "Ar-Pd(II)(Ar')L_2" [label=""]; "Ar-Pd(II)(Ar')L_2" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" -> "Pd(0)L_2" [label="Regeneration"]; "Reductive_Elimination" -> "Ar-Ar'" [label="Forms"]; }

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Application Note 2: The Stille Coupling - Robustness in Complex Syntheses

The Stille reaction is renowned for its reliability and tolerance of a vast array of functional groups, making it a go-to method in complex total synthesis.[7][8] However, a significant drawback is the toxicity of the organotin reagents and the difficulty in removing tin byproducts.[7][9]

Detailed Protocol: Stille Coupling of this compound

Materials:

  • This compound (1.0 equiv)

  • Organostannane (e.g., Aryl-SnBu₃) (1.1-1.3 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., PPh₃, AsPh₃) (if required)

  • Anhydrous solvent (e.g., Toluene, DMF, THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst and ligand (if used).

  • Degassing: Degas the solution with a stream of argon for 10-15 minutes or use the freeze-pump-thaw method.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed.

  • Monitoring: Follow the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, the reaction mixture can be quenched with an aqueous KF solution to precipitate tin byproducts as insoluble fluorides, which are then removed by filtration. The filtrate is then extracted with an organic solvent.

  • Purification: The organic layers are combined, dried, and concentrated. The crude product is purified by column chromatography.

Typical Stille Coupling Reaction Parameters:

ParameterValue/TypeRationale
Catalyst Pd(PPh₃)₄, Pd₂(dba)₃These are common and effective catalysts for Stille couplings.
Solvent Toluene, DMFThe choice of solvent can influence the rate of transmetalation.
Additives LiCl, Cu(I) saltsCan accelerate the transmetalation step, especially for less reactive organostannanes.
Temperature 80-120 °CHigher temperatures are often required to drive the reaction to completion.
Typical Yields 65-90%Generally good to excellent yields can be achieved.

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"Pd(0)L_2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-I)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)(I)L_2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Transmetalation" [label="Transmetalation\n(Ar'-SnR3)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)(Ar')L_2" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Reductive_Elimination" [label="Reductive Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Ar'" [label="Biaryl Product\n(Ar-Ar')", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Pd(0)L_2" -> "Oxidative_Addition" [label=""]; "Oxidative_Addition" -> "Ar-Pd(II)(I)L_2" [label=""]; "Ar-Pd(II)(I)L_2" -> "Transmetalation" [label=""]; "Transmetalation" -> "Ar-Pd(II)(Ar')L_2" [label=""]; "Ar-Pd(II)(Ar')L_2" -> "Reductive_Elimination" [label=""]; "Reductive_Elimination" -> "Pd(0)L_2" [label="Regeneration"]; "Reductive_Elimination" -> "Ar-Ar'" [label="Forms"]; }

Caption: The Catalytic Cycle of the Stille Reaction.

Application Note 3: The Heck-Mizoroki Reaction - Forging C(sp²)-C(sp²) Bonds with Alkenes

The Heck-Mizoroki reaction is a powerful tool for the arylation of alkenes, leading to the formation of substituted olefins which are themselves valuable synthetic intermediates.[10][11]

Detailed Protocol: Heck Reaction of this compound

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., styrene, methyl acrylate) (1.1-2.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Base (e.g., Et₃N, K₂CO₃, NaOAc) (1.5-2.5 equiv)

  • Solvent (e.g., DMF, NMP, acetonitrile)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a sealable reaction vessel, add this compound, the palladium catalyst, and the base.

  • Solvent and Alkene Addition: Add the solvent and the alkene.

  • Degassing: Seal the vessel and degas the mixture.

  • Reaction Execution: Heat the reaction to the required temperature (typically 100-140 °C).

  • Monitoring: Monitor by TLC or GC-MS.

  • Work-up: After cooling, filter the reaction mixture to remove the base and any precipitated palladium. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry, and concentrate. Purify by column chromatography or distillation.

Typical Heck Reaction Parameters:

ParameterValue/TypeRationale
Base Organic or InorganicNeutralizes the hydrogen halide formed during the catalytic cycle, regenerating the Pd(0) catalyst.[12]
Solvent Polar aproticHigh boiling point solvents are often used due to the elevated reaction temperatures.
Temperature 100-140 °CRequired to facilitate the β-hydride elimination step.
Stereoselectivity Predominantly transThe reaction generally favors the formation of the trans isomer.[10]
Typical Yields 60-85%Yields can be variable and are sensitive to steric hindrance on the alkene.

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"Pd(0)L_2" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Oxidative_Addition" [label="Oxidative Addition\n(Ar-I)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Ar-Pd(II)(I)L_2" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Migratory_Insertion" [label="Migratory Insertion\n(Alkene)", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "Intermediate_1" [label="R-CH2-CH(Ar)-Pd(II)(I)L_2", fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Beta_Hydride_Elimination" [label="β-Hydride Elimination", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; "HPd(II)(I)L_2" [fillcolor="#FBBC05", fontcolor="#FFFFFF"]; "Product" [label="Substituted Alkene", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base_Regeneration" [label="Base", shape=ellipse, style=filled, fillcolor="#FFFFFF"];

"Pd(0)L_2" -> "Oxidative_Addition" -> "Ar-Pd(II)(I)L_2" -> "Migratory_Insertion" -> "Intermediate_1" -> "Beta_Hydride_Elimination"; "Beta_Hydride_Elimination" -> "Product" [label="Forms"]; "Beta_Hydride_Elimination" -> "HPd(II)(I)L_2"; "HPd(II)(I)L_2" -> "Base_Regeneration" -> "Pd(0)L_2" [label="Regeneration"]; }

Caption: The Catalytic Cycle of the Heck-Mizoroki Reaction.

Comparative Analysis and Troubleshooting

FeatureSuzuki-Miyaura CouplingStille CouplingHeck-Mizoroki Reaction
Nucleophile Organoboron compoundsOrganotin compoundsAlkenes
Advantages Mild conditions, low toxicity, commercially available reagentsHigh functional group tolerance, robustAtom economical, direct C-H functionalization
Disadvantages Base sensitive functional groups can be an issueToxic tin reagents, difficult byproduct removalLimited to alkene substrates, can require high temperatures
Best For General biaryl synthesis, green chemistry applicationsLate-stage functionalization in complex synthesisSynthesis of substituted styrenes and cinnamates

Troubleshooting Common Issues:

  • Low or No Yield:

    • Inactive Catalyst: Ensure the palladium catalyst is active. Use fresh catalyst or a pre-catalyst.

    • Poor Reagent Quality: Use pure, anhydrous solvents and high-quality reagents.

    • Incorrect Stoichiometry: Accurately measure all reagents.

  • Side Reactions (e.g., Homocoupling):

    • Oxygen Contamination: Thoroughly degas the reaction mixture.

    • Incorrect Ligand: The choice of ligand can significantly impact selectivity.

  • Incomplete Reaction:

    • Insufficient Heating or Time: Increase the reaction temperature or time.

    • Catalyst Deactivation: Consider a more robust catalyst system or slower addition of a reagent.

Safety Precautions: A Non-Negotiable Aspect of Synthesis

Palladium-catalyzed cross-coupling reactions are often exothermic and can pose significant safety hazards if not properly managed.[13][14]

  • Thermal Hazards: These reactions can exhibit significant exotherms, potentially leading to runaway scenarios.[13][15] It is crucial to perform a safety assessment before scaling up any reaction. Consider monitoring the internal temperature and ensuring adequate cooling capacity.

  • Reagent Toxicity: Many reagents used in these reactions are toxic and/or flammable. Always consult the Safety Data Sheet (SDS) for each chemical and handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pressure Build-up: When running reactions in sealed vessels at elevated temperatures, be aware of potential pressure build-up. Use appropriate pressure-rated glassware and a blast shield.

  • Inert Atmosphere: The use of pyrophoric reagents or air-sensitive catalysts requires strict adherence to inert atmosphere techniques (Schlenk line or glovebox).

By understanding the underlying principles, adhering to detailed protocols, and prioritizing safety, researchers can effectively harness the power of palladium-catalyzed cross-coupling reactions for the synthesis of valuable biaryl compounds from this compound.

References

  • Vertex AI Search. (2025).
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromo-1-tetralone.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloropyridazinones.
  • Chemistry LibreTexts. (2020). 17.
  • The Nobel Prize. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
  • Request PDF. (n.d.).
  • The Royal Society of Chemistry. (2015).
  • ACS Publications. (n.d.).
  • ResearchGate. (n.d.).
  • ACS Publications. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions | Organic Process Research & Development.
  • ACS Publications. (2020).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Purdue Engineering. (2022).
  • ACS Publications. (2018). Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species | Organic Process Research & Development.
  • Wikipedia. (n.d.). Stille reaction.
  • Organic Chemistry Portal. (n.d.). Heck Reaction.
  • BenchChem. (n.d.).
  • SciSpace. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides.
  • PubMed Central. (2026).
  • PubMed. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands.
  • Beilstein Journals. (n.d.). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions.
  • University of Windsor. (n.d.). The Mechanisms of the Stille Reaction.
  • BenchChem. (n.d.).
  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • ResearchGate. (n.d.). Stille coupling of methyl-2-iodobenzoate with... | Download Scientific Diagram.
  • Chemistry LibreTexts. (2023). Heck Reaction.
  • Beilstein Journal of Organic Chemistry. (n.d.). Search Results.
  • International Journal of Drug Design and Discovery. (2011). Suzuki coupling on 4-(3-bromobenzylidene)-3-methyl- 1-phenyl-1H-pyrazol-5(4H)-one.
  • BenchChem. (n.d.). Suzuki-Miyaura coupling reaction with 4-Amino-3-bromobenzoic acid.

Sources

Application Notes & Protocols: Strategic Functionalization of Heterocycles using Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Heterocycles

Heterocyclic scaffolds are foundational structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their unique electronic properties and three-dimensional arrangements enable precise interactions with biological targets. Consequently, the development of robust and versatile methods for their functionalization is a cornerstone of modern drug discovery and medicinal chemistry.[1][2] The targeted introduction of substituted aryl groups can profoundly influence a molecule's pharmacological profile, affecting its potency, selectivity, and pharmacokinetic properties.

This guide provides an in-depth exploration of Methyl 4-ethoxy-3-iodobenzoate as a key building block for the functionalization of diverse heterocyclic systems. The high reactivity of the aryl-iodide bond in palladium-catalyzed cross-coupling reactions, combined with the presence of ethoxy and methyl ester functionalities, makes this reagent a highly versatile and strategic tool for researchers.[3][4] We will detail field-proven protocols for several classes of palladium-catalyzed reactions, explain the mechanistic rationale behind component selection, and provide practical troubleshooting guidance to empower researchers in their synthetic endeavors.

Reagent Profile: this compound

This compound is a white solid, commercially available from various suppliers.[5] Its structure is primed for selective chemical transformations.

  • Aryl Iodide: The carbon-iodine bond is the most reactive of the aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions and broader substrate scope compared to aryl bromides or chlorides.[6][7]

  • Methyl Ester: This functional group is relatively stable under many cross-coupling conditions but can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for subsequent modifications or for tuning solubility and biological interactions.

  • Ethoxy Group: The electron-donating nature of the ethoxy group can influence the electronic properties of the aromatic ring and provides an additional point for potential metabolic interaction or structural modification.

The strategic placement of these groups makes this compound an ideal partner for coupling with a wide range of heterocyclic substrates.

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a revolutionary toolkit for C-C and C-N bond formation.[8][9] The general workflow for these reactions is a testament to their efficiency and modularity.

G cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification Reagents Add Heterocycle, This compound, and Base to Flask Atmosphere Evacuate and Backfill with Inert Gas (Ar/N2) Reagents->Atmosphere Catalyst Add Pd Catalyst and Ligand Atmosphere->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Heating Heat to Desired Temperature Solvent->Heating Monitoring Monitor Progress (TLC, LC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Aqueous Work-up and Extraction Quench->Extract Purify Dry and Purify (e.g., Column Chromatography) Extract->Purify Isolate Isolate Pure Product Purify->Isolate

Caption: General Experimental Workflow for Cross-Coupling.

Suzuki-Miyaura Coupling: C-C Bond Formation with Boronic Acids

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl linkages due to its operational simplicity and the stability and low toxicity of the requisite boronic acid coupling partners.[10]

Causality Behind Component Choices:

  • Catalyst: A Pd(0) species is the active catalyst. Precatalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with phosphine ligands are common. The ligand stabilizes the Pd(0) center and facilitates the catalytic cycle.[11]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11] The choice of base can significantly impact yield, especially with sensitive functional groups.

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used to dissolve both the organic and inorganic reagents.[10]

G Pd0 LnPdn(0) ArI Ar-I PdII Ar-Pd(II)-XnLn PdII_Het Ar-Pd(II)-HetnLn HetBOH2 Het-B(OH)2 PdII_Het->Pd0 ArHet Ar-Het PdII_Het->ArHet Reductive Elimination ArI->PdII Oxidative Addition HetBOH2->PdII_Het Transmetalation (Base)

Caption: Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.

Protocol 1: Suzuki Coupling of this compound with a Heterocyclic Boronic Acid

  • Materials:

    • This compound (1.0 equiv)

    • Heterocyclic boronic acid (e.g., Pyridine-3-boronic acid) (1.2 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

    • Potassium Carbonate (K₂CO₃) (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Procedure:

    • To a dry round-bottom flask, add this compound, the heterocyclic boronic acid, and K₂CO₃.

    • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

    • Under a positive pressure of inert gas, add Pd(PPh₃)₄ followed by the degassed 1,4-dioxane/water solvent mixture.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

This reaction is a powerful method for forming C-N bonds by coupling an amine with an aryl halide.[12][13] It is particularly valuable for synthesizing N-aryl heterocycles, which are prevalent in pharmaceuticals. The choice of ligand is critical and often dictates the success and scope of the reaction.[14]

Causality Behind Component Choices:

  • Catalyst/Ligand: The catalyst system is typically generated in situ from a palladium source (e.g., Pd₂(dba)₃) and a sterically hindered, electron-rich phosphine ligand (e.g., XPhos, RuPhos, BrettPhos). These bulky ligands promote the reductive elimination step and prevent catalyst decomposition.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine, making it a more effective nucleophile.[13]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

Protocol 2: Buchwald-Hartwig Amination with an N-H Containing Heterocycle

  • Materials:

    • This compound (1.0 equiv)

    • N-H containing heterocycle (e.g., Indole) (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

    • XPhos (4 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Anhydrous Toluene, degassed

  • Procedure:

    • In a glovebox or under an inert atmosphere, add NaOtBu to a dry reaction flask.

    • Add this compound, the heterocycle, Pd₂(dba)₃, and XPhos.

    • Add degassed, anhydrous toluene.

    • Seal the flask and heat the mixture to 100-110 °C with stirring.

    • Monitor the reaction for consumption of the starting material.

    • After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify via column chromatography.

Sonogashira Coupling: C-C Bond Formation with Terminal Alkynes

The Sonogashira reaction couples terminal alkynes with aryl halides to form C(sp²)-C(sp) bonds, a key transformation for creating conjugated systems found in materials science and pharmaceuticals.[7][15][16] The classic protocol uses a dual catalyst system of palladium and copper(I).[7][17]

Causality Behind Component Choices:

  • Palladium Catalyst: As in other couplings, a Pd(0) species facilitates the oxidative addition of the aryl iodide.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species undergoes transmetalation with the palladium(II) complex much more readily than the alkyne itself.[18]

  • Base: An amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA), serves as both the base to deprotonate the alkyne and often as the solvent.

Protocol 3: Sonogashira Coupling with a Heterocyclic Alkyne

  • Materials:

    • This compound (1.0 equiv)

    • Terminal heterocyclic alkyne (e.g., 3-ethynylpyridine) (1.1 equiv)

    • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2 mol%)

    • Copper(I) iodide (CuI) (1 mol%)

    • Triethylamine (Et₃N), degassed

  • Procedure:

    • To a dry flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

    • Evacuate and backfill with an inert gas three times.

    • Add degassed triethylamine via syringe, followed by the terminal heterocyclic alkyne.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

    • Upon completion, remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues.

    • Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the product by column chromatography.

Heck Reaction: C-C Bond Formation with Alkenes

The Heck reaction forms a substituted alkene by coupling an aryl halide with an alkene.[19][20] This reaction is a powerful tool for vinylation and is highly regioselective, typically favoring substitution at the less substituted carbon of the alkene double bond.[21]

Causality Behind Component Choices:

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] is a common and robust precatalyst that is reduced in situ to the active Pd(0) species.

  • Ligand: Phosphine ligands like triphenylphosphine (PPh₃) are often used to stabilize the catalyst.

  • Base: A hindered organic base like triethylamine (Et₃N) or an inorganic base like potassium carbonate (K₂CO₃) is used to neutralize the HX (HI in this case) generated during the catalytic cycle.[19][22]

  • Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically employed.

Protocol 4: Heck Coupling with a Vinyl-Substituted Heterocycle

  • Materials:

    • This compound (1.0 equiv)

    • Vinyl heterocycle (e.g., 2-vinylpyridine) or an acrylate (e.g., n-butyl acrylate) (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

    • Triphenylphosphine (PPh₃) (4 mol%)

    • Triethylamine (Et₃N) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF), degassed

  • Procedure:

    • To a dry flask, add this compound, Pd(OAc)₂, and PPh₃.

    • Evacuate and backfill with an inert gas three times.

    • Add degassed DMF, Et₃N, and the alkene.

    • Heat the reaction to 80-100 °C and stir until completion.

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash extensively with water to remove DMF, followed by a brine wash.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography.

Data Summary: Representative Reaction Conditions

The following table summarizes typical conditions for the functionalization of various heterocycles with this compound. Yields are representative and will vary based on the specific substrate and optimization.

Coupling ReactionHeterocycle Partner TypeTypical Catalyst SystemBaseSolvent(s)Temp (°C)Approx. Yield (%)
Suzuki-Miyaura Boronic Acid/EsterPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃ or K₃PO₄Dioxane/H₂O, Toluene80-10070-95
Buchwald-Hartwig N-H HeterocyclePd₂(dba)₃/XPhos or RuPhosNaOtBu or LiHMDSToluene, Dioxane90-11065-90
Sonogashira Terminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N or DIPAEt₃N, THF25-6075-98
Heck AlkenePd(OAc)₂/PPh₃Et₃N or K₂CO₃DMF, Acetonitrile80-12060-85

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. A systematic approach to troubleshooting is key to success.

G Start Problem Observed: Low or No Conversion CheckReagents Are reagents pure and dry? Is solvent properly degassed? Start->CheckReagents CheckAtmosphere Was the inert atmosphere maintained effectively? CheckReagents->CheckAtmosphere Yes SolutionReagents Purify starting materials. Use freshly degassed solvent. CheckReagents->SolutionReagents No CheckCatalyst Is the catalyst/precatalyst active? Is the ligand appropriate? CheckAtmosphere->CheckCatalyst Yes SolutionAtmosphere Improve inert gas technique. Use a glovebox if necessary. CheckAtmosphere->SolutionAtmosphere No CheckConditions Is the temperature correct? Is the base appropriate/strong enough? CheckCatalyst->CheckConditions Yes SolutionCatalyst Use a fresh batch of catalyst. Screen alternative ligands. CheckCatalyst->SolutionCatalyst No SolutionConditions Increase temperature. Screen alternative bases/solvents. CheckConditions->SolutionConditions No Success Reaction Successful CheckConditions->Success Yes SolutionReagents->Success SolutionAtmosphere->Success SolutionCatalyst->Success SolutionConditions->Success

Caption: Flowchart for Troubleshooting Low Conversion.

Common Problems & Solutions:

  • Problem: No reaction or very low conversion.

    • Potential Cause: Inactive catalyst (decomposed Pd source), insufficient degassing (oxygen can poison Pd(0) catalysts), impure starting materials, or incorrect base.

    • Solution: Use a fresh bottle of palladium catalyst and ligand. Ensure solvents are rigorously degassed with argon or nitrogen for at least 30 minutes. Verify the purity of your heterocycle and aryl iodide. For Buchwald-Hartwig, ensure the base is fresh and handled under inert conditions.

  • Problem: Formation of a dark black precipitate (Palladium black).

    • Potential Cause: Catalyst decomposition. This can be caused by excessive temperature, inappropriate ligand choice, or the presence of oxygen.

    • Solution: Lower the reaction temperature. Screen different ligands; bulkier, more electron-donating ligands often provide greater stability to the palladium center. Improve inert atmosphere techniques.

  • Problem: Significant side product formation (e.g., homocoupling of the boronic acid or dehalogenation of the aryl iodide).

    • Potential Cause: For Suzuki coupling, homocoupling can occur if the transmetalation or reductive elimination steps are slow. Dehalogenation (replacement of iodine with hydrogen) can be a competing pathway, often exacerbated by moisture or certain bases.

    • Solution: Adjust the stoichiometry of the coupling partners. Screen different bases or solvents to find conditions that favor the desired cross-coupling pathway. Ensure anhydrous conditions to minimize dehalogenation.

References

  • Doucet, H., & Hierso, J. C. (2007). Copper-free Sonogashira reactions. Topics in Current Chemistry, 269, 21-64.
  • Lewis, J. C., Wiedemann, S. H., Bergman, R. G., & Ellman, J. A. (2004). Arylation of Heterocycles via Rhodium-Catalyzed C−H Bond Functionalization. Organic Letters, 6(1), 35-38. Available at: [Link]

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • D'Souza, D. M., & Müller, T. J. (2007). Multi-component syntheses of heterocycles by transition-metal catalysis. Chemical Society Reviews, 36(7), 1095-1108.
  • Ackermann, L. (Ed.). (2015).
  • Science.gov. palladium-catalyzed suzuki-miyaura cross-coupling: Topics by Science.gov. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • Bergman, R. G., & Ellman, J. A. (2004). Arylation of Heterocycles via Rhodium-Catalyzed C−H Bond Functionalization. Organic Letters. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Semantic Scholar. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]

  • OpenChemHub. Removable and modifiable directing groups in C-H activation. YouTube. Available at: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available at: [Link]

  • Knochel, P., & Krasovskiy, A. (2006). Functionalization of heterocyclic compounds using polyfunctional magnesium and zinc reagents. Beilstein Journal of Organic Chemistry, 2(1), 18.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]

  • Wikipedia. Heck reaction. Available at: [Link]

  • National Institutes of Health. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • PubMed. Photochemical Functionalization of Heterocycles with EBX Reagents: C-H Alkynylation versus Deconstructive Ring Cleavage*. Available at: [Link]

  • Reddit. Troubleshooting a difficult Heck reaction. Available at: [Link]

  • ResearchGate. (PDF) Electrochemical C-H functionalization reaction of N-heterocycles with alkyl iodides. Available at: [Link]

  • KAUST Repository. Electrochemical C–H functionalization reaction of N-heterocycles with alkyl iodides. Available at: [Link]

  • Grokipedia. Methyl 4-iodobenzoate. Available at: [Link]

  • PubMed. Functional Studies of Newly Synthesized Benzoic Acid Derivatives: Identification of Highly Potent Retinoid-Like Activity. Available at: [Link]

  • ResearchGate. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Available at: [Link]

  • University of Rochester. Cross-Coupling Chemistry. Available at: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available at: [Link]

  • Wikipedia. Methyl 4-iodobenzoate. Available at: [Link]

  • PubMed. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020). Available at: [Link]

  • PubMed. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Available at: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available at: [Link]

  • Chemistry LibreTexts. Heck Reaction. Available at: [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]

  • The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. Available at: [Link]

  • ResearchGate. Importance of Benzothiazole Motif in Modern Drug Discovery :Introduction. Available at: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]

  • Organic Syntheses. Benzoic acid, 4-amino-3-methyl-, ethyl ester. Available at: [Link]

  • MDPI. RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Transformations of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 4-ethoxy-3-iodobenzoate (CAS No. 1131588-13-0) is a versatile and highly valuable building block in modern organic synthesis.[1] Its trifunctional nature—featuring an ester, an ethoxy group, and a reactive aryl iodide—renders it an ideal substrate for a variety of powerful cross-coupling reactions. The carbon-iodine bond, in particular, serves as a synthetic linchpin for the construction of complex molecular architectures prevalent in pharmaceutical and materials science research. This guide provides an in-depth exploration of key palladium-catalyzed transformations involving this substrate, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower researchers in their experimental design and execution.

Foundational Principles & Safety

The Strategic Advantage of the Aryl Iodide

In the realm of palladium-catalyzed cross-coupling, the choice of halide is a critical determinant of reactivity. The C–X bond dissociation energy decreases in the order C–Cl > C–Br > C–I. Consequently, the carbon-iodine bond in this compound is the most susceptible to the initial, and often rate-limiting, oxidative addition step in the catalytic cycle.[2] This inherent reactivity allows for milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to the corresponding aryl bromides or chlorides.

General Catalytic Cycle

Most palladium-catalyzed cross-coupling reactions proceed through a common mechanistic pathway, which is essential for understanding and troubleshooting these transformations.[3][4]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the substrate, forming a Pd(II) intermediate.

  • Transmetalation (or equivalent): The coupling partner (e.g., an organoboron in Suzuki coupling) transfers its organic group to the palladium center.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the active Pd(0) catalyst.

Safety Precautions

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar compounds like Methyl 4-iodobenzoate should be considered for handling protocols.

  • General Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.[5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[6][7]

  • Hazards: May cause skin, eye, and respiratory tract irritation.[5]

  • First Aid: In case of contact, flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[5]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Palladium-Catalyzed C-C Bond Forming Reactions

The construction of carbon-carbon bonds is the cornerstone of organic synthesis. This compound is an exceptional substrate for these reactions.

The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for creating biaryl structures, owing to its mild conditions and the low toxicity of its boron-based reagents.[8][9]

Mechanistic Insight: The key to the Suzuki reaction is the activation of the organoboron species by a base. The base facilitates the transmetalation step, where the organic group is transferred from the boron atom to the palladium(II) center.[9] The choice of base and solvent system is crucial for achieving high yields.

Protocol 1: Suzuki-Miyaura Coupling with Phenylboronic Acid

This protocol details the synthesis of Methyl 4-ethoxy-3-phenylbenzoate.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up A 1. Add Reagents to Flask B 2. Evacuate & Backfill with Argon (3x) A->B C 3. Add Catalyst & Ligand B->C D 4. Add Degassed Solvent C->D E 5. Heat to 90 °C (Monitor by TLC/LC-MS) D->E F 6. Cool to RT & Dilute with EtOAc E->F G 7. Wash with H₂O & Brine F->G H 8. Dry (Na₂SO₄), Filter, & Concentrate G->H I 9. Purify via Column Chromatography H->I Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction & Work-up A 1. Add Substrate, Pd & Cu Catalysts to Flask B 2. Add Anhydrous Solvent & Amine Base A->B C 3. Stir for 10 min at RT B->C D 4. Add Terminal Alkyne Dropwise C->D E 5. Heat as Required (Monitor by TLC/LC-MS) D->E F 6. Cool, Filter through Celite, & Concentrate E->F G 7. Dissolve in EtOAc, Wash with NH₄Cl & Brine F->G H 8. Dry (MgSO₄), Filter, & Concentrate G->H I 9. Purify via Column Chromatography H->I Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Work-up A 1. Add Substrate, Catalyst, Base & Solvent to Flask B 2. Add Methyl Acrylate A->B C 3. Heat to 100 °C (Monitor by TLC/GC-MS) B->C D 4. Cool to RT, Dilute with Water & Extract C->D E 5. Wash Combined Organics with Brine D->E F 6. Dry (Na₂SO₄), Filter, & Concentrate E->F G 7. Purify via Column Chromatography F->G Buchwald_Workflow cluster_prep Reaction Setup (Glovebox/Inert Atmo.) cluster_reaction Reaction & Work-up A 1. Add Precatalyst, Ligand, & Base to Vial B 2. Add Substrate, Amine, & Solvent A->B C 3. Seal Vial & Remove from Glovebox B->C D 4. Heat to 100 °C (Monitor by LC-MS) C->D E 5. Cool to RT, Dilute with EtOAc D->E F 6. Filter through Celite E->F G 7. Concentrate Filtrate F->G H 8. Purify via Column Chromatography G->H

Sources

Application Note: A Scalable Synthesis of Methyl 4-ethoxy-3-iodobenzoate for Pharmaceutical Intermediate Production

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of Methyl 4-ethoxy-3-iodobenzoate, a key building block in the development of various pharmaceutical agents. The described method focuses on the direct electrophilic iodination of the readily available starting material, Methyl 4-ethoxybenzoate, using N-Iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid. This guide offers a detailed, step-by-step experimental procedure, in-depth discussion of the reaction mechanism, critical safety considerations for handling the reagents at scale, and robust protocols for purification and characterization of the final product. The information presented herein is intended to enable researchers and process chemists to confidently and efficiently produce this valuable intermediate on a laboratory and pilot-plant scale.

Introduction: The Significance of this compound in Drug Discovery

Iodinated aromatic compounds, such as this compound, are of paramount importance in modern medicinal chemistry and drug development. The carbon-iodine bond serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. These reactions are fundamental in the construction of complex molecular architectures found in many therapeutic agents.

This compound, in particular, provides a scaffold with strategically positioned functional groups—an ester, an ether, and an iodo group—that allow for sequential and regioselective modifications. This makes it a valuable precursor for the synthesis of targeted therapies, including kinase inhibitors and other novel pharmaceuticals. The ability to produce this intermediate in a scalable, efficient, and safe manner is therefore a critical step in the drug development pipeline.

Synthetic Strategy: Electrophilic Aromatic Iodination

The chosen synthetic route for the preparation of this compound is the direct electrophilic aromatic iodination of Methyl 4-ethoxybenzoate. This approach is favored for its atom economy and straightforward execution.

Reaction Mechanism and Rationale

The reaction proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism. The ethoxy group at the 4-position of the benzene ring is a strong activating group, directing the incoming electrophile to the ortho and para positions. As the para position is blocked, the iodination occurs regioselectively at the 3-position (ortho to the ethoxy group).

N-Iodosuccinimide (NIS) is employed as the source of electrophilic iodine.[1] While NIS can iodinate activated aromatic rings on its own, the reaction rate can be slow. The addition of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA), significantly enhances the electrophilicity of the iodine atom by protonating the succinimide nitrogen, thereby accelerating the reaction.[2]

Diagram 1: Overall Synthetic Workflow

G A Methyl 4-ethoxybenzoate (Starting Material) C Reaction Mixture (Stirring at controlled temperature) A->C B N-Iodosuccinimide (NIS) Trifluoroacetic Acid (TFA, catalyst) Acetonitrile (Solvent) B->C D Quenching (Aqueous Sodium Thiosulfate) C->D Reaction Completion E Work-up (Extraction & Washing) D->E F Purification (Recrystallization) E->F G This compound (Final Product) F->G Isolation

Caption: A schematic overview of the synthetic process for this compound.

Experimental Protocol: Gram-Scale Synthesis

This protocol is optimized for a gram-scale synthesis and can be adapted for larger quantities with appropriate consideration for reaction kinetics and heat transfer.

Materials and Reagents
Reagent/MaterialGradeSupplierCAS Number
Methyl 4-ethoxybenzoate≥98%Commercially Available23676-08-6
N-Iodosuccinimide (NIS)≥98%Commercially Available516-12-1
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available76-05-1
Acetonitrile (ACN)AnhydrousCommercially Available75-05-8
Sodium ThiosulfateACS GradeCommercially Available7772-98-7
Sodium BicarbonateACS GradeCommercially Available144-55-8
Brine (Saturated NaCl)-Prepared in-house-
Ethyl AcetateACS GradeCommercially Available141-78-6
HexanesACS GradeCommercially Available110-54-3
Anhydrous Magnesium SulfateACS GradeCommercially Available7487-88-9
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, charge Methyl 4-ethoxybenzoate (18.0 g, 100 mmol, 1.0 equiv.) and anhydrous acetonitrile (200 mL). Stir the mixture at room temperature until the starting material is fully dissolved.

  • Addition of Reagents: To the stirred solution, add N-Iodosuccinimide (24.75 g, 110 mmol, 1.1 equiv.) in one portion. The mixture will turn into a suspension.

  • Initiation of Reaction: Carefully add trifluoroacetic acid (0.77 mL, 10 mmol, 0.1 equiv.) dropwise via a syringe. An exotherm may be observed.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (20-25 °C) and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).

  • Quenching the Reaction: Once the reaction is complete, cool the mixture to 0-5 °C using an ice bath. Slowly add a 10% aqueous solution of sodium thiosulfate (~100 mL) to quench the excess NIS. The color of the reaction mixture will fade from brown/orange to a pale yellow or colorless solution.[3]

  • Work-up and Extraction:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Add ethyl acetate (200 mL) and water (100 mL). Shake vigorously and separate the layers.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product as a solid.

  • Purification by Recrystallization:

    • Dissolve the crude solid in a minimal amount of hot ethyl acetate.

    • Slowly add hexanes until the solution becomes turbid.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to complete the crystallization.

    • Collect the crystalline product by vacuum filtration, wash with cold hexanes, and dry under vacuum to afford pure this compound as a white to off-white solid.

Expected Yield and Characterization
  • Expected Yield: 85-95%

  • Appearance: White to off-white crystalline solid

  • Characterization Data:

    • 1H NMR (400 MHz, CDCl3): δ 8.29 (d, J = 2.1 Hz, 1H), 7.86 (dd, J = 8.6, 2.1 Hz, 1H), 6.80 (d, J = 8.6 Hz, 1H), 4.11 (q, J = 7.0 Hz, 2H), 3.88 (s, 3H), 1.46 (t, J = 7.0 Hz, 3H).

    • 13C NMR (101 MHz, CDCl3): δ 165.9, 159.5, 139.8, 132.8, 122.1, 110.8, 86.9, 64.6, 52.0, 14.6.

    • Mass Spectrometry (ESI): m/z calculated for C10H11IO3 [M+H]+: 307.0, found 307.0.

Scale-Up Considerations and Process Safety

Scaling up the synthesis of this compound requires careful attention to safety, reaction control, and purification efficiency.

Reagent Handling and Safety
  • N-Iodosuccinimide (NIS): NIS is a strong oxidizing agent and an irritant.[4][5] It is harmful if swallowed and causes skin and serious eye irritation.[6] It is also light and moisture sensitive.[5]

    • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4]

    • Handling: Handle NIS in a well-ventilated fume hood.[4] Avoid inhalation of dust.[4] Store in a tightly sealed container in a cool, dry, and dark place.[5]

    • Spills: In case of a spill, decontaminate the area with a solution of sodium thiosulfate.

  • Trifluoroacetic Acid (TFA): TFA is a corrosive acid. Handle with extreme care in a fume hood, wearing appropriate PPE.

Thermal Safety and Reaction Control

The iodination reaction can be exothermic, especially upon the addition of the TFA catalyst. For larger scale reactions, the following should be considered:

  • Controlled Addition: Add the TFA catalyst dropwise at a controlled rate to manage the exotherm.

  • Temperature Monitoring: Continuously monitor the internal reaction temperature.

  • Cooling System: Have an efficient cooling system (e.g., an ice bath or a chiller) readily available to control any temperature spikes.

Diagram 2: Thermal Safety Management

G A Exothermic Iodination Reaction B Controlled Reagent Addition (Slow, dropwise) A->B C Continuous Temperature Monitoring A->C D Efficient Cooling System (Ice bath, Chiller) A->D E Safe Reaction Environment B->E C->E D->E

Caption: Key parameters for managing the thermal safety of the iodination reaction at scale.

Large-Scale Purification
  • Crystallization: Recrystallization is a highly effective method for purifying this compound at scale.[7]

    • Solvent Selection: The choice of solvent system is critical for achieving high purity and yield. A solvent system where the product has high solubility at elevated temperatures and low solubility at room or lower temperatures is ideal. The ethyl acetate/hexanes system described is a good starting point.

    • Cooling Profile: A slow and controlled cooling rate is crucial for the formation of large, pure crystals. Rapid cooling can lead to the formation of smaller, less pure crystals or amorphous solids.

  • Chromatography: While crystallization is preferred for large-scale purification due to its cost-effectiveness, flash column chromatography can be used for smaller scales or if higher purity is required.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction- Insufficient catalyst- Low reaction temperature- Deactivated NIS- Add a small additional amount of TFA.- Allow the reaction to stir for a longer period or gently warm to 30-35 °C.- Use fresh, high-purity NIS.
Formation of Di-iodinated Product- Excess NIS- Prolonged reaction time- Use a stoichiometric amount or a slight excess of NIS (1.05-1.1 equiv.).- Carefully monitor the reaction and quench promptly upon completion.
Oiling out during Crystallization- Solution is too concentrated- Cooling too rapidly- Add more of the good solvent (ethyl acetate) to the hot solution.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.

Conclusion

The protocol detailed in this application note provides a reliable and scalable method for the synthesis of this compound. By following the outlined procedures and paying close attention to the safety and scale-up considerations, researchers and drug development professionals can efficiently produce this valuable pharmaceutical intermediate with high yield and purity. The straightforward nature of the reaction and the use of readily available reagents make this a practical and cost-effective synthetic route.

References

  • BenchChem. (2025). N-Iodosuccinimide (NIS) in Electrophilic Reactions: A Technical Guide. BenchChem Technical Support.
  • Fisher Scientific. (2024, March 29).
  • MilliporeSigma.
  • Apollo Scientific. (2017, June 16).
  • Chemsafe.
  • Common Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Scaling Up N-Iodosuccinimide (NIS) Reactions.
  • Racys, D. T., Sharif, S. A. I., Pimlott, S. L., & Sutherland, A. (2016). Silver(I)-Catalyzed Iodination of Arenes: Tuning the Lewis Acidity of N-Iodosuccinimide Activation. The Journal of Organic Chemistry, 81(3), 772–780.
  • Organic Chemistry Portal. Silver(I)
  • Organic Chemistry Portal. N-Iodosuccinimide (NIS).
  • Racys, D. T., Warrilow, C. E., Pimlott, S. L., & Sutherland, A. (2015). Highly Regioselective Iodination of Arenes via Iron(III)-Catalyzed Activation of N-Iodosuccinimide. Organic Letters, 17(19), 4782–4785.
  • National Center for Biotechnology Information. (n.d.).
  • Parchem.
  • ChemicalBook.
  • BLDpharm.
  • The Royal Society of Chemistry. Electronic Supplementary Information (ESI) for New Journal of Chemistry.
  • University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
  • Sarpong Group, UC Berkeley. (2016, November 22).
  • ChemicalBook.
  • National Center for Biotechnology Information. (n.d.).
  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and regioselective iodination of electron-rich aromatic compounds with N-iodosuccinimide and catalytic trifluoroacetic acid. Tetrahedron Letters, 43(29), 5047-5048.
  • MDPI. (2023). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Molecules, 28(14), 5537.
  • Organic Syntheses. n-iodosuccinimide.
  • BenchChem. (2025). The Pivotal Role of 2-Iodobenzoate in the Synthesis of Hypervalent Iodine Reagents: A Technical Guide.
  • National Institutes of Health. (2020). Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. Molecules, 25(23), 5648.
  • MDPI. (2021). Synthesis and Properties of ortho-t-BuSO2C6H4-Substituted Iodonium Ylides. Molecules, 26(18), 5489.
  • Wikipedia.
  • ACS Publications. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. ACS Omega, 3(8), 9814-9821.
  • Organic Lab Techniques. (2021, September 24).
  • Wychem.
  • DC Fine Chemicals.
  • YouTube. (2025, September 17).
  • Sigma-Aldrich.
  • ResearchGate. (2021). (a)
  • SciSpace. (2016). Photo-induced iodination of aryl halides under very mild conditions.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura cross-coupling reaction of Methyl 4-ethoxy-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance reaction yields for this specific substrate. We will delve into the causality behind experimental choices, providing field-proven insights to overcome common challenges.

Introduction to the System: this compound

This compound is a common building block in organic synthesis. Its structure presents a unique set of considerations for Suzuki-Miyaura coupling. The aryl iodide bond is highly reactive towards oxidative addition, which is generally favorable for this reaction.[1][2] However, the electron-donating nature of the ethoxy group can enrich the electron density at the reaction center, potentially slowing down the oxidative addition step compared to electron-deficient aryl halides.[3] Additionally, the ortho-position of the iodine to the ethoxy group introduces some steric hindrance that needs to be carefully managed for optimal yields.

This guide will address specific issues you might encounter and provide a logical framework for troubleshooting and optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low or I'm observing no product formation. Where should I start troubleshooting?

Low or no yield in a Suzuki reaction can stem from several factors. A systematic approach is crucial for identifying the root cause.

Initial Diagnostic Workflow:

G A Low/No Yield B Check Reagent Quality & Purity A->B First Step C Verify Inert Atmosphere B->C If Reagents OK D Optimize Catalyst/Ligand System C->D If Atmosphere is Inert E Assess Base & Solvent Choice D->E If Catalyst is Appropriate F Review Reaction Temperature & Time E->F If Base/Solvent are Suitable

Caption: Initial troubleshooting workflow for low-yield Suzuki reactions.

Detailed Troubleshooting Steps:

  • Reagent Integrity:

    • Boronic Acid/Ester Quality: Boronic acids are susceptible to degradation, particularly through protodeboronation, where the boronic acid is replaced by a hydrogen atom.[4] This is especially a concern with heteroaryl boronic acids.[4] Ensure your boronic acid is pure and, if necessary, use a more stable boronic ester derivative like a pinacol ester (BPin).[5]

    • Palladium Catalyst Activity: Palladium catalysts, especially Pd(0) sources like Pd(PPh₃)₄, can degrade over time. If you suspect catalyst deactivation, try a fresh batch or a more stable pre-catalyst.[5]

  • Inert Atmosphere:

    • The Suzuki-Miyaura reaction is sensitive to oxygen, which can lead to the oxidation of the Pd(0) catalyst and promote side reactions like the homocoupling of boronic acids.[4] Ensure your reaction setup is thoroughly purged with an inert gas (Argon or Nitrogen) and that your solvents are properly degassed.[6]

  • Catalyst and Ligand Selection:

    • For a substrate like this compound, which has some steric hindrance, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) might not be optimal. Consider using bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands, which are known to promote the coupling of sterically hindered substrates.[7][8][9]

Q2: I'm observing significant formation of side products. What are they and how can I minimize them?

The most common side products in Suzuki reactions are homocoupled products and protodeboronated starting material.

Common Side Reactions & Mitigation Strategies:

Side ReactionDescriptionCauseMitigation Strategy
Homocoupling Dimerization of the boronic acid (R-B(OH)₂ → R-R).Presence of oxygen, use of Pd(II) pre-catalysts without efficient reduction to Pd(0).[4]Thoroughly degas all solvents and reagents. Use a Pd(0) source or a pre-catalyst system that ensures efficient in-situ reduction.
Protodeboronation Replacement of the boronic acid group with a hydrogen atom.Presence of excess water or harsh basic conditions, especially with sensitive boronic acids.[4]Use anhydrous conditions with a suitable base like K₃PO₄.[5] Alternatively, use a more stable boronic ester.
Dehalogenation Replacement of the iodine on the starting material with a hydrogen atom.Can occur after oxidative addition if a hydride source is present in the reaction mixture.[4]Ensure the purity of all reagents and solvents to avoid contaminants that could act as hydride donors.
Q3: Which base and solvent system is optimal for the Suzuki coupling of this compound?

The choice of base and solvent is interdependent and crucial for reaction success. The base activates the boronic acid for transmetalation.[10][11]

Base and Solvent Recommendations:

  • Bases:

    • Aqueous solutions of inorganic bases like K₂CO₃ or Cs₂CO₃ are common starting points.[5]

    • For base-sensitive substrates or to minimize protodeboronation, anhydrous conditions with K₃PO₄ can be effective.[5][7]

    • In cases of particularly challenging couplings, a stronger base like potassium tert-butoxide (t-BuOK) might be necessary, though care must be taken to avoid hydrolysis of the methyl ester.[7][12]

  • Solvents:

    • Aprotic solvents are generally preferred. Common choices include 1,4-dioxane, tetrahydrofuran (THF), or toluene, often in a mixture with water.[4][13][14] The presence of water can aid in dissolving the inorganic base.[14]

    • For anhydrous conditions, solvents like dioxane or THF are suitable.

Illustrative Catalytic Cycle:

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-I OxAdd->PdII_Aryl Transmetalation Transmetalation (Base Assisted) PdII_Aryl->Transmetalation + R-B(OH)₂ PdII_Diaryl Ar-Pd(II)L₂-R Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylHalide Ar-I ArylHalide->OxAdd BoronicAcid R-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Q4: How do I select the right palladium catalyst and ligand for this sterically hindered substrate?

For substrates with steric hindrance, like this compound, the ligand plays a pivotal role in facilitating both the oxidative addition and reductive elimination steps.[7][8]

Recommended Catalyst and Ligand Systems:

Catalyst/Pre-catalystLigandKey Advantages
Pd₂(dba)₃SPhos or XPhos (Buchwald Ligands)Bulky and electron-rich, excellent for sterically hindered and electron-rich aryl halides.[7][8][9]
Pd(OAc)₂N-Heterocyclic Carbenes (NHCs) Strong σ-donors with "flexible steric bulk," highly effective for challenging couplings.[7][12]
[Pd(PPh₃)₄]Triphenylphosphine (PPh₃)A classic catalyst, but may be less effective for this substrate due to lower activity with sterically hindered partners.[15][16]

Experimental Protocol: A General Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound. Optimization may be required based on the specific boronic acid used.

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

    • Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Reagent Addition:

    • Under the inert atmosphere, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

    • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[2]

Concluding Remarks

Optimizing the Suzuki-Miyaura coupling of this compound requires a careful and systematic approach. By understanding the roles of each reaction component and anticipating potential side reactions, researchers can efficiently troubleshoot and achieve high yields. The key to success often lies in the judicious selection of the ligand and base to overcome the specific steric and electronic challenges posed by this substrate.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Scite.ai. (2010). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • National Institutes of Health. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • ACS Publications. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. [Link]

  • Royal Society of Chemistry. (2024). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. [Link]

  • National Institutes of Health. (2012). Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides. [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (2018). The catalytic activity of Palladium(II) complexes containing PN ligands in the Heck and Suzuki C-C coupling reactions. [Link]

  • ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. [Link]

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

  • University of Tasmania. (2023). Nuances in fundamental Suzuki−Miyaura cross-couplings employing [Pd(PPh3)4]: poor reactivity of aryl Iodides at lower temperatures. [Link]

  • Royal Society of Chemistry. (2021). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • ResearchGate. (2015). Table 1 Optimization of the reaction conditions for Suzuki coupling... [Link]

  • Royal Society of Chemistry. (2018). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]

Sources

Technical Support Center: Sonogashira Coupling of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Sonogashira coupling with Methyl 4-ethoxy-3-iodobenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of alkyne homo-coupling, also known as Glaser coupling. Here, we provide in-depth, field-proven insights and practical solutions to enhance the yield and purity of your desired cross-coupled product.

Introduction: The Challenge of Homo-Coupling

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] While powerful, a frequent and troublesome side reaction is the oxidative dimerization of the terminal alkyne to form a symmetric butadiyne (Glaser coupling).[2][4] This side reaction consumes your alkyne, complicates purification, and ultimately lowers the yield of your target molecule.

This compound, an electron-rich aryl iodide, is an excellent substrate for Sonogashira coupling. However, like any substrate, careful optimization is required to suppress the formation of homo-coupled byproducts. This guide will walk you through the causes of homo-coupling and provide robust strategies to mitigate it.

Frequently Asked Questions (FAQs)

Q1: What is homo-coupling and why is it a problem in my Sonogashira reaction with this compound?

A1: Homo-coupling, or Glaser coupling, is the primary competing reaction where your terminal alkyne reacts with itself instead of with the this compound.[2][4] This dimerization is catalyzed by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[5] The resulting butadiyne byproduct can be difficult to separate from your desired product, leading to lower isolated yields and increased purification efforts.

Q2: I'm observing a significant amount of alkyne dimer in my reaction. What are the most likely causes?

A2: The formation of the alkyne dimer is almost always linked to two key factors: the presence of oxygen and the copper(I) co-catalyst.[1][5] Specifically:

  • Oxygen Contamination: Even trace amounts of oxygen in your reaction vessel can promote the oxidative dimerization of the copper acetylide intermediate, which is the crucial step in the homo-coupling pathway.[4][5]

  • Copper(I) Co-catalyst: While essential for the traditional Sonogashira mechanism, the copper catalyst is the primary mediator of the homo-coupling side reaction.[1][6]

  • High Copper Concentration: An excess of the copper(I) salt can accelerate the rate of homo-coupling.[4]

  • Elevated Temperatures: In some instances, higher reaction temperatures can favor the homo-coupling pathway.[4]

Q3: How does the structure of this compound affect the reaction?

A3: this compound is considered an electron-rich aryl iodide due to the presence of the ethoxy group. While aryl iodides are generally the most reactive halides in Sonogashira couplings, the electron-donating nature of the substituents can sometimes slow down the rate of oxidative addition to the palladium(0) center.[7] If the rate of the palladium cycle is not well-matched with the copper cycle, the copper acetylide intermediate may have a longer lifetime, increasing the probability of undergoing oxidative homo-coupling.

Q4: I've tried running my reaction under an inert atmosphere, but I still see homo-coupling. What else can I do?

A4: While an inert atmosphere is crucial, it may not be sufficient if other parameters are not optimized. The most effective strategy to eliminate copper-mediated homo-coupling is to switch to a copper-free Sonogashira protocol .[1][2][8] These protocols have been extensively developed to circumvent the issues associated with the copper co-catalyst.[3][9][10]

Q5: Are there any other, more subtle, sources of contamination I should be aware of?

A5: Yes. Even in nominally "copper-free" reactions, trace amounts of copper can be present in the palladium catalyst, glassware, or other reagents.[4] These trace amounts can sometimes be sufficient to catalyze the homo-coupling side reaction. For highly sensitive substrates, using high-purity reagents and acid-washed glassware is recommended.

Troubleshooting Guide: Strategies to Suppress Homo-Coupling

Here we present a series of actionable strategies, from simple adjustments to complete protocol changes, to minimize or eliminate alkyne dimerization in your Sonogashira reaction with this compound.

Strategy 1: Rigorous Exclusion of Oxygen

This is the first and most fundamental step. Before exploring more complex solutions, ensure your reaction is truly anaerobic.

  • Degassing Solvents: Thoroughly degas your solvents (e.g., THF, DMF, toluene, or amines) by using methods such as freeze-pump-thaw (at least three cycles) or by bubbling a stream of inert gas (argon or nitrogen) through the solvent for an extended period.

  • Inert Atmosphere: Use Schlenk line techniques or a glovebox to set up your reaction. Ensure the reaction flask is flame-dried and cooled under a positive pressure of inert gas.

  • Reagent Handling: Add all reagents under a positive flow of inert gas.

Strategy 2: Optimizing the "Classic" Copper-Catalyzed Sonogashira

If you must use a copper-catalyzed system, the following parameters can be fine-tuned.

ParameterRecommendationRationale
Copper(I) Source Use fresh, high-purity CuI.Copper(I) iodide can oxidize over time. Using a fresh source ensures the active catalytic species is present.
Catalyst Loading Minimize CuI loading (e.g., 1-5 mol%).Lowering the concentration of the homo-coupling catalyst can reduce the rate of the side reaction.
Base Use a liquid amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).Amine bases can help to keep the copper(I) in its reduced, active state, and can also act as a solvent.[1]
Temperature Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.For reactive aryl iodides, room temperature is often sufficient.[1] Lower temperatures generally disfavor the homo-coupling pathway.
Strategy 3: Implementing a Copper-Free Protocol (Recommended)

The most robust method to prevent Glaser coupling is to eliminate the copper co-catalyst entirely.[1][2][8] Copper-free protocols often rely on a palladium catalyst, a suitable ligand, and a base in an appropriate solvent.

Experimental Protocol: Copper-Free Sonogashira Coupling of this compound

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), a palladium source (e.g., Pd(OAc)₂ at 2 mol% or Pd₂(dba)₃ at 1 mol%), and a phosphine ligand (e.g., PPh₃ at 4 mol% or a more specialized ligand like SPhos at 4 mol%).

  • Reagent Addition: Add a suitable base (e.g., Cs₂CO₃ or K₃PO₄ at 2.0 equiv.) and the degassed solvent (e.g., anhydrous toluene or dioxane).

  • Alkyne Addition: Add the terminal alkyne (1.2 equiv.) to the reaction mixture.

  • Reaction Execution: Heat the reaction mixture to a temperature between 80-100 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.

ParameterRecommendationRationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common and effective palladium precursors for generating the active Pd(0) species in situ.
Ligand PPh₃, P(t-Bu)₃, or specialized Buchwald ligands (e.g., SPhos)The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle in the absence of copper.[9][11]
Base Inorganic bases like K₃PO₄, Cs₂CO₃, or organic bases like DBU.The base is required to deprotonate the terminal alkyne.[1]
Solvent Toluene, Dioxane, DMF, AcetonitrileThe solvent choice can significantly impact reaction rates and catalyst stability.[12]

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired Sonogashira catalytic cycle and the competing Glaser coupling pathway.

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle cluster_Glaser Glaser Homo-Coupling (Undesired) Pd0 Pd(0)L₂ Pd_add Ar-Pd(II)(L)₂-I Pd0->Pd_add Oxidative Addition (Ar-I) Pd_trans Ar-Pd(II)(L)₂-C≡CR Pd_add->Pd_trans Transmetalation Pd_trans->Pd0 Reductive Elimination Product Ar-C≡CR Pd_trans->Product CuI Cu(I)X Cu_alkyne [Cu(I)-alkyne complex] CuI->Cu_alkyne π-complexation (R-C≡CH) Cu_acetylide Cu(I)-C≡CR Cu_alkyne->Cu_acetylide Deprotonation (Base) Cu_acetylide->Pd_add To Pd Cycle Cu_acetylide->CuI Regeneration Cu_acetylide_dimer 2x Cu(I)-C≡CR Cu_acetylide->Cu_acetylide_dimer Dimer_product R-C≡C-C≡C-R Cu_acetylide_dimer->Dimer_product Oxidative Coupling [O₂]

Caption: Catalytic cycles of the Sonogashira reaction and the competing Glaser coupling.

Troubleshooting Workflow

This flowchart provides a logical sequence of steps to diagnose and solve issues with homo-coupling in your reaction.

Troubleshooting_Workflow Start Problem: Significant Homo-Coupling Observed Check_Oxygen Is the reaction setup rigorously anaerobic? Start->Check_Oxygen Implement_Anaerobic Action: Improve degassing (freeze-pump-thaw) and use Schlenk line. Check_Oxygen->Implement_Anaerobic No Check_Copper Are you using a copper co-catalyst? Check_Oxygen->Check_Copper Yes Implement_Anaerobic->Check_Copper Optimize_Cu Action: Reduce CuI loading, use fresh CuI, lower temperature. Check_Copper->Optimize_Cu Yes Go_Copper_Free RECOMMENDED ACTION: Switch to a Copper-Free Sonogashira Protocol. Check_Copper->Go_Copper_Free No (but still an issue) Optimize_Cu->Go_Copper_Free Still seeing homo-coupling Success Problem Solved: High yield of desired product Optimize_Cu->Success Problem Solved Go_Copper_Free->Success

Caption: Decision tree for troubleshooting homo-coupling in Sonogashira reactions.

By systematically addressing the factors that promote homo-coupling, particularly the roles of oxygen and the copper co-catalyst, you can significantly improve the outcome of your Sonogashira reactions with this compound. For the most reliable and robust results, the adoption of a copper-free protocol is strongly recommended.

References

  • Wikipedia. Sonogashira coupling. [Link]

  • Soheili, A., et al. (2003). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters. [Link]

  • Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. [Link]

  • ReactionFlash. Copper-free Sonogashira coupling. [Link]

  • Shaikh, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Martek, B. A., et al. (2020). Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd–Pd Transmetalation. Organic Letters. [Link]

  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry. [Link]

  • Royal Society of Chemistry. The Glaser–Hay Coupling Reaction. Synthetic Methods in Drug Discovery: Volume 1. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Shaikh, A., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Kumar, R., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]

  • Royal Society of Chemistry. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

  • Mangini, R., et al. (2023). Copper-Free Heck–Cassar–Sonogashira and Suzuki–Miyaura Reactions of Aryl Chlorides: A Sustainable Approach. ACS Sustainable Chemistry & Engineering. [Link]

  • Ali, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]

  • Cherevkov, N., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]

  • Aouad, F., et al. (2021). Effects of solvent, base, and temperature on the Sonogashira coupling... ResearchGate. [Link]

  • Nasrollahzadeh, M., et al. (2016). Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents and under mild conditions. Nanochemistry Research. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Chen, Y., et al. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. Organic Letters. [Link]

Sources

Technical Support Center: Purification of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl 4-ethoxy-3-iodobenzoate (CAS 1131588-13-0). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the post-reaction work-up and purification of this important chemical intermediate. Here, we provide field-proven insights and detailed protocols to help you achieve high purity and yield.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue after the initial work-up, not the expected solid. What went wrong and how can I fix it?

Answer:

This is a common issue that typically points to one of three possibilities: incomplete reaction, presence of colored impurities from the iodination reagent, or residual solvent.

  • Causality: The synthesis of this compound often involves the direct iodination of Methyl 4-ethoxybenzoate. If the reaction has not gone to completion, the presence of the lower-melting starting material (Methyl 4-ethoxybenzoate has a melting point of 38°C) can prevent the final product from solidifying, resulting in an oil.[1] Additionally, many iodination reactions can produce colored byproducts or leave residual iodine, which can impart a dark color and oily consistency.

  • Troubleshooting Protocol:

    • Initial Wash: First, ensure your aqueous work-up was thorough. After quenching the reaction, wash the organic layer sequentially with a saturated sodium thiosulfate (Na₂S₂O₃) solution to remove unreacted iodine (the dark color should fade), followed by a saturated sodium bicarbonate (NaHCO₃) solution to remove any acidic byproducts, and finally with brine.[2]

    • Solvent Removal: Ensure all organic solvent is removed under reduced pressure using a rotary evaporator. Co-evaporating with a high-boiling point solvent like toluene can help remove stubborn traces of reaction solvents.

    • Induce Crystallization: If the product remains an oil, try dissolving it in a minimal amount of a hot solvent in which it is highly soluble (e.g., ethanol or ethyl acetate) and then slowly adding a non-polar "anti-solvent" (e.g., hexanes or petroleum ether) until turbidity persists. Cool the mixture slowly, first to room temperature and then in an ice bath, to induce crystallization. Scratching the inside of the flask with a glass rod at the solvent-air interface can also initiate crystal formation.

    • Chromatographic Purification: If crystallization fails, the most reliable method is to proceed directly to column chromatography. This will separate the desired product from both the unreacted starting material and other impurities.[3][4]

Question 2: My column chromatography separation is poor, with the product co-eluting with an impurity. How can I improve the resolution?

Answer:

Poor resolution in column chromatography is almost always a solvent system issue or a problem with the column setup itself. The key impurity is often the starting material, Methyl 4-ethoxybenzoate, which has a similar polarity to the product.

  • Causality & Strategy: The principle of chromatography is differential partitioning of compounds between the stationary phase (silica gel) and the mobile phase (solvent). To improve separation between two closely eluting spots, you need to increase this differential. This is achieved by decreasing the polarity of the mobile phase (eluent). A less polar eluent will cause all compounds to move more slowly down the column, exaggerating the differences in their affinity for the silica gel and allowing for better separation.

  • Step-by-Step Optimization:

    • TLC Analysis: Before running the column, optimize your solvent system using Thin Layer Chromatography (TLC). Test various ratios of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a slightly more polar solvent (e.g., Ethyl Acetate or Dichloromethane). The ideal system should give your product a Retention Factor (Rf) of approximately 0.25-0.35 and show clear separation from the impurity.

    • Solvent System Adjustment: If your spots are too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the polar solvent (e.g., move from 10% Ethyl Acetate in Hexane to 5% Ethyl Acetate in Hexane).

    • Column Packing: Ensure your column is packed correctly without air bubbles or cracks, as these create channels for the solvent and sample to pass through without proper separation.

    • Gradient Elution: Consider using a gradient elution. Start with a very non-polar solvent system (e.g., 100% Hexane) and gradually increase the polarity by slowly adding more ethyl acetate.[5] This will hold back the more polar product while allowing non-polar impurities to elute first, then cleanly elute your product.

Question 3: The ¹H NMR spectrum of my final product shows that the starting material is still present. What is an acceptable level of this impurity?

Answer:

The acceptable level of any impurity depends entirely on the requirements for the subsequent step in your synthesis or the final application.

  • Expertise-Based Assessment:

    • For most synthetic applications: If the starting material does not interfere with the next reaction (e.g., it lacks the functional group that will be transformed), a purity level of 95% is often sufficient. The impurity can often be removed in a later step.

    • For drug development and GMP (Good Manufacturing Practice) applications: Purity requirements are far more stringent. Typically, purity must be >99%, with all impurities identified and quantified.

  • Validation & Quantification: You can quantify the amount of starting material impurity by integrating a well-resolved peak from the impurity and a well-resolved peak from your product in the ¹H NMR spectrum. The ratio of these integrals, corrected for the number of protons each signal represents, gives the molar ratio of the two compounds.

  • Recourse: If the purity is insufficient, re-purification is necessary. A second pass through a carefully optimized chromatography column or a meticulous recrystallization is recommended.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a this compound synthesis?

The primary impurities are typically:

  • Unreacted Starting Material: Methyl 4-ethoxybenzoate.[1][6]

  • Di-iodinated Product: Methyl 4-ethoxy-3,5-diiodobenzoate. This can form if the reaction conditions are too harsh or if an excess of the iodinating agent is used.

  • Hydrolyzed Product: 4-ethoxy-3-iodobenzoic acid. This can form during the aqueous work-up if conditions are acidic or basic and the ester group hydrolyzes.

  • Residual Iodinating Agents or Byproducts: Depending on the method used, this could include residual I₂, N-Iodosuccinimide (NIS), or other iodine sources.

Q2: Which purification method is superior: column chromatography or recrystallization?

Neither method is universally superior; the best choice depends on the specific impurity profile of your crude product.

  • Column Chromatography is the most versatile and powerful method for separating compounds with different polarities.[3][7] It is the preferred method when your crude product contains multiple impurities or impurities with polarities very close to your product (like the starting material).

  • Recrystallization is an excellent and highly scalable method for removing small amounts of impurities from a product that is already relatively pure (>90%). It is particularly effective at removing impurities that have very different solubility profiles from the desired product. It is often less time-consuming and uses less solvent than chromatography for large-scale purifications.

Q3: How can I definitively confirm the identity and purity of my final product?

A combination of analytical techniques is required for full validation:

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the chemical structure of the molecule. The number of signals, their chemical shifts, splitting patterns, and integration in the ¹H NMR spectrum should all match the expected structure of this compound.[8][9]

  • Mass Spectrometry (MS): This confirms the molecular weight of your compound. For this compound, you should look for the molecular ion peak corresponding to its molecular weight of 306.10 g/mol .[10]

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Compare your experimental value to the literature value. A broad or depressed melting point indicates the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC): These methods are excellent for determining purity. A pure sample will show a single major peak.[8]

Physicochemical Data Summary

A clear understanding of the properties of your target compound and potential impurities is critical for designing an effective purification strategy.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compound 1131588-13-0C₁₀H₁₁IO₃306.10SolidN/A (Not widely reported, but expected to be a solid at room temp.)
Methyl 4-ethoxybenzoate23676-08-6C₁₀H₁₂O₃180.20White Solid38
4-Iodobenzoic acid619-58-9C₇H₅IO₂248.02Off-white crystalline powder269-273

(Data sourced from Parchem[10], Lab Pro Inc.[1], and BenchChem[2])

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol assumes the crude product contains a mix of starting material and the desired product.

  • TLC Optimization: Prepare a TLC chamber. On a silica gel TLC plate, spot your crude material, the starting material (if available), and a co-spot. Develop the plate in a solvent system of 5% Ethyl Acetate in Hexane. Visualize under UV light. Adjust the solvent polarity until the desired product has an Rf of ~0.3.

  • Column Preparation: Select an appropriately sized column. Dry-pack it with silica gel. Flush the column with the starting eluent (e.g., 2% Ethyl Acetate in Hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting with the low-polarity solvent system. Collect fractions in test tubes.

  • Monitoring: Monitor the fractions by TLC. Spot every few fractions on a TLC plate to track which compounds are eluting. Fractions containing the same pure compound can be combined.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.[5]

Protocol 2: Purification by Recrystallization

This protocol is ideal for purifying a product that is already >90% pure and solid.

  • Solvent Selection: The ideal solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system like Ethanol/Water or Ethyl Acetate/Hexane is often effective.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot primary solvent (e.g., ethanol) until the solid just dissolves.

  • Induce Crystallization: Slowly add the anti-solvent (e.g., water or hexane) dropwise while the solution is still hot until it becomes slightly cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of the cold anti-solvent to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Visualizations

General Purification Workflow

This diagram outlines the decision-making process for purifying the crude product.

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Work-up (Na2S2O3, NaHCO3, Brine) crude->workup rotovap Solvent Removal (Rotary Evaporator) workup->rotovap crude_product Crude Product Analysis (TLC, NMR) rotovap->crude_product is_solid Is it a solid? crude_product->is_solid is_pure Is it >95% pure? is_solid->is_pure Yes column Column Chromatography is_solid->column No (Oily) recrystallize Recrystallization is_pure->recrystallize No final_product Pure this compound is_pure->final_product Yes recrystallize->final_product column->final_product

Caption: General purification workflow for this compound.

Troubleshooting Logic for Poor Column Separation

This diagram illustrates the steps to diagnose and fix poor chromatographic resolution.

Troubleshooting_Workflow start Problem: Poor Separation in Column Chromatography check_tlc Re-evaluate TLC: Is Rf ~0.3? start->check_tlc rf_high Rf is too high (> 0.4) check_tlc->rf_high No rf_low Rf is too low (< 0.2) check_tlc->rf_low No rf_ok Rf is optimal but separation is still poor check_tlc->rf_ok Yes decrease_polarity Action: Decrease Eluent Polarity (e.g., less Ethyl Acetate) rf_high->decrease_polarity increase_polarity Action: Increase Eluent Polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity check_column Check Column Integrity: - Proper Packing? - No Cracks/Channels? rf_ok->check_column solved Resolution Improved decrease_polarity->solved increase_polarity->solved repack Action: Repack Column Carefully check_column->repack No gradient Action: Use a Shallow Gradient Elution check_column->gradient Yes repack->solved gradient->solved

Caption: Troubleshooting logic for poor column chromatography separation.

References

  • CN103172480A - Method for preparing iodo aromatic hydrocarbon - Google Patents. (n.d.).
  • RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2010). MDPI. Retrieved January 21, 2026, from [Link]

  • Methyl 4-iodobenzoate. (n.d.). Wikipedia. Retrieved January 21, 2026, from [Link]

  • Methyl 4-iodobenzoate. (n.d.). Grokipedia. Retrieved January 21, 2026, from [Link]

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (2013). SpringerLink. Retrieved January 21, 2026, from [Link]

  • (4-Methylbenzoate)(2ʹ,4ʹ,6ʹ-trimethoxyphenyl)iodonium tosylate. (2019). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • m-IODOBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Benzoic acid, 4-amino-3-methyl-, ethyl ester. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Methyl 4-hydroxy-3-iodobenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Methyl 4-iodobenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Ethyl 4-amino-3-iodobenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Methyl 4-ethoxybenzoate. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

  • Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography. (2013). JoVE. Retrieved January 21, 2026, from [Link]

  • Table of Contents. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. (2022). Organic Syntheses. Retrieved January 21, 2026, from [Link]

  • Purifying ionic compounds by flash column chromatography. (2023). Biotage. Retrieved January 21, 2026, from [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Cross-Coupling Reactions of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with Methyl 4-ethoxy-3-iodobenzoate. This substrate is a versatile building block, but its polysubstituted aromatic ring, featuring an ester group ortho to the reactive iodide, introduces significant steric hindrance. This bulkiness can impede key steps in standard cross-coupling reactions, leading to low yields, slow conversions, or complete reaction failure.

This guide is designed to provide you with a deep, mechanistically-grounded understanding of these challenges and to offer field-proven troubleshooting strategies and protocols to ensure your success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions you may have before setting up your reaction.

Q1: My primary goal is a C-C bond formation. Which cross-coupling reaction should I start with for this sterically hindered substrate?

For C-C bond formation with this compound, the Suzuki-Miyaura coupling is the most robust and recommended starting point. The carbon-iodine bond is highly reactive towards oxidative addition, and the Suzuki reaction is famously tolerant of a wide range of functional groups.[1][2] However, success is critically dependent on catalyst selection. Due to the steric hindrance, standard catalysts like Pd(PPh₃)₄ may yield poor results. You will need a system designed for challenging substrates, typically involving a bulky, electron-rich phosphine ligand.[3][4][5]

Q2: What is the mechanistic reason for using bulky phosphine ligands with this substrate?

Bulky phosphine ligands are essential for two primary reasons that directly counteract the negative effects of steric hindrance:

  • They Promote Oxidative Addition: These ligands are typically highly electron-donating, which increases the electron density on the palladium(0) center. This makes the palladium more nucleophilic and accelerates its insertion into the carbon-iodine bond—the first step of the catalytic cycle.[6]

  • They Facilitate Reductive Elimination: This is often the most critical factor for sterically hindered substrates.[7] The final step of the cycle, reductive elimination, requires the two coupling partners (the aryl group from your substrate and the group from your coupling partner) to come into close proximity on the palladium center to form the new bond. The steric bulk of the ortho-ester group makes this difficult. A bulky ligand creates steric pressure around the metal, distorting the complex and forcing the two organic fragments together, thereby lowering the energy barrier for reductive elimination and accelerating product formation.[6][8][9]

Q3: For a C-N bond formation (Buchwald-Hartwig amination), how does the steric hindrance on my aryl iodide affect my choice of amine coupling partner?

The challenge is cumulative. Coupling the hindered this compound with a sterically demanding amine (e.g., a secondary amine with bulky substituents) is exceptionally difficult.[10] The catalyst system must overcome steric clashes from both partners. For initial attempts, it is advisable to use a less hindered amine (e.g., a primary amine or a smaller secondary amine). If a hindered amine is required, you must use a highly active catalyst system, often from the latest "generations" of Buchwald ligands (e.g., G3 or G4 precatalysts with ligands like RuPhos or AdBrettPhos), which are specifically designed to couple encumbered partners.[10][11]

Q4: Can I use a ligand-free catalyst system to save costs?

While ligand-free systems are attractive for their simplicity and cost-effectiveness, they are generally not recommended for sterically encumbered substrates like this compound.[12] Ligand-free palladium often struggles with the challenging reductive elimination step, leading to catalyst decomposition and low yields. The investment in a specialized ligand is almost always necessary to achieve efficient conversion for this class of substrate.[12]

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section provides a question-and-answer formatted guide to solve specific experimental problems.

Problem 1: My reaction shows very low or no conversion of the starting material.

  • Question: I've run my Suzuki coupling at 80 °C for 12 hours with Pd(OAc)₂ and SPhos, but TLC/LC-MS shows mostly unreacted starting material. What is the likely cause?

  • Answer: This scenario points to a catalytic cycle that is either not starting or is arrested at a very early stage. There are two primary suspects:

    • Ineffective Catalyst Activation/Oxidative Addition: The Pd(OAc)₂ precatalyst may not be efficiently reduced to the active Pd(0) species, or the resulting Pd(0) complex may struggle to undergo oxidative addition. While the C-I bond is reactive, severe hindrance can slow this initial step.

    • Solution:

      • Switch to a Pre-catalyst: Use a well-defined, air-stable palladium pre-catalyst (e.g., an SPhos-based G3 or G4 pre-catalyst). These complexes are designed for reliable activation and readily form the active monoligated Pd(0) species needed for oxidative addition.

      • Increase Temperature: Sterically hindered couplings often require more thermal energy. Increase the temperature incrementally to 100-110 °C (solvent permitting).[13]

      • Ensure Inert Conditions: Oxygen can damage the phosphine ligand and the active Pd(0) catalyst. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[13]

Problem 2: The reaction starts but stalls at ~30-50% conversion, and I see byproducts.

  • Question: My Buchwald-Hartwig amination shows initial product formation, but the reaction stops, and I'm seeing a significant amount of de-iodinated starting material (Methyl 4-ethoxybenzoate). What's happening?

  • Answer: Stalling combined with byproduct formation suggests that the desired catalytic cycle is competing with off-cycle, unproductive pathways.

    • Slow Reductive Elimination & Competing Pathways: The most likely culprit is a slow reductive elimination step. The palladium(II) intermediate, which is waiting to reductively eliminate the C-N coupled product, has a longer lifetime. This extended lifetime allows it to undergo side reactions. Dehalogenation can occur if there are sources of hydride in the reaction (from the solvent or base) or via other decomposition pathways.

    • Solution:

      • Change the Ligand: The choice of ligand has the largest impact on the rate of reductive elimination.[14] Switch to a ligand known to accelerate this step for hindered substrates. While SPhos is good, a ligand like RuPhos or a highly specialized one like AntPhos (for C-C coupling) might be necessary.[15][16] A comparison is provided in the table below.

      • Change the Base: The base can influence the stability of intermediates. For Buchwald-Hartwig, a strong, non-nucleophilic base like LiHMDS or NaOtBu is standard.[17] If you are using a weaker base like K₃PO₄, it may not be sufficient to promote the catalytic cycle efficiently for this challenging substrate.

      • Check Reagent Purity: Ensure your amine and solvent are pure and anhydrous. Water can interfere with the base and catalyst.

Table 1: Comparison of Ligands for Hindered Cross-Couplings
Ligand FamilyExample(s)Key CharacteristicsRecommended Use Case for Your Substrate
Biarylphosphines SPhos, RuPhos, XPhosBulky and electron-rich; the gold standard for general-purpose hindered couplings.[4]Suzuki & Buchwald-Hartwig: SPhos is a great starting point.[4] Move to RuPhos for more challenging amine couplings.
Dialkylbiarylphosphines AdBrettPhosFeatures a bulky adamantyl group, providing a different steric profile.Buchwald-Hartwig: Excellent for coupling with hindered secondary amines.
Ferrocene-based Josiphos, DPPFBidentate ligands that can offer different coordination geometry and stability.[18]Can be effective but often superseded by modern biarylphosphines for highly hindered cases.
Specialized Ligands AntPhosPossesses a unique, rigid anthracenyl backbone.[15]Suzuki: Specifically designed for extremely demanding tetra-ortho-substituted biaryl synthesis.[15][16]
Trialkylphosphines P(t-Bu)₃Very electron-rich and sterically demanding but can be sensitive to air.[19][20]Sonogashira: Often the ligand of choice for promoting challenging Sonogashira couplings.[21]
Section 3: Visualization & Workflow Diagrams

To aid in your experimental design and troubleshooting, the following diagrams illustrate key concepts and decision-making processes.

Diagram 1: The Palladium Catalytic Cycle & Impact of Steric Hindrance

Catalytic_Cycle cluster_cycle Pd Catalytic Cycle cluster_hindrance Impact of Steric Hindrance Pd0 Pd(0)L OA Oxidative Addition Pd0->OA + Ar-I PdII_A Ar-Pd(II)-I(L) OA->PdII_A Trans Transmetalation PdII_A->Trans + R-M PdII_B Ar-Pd(II)-R(L) Trans->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 + Ar-R Hindrance The ortho-ester group on This compound sterically clashes with the 'R' group and the ligand 'L' at this stage. Hindrance->PdII_B  This is the key bottleneck!

Caption: The catalytic cycle for cross-coupling, highlighting Reductive Elimination as the bottleneck.

Diagram 2: Troubleshooting Workflow for a Failed Reaction

Troubleshooting_Workflow start Reaction Failed (Low Yield / No Conversion) check_reagents Q: Are all reagents pure, dry, and degassed? start->check_reagents repurify Action: Repurify/dry reagents and degas solvent. Re-run reaction. check_reagents->repurify No check_catalyst Q: Is the catalyst system optimized for steric hindrance? check_reagents->check_catalyst Yes repurify->start change_ligand Action: Switch to a bulkier, more electron-rich ligand (e.g., SPhos -> RuPhos). Use a pre-catalyst. check_catalyst->change_ligand No check_conditions Q: Are reaction conditions (temp, base) aggressive enough? check_catalyst->check_conditions Yes change_ligand->start increase_temp Action: Increase temperature by 20 °C. check_conditions->increase_temp No success Success! check_conditions->success Yes change_base Action: Switch to a stronger base (e.g., K3PO4 -> Cs2CO3 for Suzuki; K2CO3 -> NaOtBu for Buchwald). increase_temp->change_base change_base->start

Caption: A decision tree for troubleshooting failed cross-coupling reactions.

Section 4: Recommended Starting Protocols

The following are robust, field-tested starting points for common reactions with this compound. Note: These should be optimized for each specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is optimized to overcome the steric hindrance of the substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.3 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 10:1 ratio, degassed)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the finely ground K₃PO₄.

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst.

  • Solvent Addition: Add the degassed solvent mixture (e.g., to achieve a 0.2 M concentration with respect to the aryl iodide) via syringe.

  • Heating: Place the sealed vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination with a Primary Amine

This protocol uses a strong base and a highly active catalyst suitable for C-N bond formation.

Materials:

  • This compound (1.0 equiv)

  • Primary Amine (1.2 equiv)

  • RuPhos Pd G3 Precatalyst (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, add NaOtBu, the RuPhos Pd G3 precatalyst, and a magnetic stir bar to a dry Schlenk flask or vial.

  • Reagent Addition: Add this compound, the primary amine, and anhydrous, degassed toluene.

  • Sealing and Heating: Seal the vessel tightly. Remove from the glovebox and place in a preheated oil bath at 100 °C. Stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References
  • Aranyos, A., Old, D. W., Kiyomori, A., Wolfe, J. P., Sadighi, J. P., & Buchwald, S. L. (1999). A General and Efficient Copper-Catalyzed N-Arylation of Anilines. Journal of the American Chemical Society, 121(19), 4369–4378. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Hama, T., Hartwig, J. F. (2008). Reductive Elimination from Phosphine-Ligated Alkylpalladium(II) Amido Complexes To Form sp3 Carbon–Nitrogen Bonds. Journal of the American Chemical Society, 130(47), 15951-15963. [Link]

  • Organ, M. G., et al. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions—alternatives to PtBu3. Chemical Society Reviews, 38(8), 2461-2475. [Link]

  • Powers, D. C., & Ritter, T. (2012). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 45(6), 840-850. [Link]

  • Wilders, A. M., et al. (2020). Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands. ACS Catalysis, 10(24), 15008-15018. [Link]

  • Alonso, F., Beletskaya, I. P., & Yus, M. (2014). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Chemical Reviews, 114(10), 5402-5449. [Link]

  • Ruiz-Castillo, P., et al. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Journal of the American Chemical Society, 137(9), 3085–3092. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Intermolecular Heck Coupling with Hindered Alkenes Directed by Potassium Carboxylates. Journal of the American Chemical Society, 135(4), 1258-1261. [Link]

  • Nasrollahzadeh, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19041-19069. [Link]

  • Ishiyama, T., et al. (2018). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 47(30), 10114-10120. [Link]

  • Ayinla, R. O., et al. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(19), 5233-5259. [Link]

  • Sigman, M. S., et al. (2019). Intermolecular Heck Coupling with Hindered Alkenes Driven by Carboxylate Directivity. ChemRxiv. [Link]

  • The Organic Chemistry Tutor. (2024). Oxidative Addition and Reductive Elimination. [Link]

  • Nova, A., & Maseras, F. (2009). In-depth insight into the electronic and steric effects of phosphine ligands on the mechanism of the R-R reductive elimination from (PR3)2PdR2. Dalton Transactions, (30), 5845-5852. [Link]

  • Buchwald, S. L., et al. (2018). Cu-Catalyzed C-N Coupling with Sterically Hindered Partners. Journal of the American Chemical Society, 140(45), 15421-15425. [Link]

  • Wikipedia. (2023). Sonogashira coupling. [Link]

  • Feuerstein, M., Doucet, H., & Santelli, M. (2004). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. Chemistry - A European Journal, 10(19), 4804-4813. [Link]

  • Kumar, S., et al. (2018). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. Catalysis Letters, 148(10), 3126-3135. [Link]

  • Organ, M. G., et al. (2009). Sterically demanding trialkylphosphines for palladium-catalyzed cross coupling reactions - Alternatives to PtBu3. Chemical Society Reviews, 38(8), 2461-2475. [Link]

  • Kwong, F. Y., et al. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(10), 3844–3847. [Link]

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Gildner, P. G., & Colacot, T. J. (2014). Sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Organic Chemistry Frontiers, 1(5), 548-552. [Link]

  • Itami, K., et al. (2021). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 23(13), 5124–5129. [Link]

  • Jana, A., & Ali, W. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 7(27), 23793–23802. [Link]

  • Engle, K. M., & Yu, J. Q. (2013). Approaches to the Heck reaction on challenging substrates. ResearchGate. [Link]

  • Organic Chemistry Portal. Heck Reaction. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Sigman, M. S., & Werner, E. W. (2012). Palladium-Catalyzed Reductive Heck Coupling of Alkenes. Accounts of Chemical Research, 45(6), 874-884. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Jana, A., & Ali, W. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald− Hartwig-Type Amination toward Bioactivity Assay. Semantic Scholar. [Link]

  • Gildner, P. G., & Colacot, T. J. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?[Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Stanetty, P., & Schnürch, M. (2000). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Tetrahedron, 56(49), 9655-9661. [Link]

  • Gildner, P. G., & Colacot, T. J. (2015). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. ResearchGate. [Link]

  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?[Link]

  • The Royal Society of Chemistry. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?[Link]

  • Zhang, Y., & Buchwald, S. L. (2015). Efficient synthesis of sterically hindered arenes bearing acyclic secondary alkyl groups by Suzuki-Miyaura cross-couplings. Angewandte Chemie International Edition, 54(12), 3723-3727. [Link]

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is specifically tailored for researchers, scientists, and drug development professionals working with Methyl 4-ethoxy-3-iodobenzoate , a common building block in organic synthesis. Due to its specific substitution pattern—an electron-donating ethoxy group ortho to the iodine and an electron-withdrawing methyl ester para to it—this substrate presents unique considerations for catalyst selection and reaction optimization.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the practical challenges you may encounter. Our goal is to move beyond simple protocols and explain the fundamental principles behind experimental choices, empowering you to optimize your cross-coupling reactions effectively.

Part 1: General Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues applicable across different types of cross-coupling reactions involving this compound.

Q1: My cross-coupling reaction is showing low or no conversion. What are the first things I should check?

A1: When a reaction fails, a systematic approach is crucial. Before altering the core catalyst system, verify the fundamentals of your setup.

  • Reagent Integrity: Confirm the purity and dryness of all reagents and solvents. Moisture is a known inhibitor of many cross-coupling reactions and can lead to side reactions like protodeboronation of boronic acids in Suzuki couplings.[1][2] Solvents should be anhydrous and freshly degassed.

  • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen.[1][3] Ensure your reaction vessel was thoroughly purged with an inert gas (Argon or Nitrogen) and that this atmosphere is maintained throughout the reaction. Inefficient degassing is a frequent cause of catalyst deactivation.[3]

  • Catalyst Activity: The age and storage of your palladium source and ligands are critical. Palladium(II) precatalysts require in situ reduction to Pd(0), and if this step is inefficient, the catalytic cycle will not initiate.[2] Consider using a fresh batch of catalyst or a modern, air-stable precatalyst that generates the active species more reliably.[4]

Q2: I am observing the formation of palladium black in my reaction vessel. What does this mean and how can I prevent it?

A2: The formation of palladium black is a visual indicator of catalyst decomposition, where the active, soluble Pd(0) complex aggregates into inactive, insoluble metallic palladium.[1] This is a common failure mode and can be caused by several factors:

  • Ligand Dissociation: The ligand's job is to stabilize the Pd(0) center. If the ligand concentration is too low, or if the ligand is not bulky or electron-rich enough, the Pd(0) species can become "naked" and aggregate.[1]

  • High Temperatures: While heat can increase reaction rates, excessive temperatures can accelerate catalyst decomposition.

  • Oxygen Contamination: As mentioned, oxygen can oxidize the active Pd(0) catalyst.[1]

Troubleshooting Steps:

  • Increase Ligand-to-Palladium Ratio: Adding a slight excess of the ligand can sometimes stabilize the catalyst.

  • Choose a More Robust Ligand: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) form more stable complexes with palladium and are less prone to dissociation.[5][6]

  • Optimize Temperature: Determine the lowest effective temperature for the reaction.

  • Ensure Rigorous Degassing: Use techniques like freeze-pump-thaw cycles or sparging the solvent with inert gas for an extended period.[3]

Q3: What are the most common side products I should look for when working with this compound?

A3: Besides unreacted starting material, several side products can form:

  • Dehalogenation: The aryl iodide can be reduced to the corresponding arene (Methyl 4-ethoxybenzoate). This occurs when a hydride source is present, which can sometimes be generated from the solvent or base.[7]

  • Homocoupling: The organometallic coupling partner (e.g., boronic acid in a Suzuki reaction) can couple with itself to form a symmetrical biaryl. This is often promoted by the presence of oxygen or Pd(II) species.[7]

  • Protodeboronation (Suzuki-specific): The boronic acid can react with trace water or other protic sources to be converted back to the corresponding arene, effectively being consumed without participating in the desired coupling.[1]

The presence and identity of these byproducts, often detectable by GC-MS or LC-MS analysis of the crude reaction mixture, are diagnostic tools that can help you pinpoint the problem in your reaction.[8]

General Troubleshooting Workflow Below is a logical workflow for diagnosing and solving common cross-coupling issues.

G cluster_solutions Potential Solutions start Reaction Failure (Low/No Yield) reagent_check 1. Verify Reagents - Purity (SMs, Base) - Anhydrous Solvent - Degassing Quality start->reagent_check catalyst_check 2. Assess Catalyst System - Fresh Pd Source? - Correct Ligand? - Precatalyst vs Pd(II)? reagent_check->catalyst_check Reagents OK conditions_check 3. Review Conditions - Temperature - Concentration - Base Choice catalyst_check->conditions_check Catalyst OK solution3 Use Precatalyst (e.g., Pd G3/G4) catalyst_check->solution3 Catalyst deactivation (Pd black) analysis 4. Analyze Crude Mixture (LCMS/GCMS) - Identify Byproducts (Dehalogenation, Homocoupling) conditions_check->analysis Conditions OK solution4 Lower Temperature conditions_check->solution4 Decomposition solution1 Change Ligand (e.g., to Buchwald/NHC) analysis->solution1 SMs remain solution2 Change Base/Solvent (Screen alternatives) analysis->solution2 Side reactions observed

Caption: A workflow for troubleshooting low yields in cross-coupling.

Part 2: Reaction-Specific Guidance

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming C(sp²)–C(sp²) bonds and is often the first choice for coupling this compound with boronic acids or esters.

FAQs for Suzuki Coupling

  • Q: Which ligand is best for coupling the sterically hindered this compound?

    • A: Due to the ortho-ethoxy group, bulky, electron-rich monophosphine ligands, often called Buchwald ligands, are highly effective.[5] Ligands like SPhos and XPhos are excellent starting points as they facilitate both the oxidative addition and the sterically demanding reductive elimination step.[5][8] N-heterocyclic carbene (NHC) ligands also show great promise for hindered substrates.[9] While traditional ligands like PPh₃ might work for simple partners, they often fail with more challenging or hindered boronic acids.

  • Q: What is the best base and solvent combination for this substrate?

    • A: A common and robust combination is a moderately strong base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) in an aprotic solvent such as dioxane , toluene , or THF .[5] These bases are generally effective and minimize side reactions. A small amount of water is often required when using K₃PO₄ to facilitate the transmetalation step.[1]

Catalyst System Selection for Suzuki Coupling

Coupling Partner ChallengeRecommended Pd SourceRecommended LigandBaseSolventRationale
Simple Arylboronic AcidPd(OAc)₂ or Pd₂(dba)₃XPhos or SPhos K₃PO₄Dioxane/H₂OA robust, general system for reliable coupling. Bulky ligands overcome the substrate's steric hindrance.[5][10]
Sterically Hindered PartnerXPhos Pd G3 Precatalyst(Part of precatalyst)K₃PO₄ or Cs₂CO₃Toluene or DioxanePrecatalysts ensure efficient generation of the active Pd(0)L species, which is crucial for challenging couplings.[4]
Heteroarylboronic AcidPd₂(dba)₃SPhos K₃PO₄Dioxane/H₂OSPhos is often cited for its high activity in coupling heteroaromatic partners.[10]

Representative Protocol: Suzuki Coupling of this compound with Phenylboronic Acid

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the ligand (e.g., SPhos, 0.044 mmol, 4.4 mol%) and add them to the Schlenk tube. Alternatively, use a precatalyst like SPhos Pd G3 (0.02 mmol, 2 mol%).

  • Solvent Addition & Degassing: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times. Add degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 80-100 °C and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Heck Reaction

The Heck reaction couples the aryl iodide with an alkene, such as an acrylate or styrene, to form a substituted alkene.[11]

FAQs for Heck Coupling

  • Q: What conditions should I start with for a Heck reaction with this compound?

    • A: A classical starting point is Pd(OAc)₂ as the palladium source, often with a phosphine ligand like PPh₃ or P(o-tol)₃ . A common base is a tertiary amine like triethylamine (Et₃N) or a weaker inorganic base like sodium or potassium carbonate.[12] A polar aprotic solvent like DMF or DMAc is typically used.

  • Q: My Heck reaction is giving a mixture of E/Z isomers. How can I improve the selectivity?

    • A: The Heck reaction generally has a strong preference for the trans (E) isomer.[13] If you are observing poor selectivity, it could be due to isomerization under the reaction conditions. Sometimes, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can improve selectivity and yield.[12]

Catalyst System Selection for Heck Coupling

Alkene PartnerRecommended Pd SourceLigandBaseSolventTemperature (°C)
Methyl AcrylatePd(OAc)₂PPh₃Et₃NDMF80-120
StyrenePd(OAc)₂P(o-tol)₃K₂CO₃DMAc100-140
Electron-deficient OlefinPdCl₂(PPh₃)₂NoneNaOAcNMP100-130
Sonogashira Coupling

The Sonogashira coupling is the premier method for forming a C(sp²)–C(sp) bond between this compound and a terminal alkyne.[14]

FAQs for Sonogashira Coupling

  • Q: Do I need to use copper as a co-catalyst? What are the risks?

    • A: The classic Sonogashira reaction uses a palladium catalyst and a copper(I) salt (typically CuI) as a co-catalyst.[14] The copper facilitates the deprotonation of the alkyne and its transfer to the palladium center.[15] The main risk of the copper co-catalyst is promoting the unwanted homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[16]

  • Q: How can I perform a copper-free Sonogashira coupling?

    • A: Copper-free conditions have been developed to avoid the issue of Glaser coupling. These protocols typically require a stronger base (e.g., a bulky amine like diisopropylethylamine (DIPEA) or an inorganic base like Cs₂CO₃) and sometimes a different ligand system to facilitate the catalytic cycle without copper.[16]

Catalyst System Selection for Sonogashira Coupling

ConditionsPd SourceLigandCo-CatalystBaseSolvent
Classic (Copper-catalyzed) PdCl₂(PPh₃)₂PPh₃CuI (1-5 mol%) Et₃NTHF or DMF
Copper-Free Pd(PPh₃)₄PPh₃NoneCs₂CO₃ or DIPEADioxane
For Hindered Alkynes Pd₂(dba)₃cataCXium® ANonet-BuOKToluene

Catalyst Selection Logic This diagram illustrates the decision-making process for choosing a catalyst system based on the desired transformation.

G cluster_suzuki Suzuki-Miyaura Pathway cluster_heck Heck Pathway cluster_sonogashira Sonogashira Pathway start Goal: Couple This compound with... partner_boronic Boronic Acid / Ester (C-C sp2 bond) start->partner_boronic partner_alkene Alkene (C-C vinyl bond) start->partner_alkene partner_alkyne Terminal Alkyne (C-C sp bond) start->partner_alkyne suzuki_reaction Use Suzuki Conditions partner_boronic->suzuki_reaction heck_reaction Use Heck Conditions partner_alkene->heck_reaction sonogashira_reaction Use Sonogashira Conditions partner_alkyne->sonogashira_reaction suzuki_catalyst Catalyst System: - Pd Source (Pd(OAc)2, Precatalyst) - Bulky Ligand (XPhos, SPhos) - Base (K3PO4, Cs2CO3) suzuki_reaction->suzuki_catalyst heck_catalyst Catalyst System: - Pd Source (Pd(OAc)2) - Ligand (PPh3, P(o-tol)3) - Base (Et3N, K2CO3) heck_reaction->heck_catalyst sonogashira_catalyst Catalyst System: - Pd Source (PdCl2(PPh3)2) - Optional CuI Co-catalyst - Base (Et3N) sonogashira_reaction->sonogashira_catalyst

Caption: Decision tree for selecting a cross-coupling pathway.

References

  • Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. Benchchem.
  • Palladium catalyst issues in cross-coupling reactions. Benchchem.
  • Choosing the Right Palladium Catalyst: A Guide for Organic Synthesis. (2026-01-18).
  • Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
  • Carbonylative Cross-Coupling of ortho-Disubstituted Aryl Iodides. Convenient Synthesis of Sterically Hindered Aryl Ketones. NIH Public Access.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Problems with Suzuki coupling. Reddit.
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate.
  • Cross-Coupling Reaction Manual: Desk Reference. Sigma-Aldrich.
  • Troubleshooting low yields in Suzuki coupling of iodoanisole. Benchchem.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • How to approach choosing reaction conditions for Suzuki? Reddit.
  • Heck reaction. Wikipedia.
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. NIH.
  • Heck Reaction. Organic Chemistry Portal.
  • Sonogashira coupling. Wikipedia.
  • Sonogashira Coupling. Chemistry LibreTexts.
  • Rapid Catalyst Screening for Sonogashira Coupling Using H-Cube® Continuous Flow Reactor. ThalesNano.
  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. PubMed.

Sources

Technical Support Center: Enhancing the Solubility of Methyl 4-ethoxy-3-iodobenzoate in Synthetic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the solubility of Methyl 4-ethoxy-3-iodobenzoate, a critical intermediate in modern organic synthesis. Our goal is to move beyond simple protocols and provide a framework for rational problem-solving, grounded in established chemical principles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions about the compound and its behavior in common reaction settings.

Q1: What are the key structural features of this compound that influence its solubility?

This compound is a molecule with several functional groups that dictate its solubility profile. It possesses a substituted benzene ring, making the core of the molecule nonpolar and hydrophobic. The methyl ester and ethoxy groups introduce some polar character through their oxygen atoms, allowing for dipole-dipole interactions. However, the large, polarizable iodine atom and the overall molecular weight contribute to strong crystal lattice forces in the solid state, often requiring significant energy to overcome for dissolution.[1][2] Consequently, it exhibits poor solubility in water but moderate solubility in a range of common organic solvents.

Q2: In which types of reactions is this compound typically used, and why is solubility a critical factor for success?

The aryl iodide functionality makes this compound an excellent electrophile for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings.[3][4][5] In these reactions, particularly the widely used Suzuki-Miyaura coupling, the reaction medium is often multiphasic.[3][6] A typical setup involves an organic solvent to dissolve the aryl halide and the boronic acid derivative, and a separate aqueous phase for the inorganic base (e.g., K₂CO₃ or Na₂CO₃).[3][7]

Effective catalysis requires all components—the organic-soluble substrate, the palladium catalyst, and the water-soluble base—to interact at the phase interface or for one reactant to be transported into the other phase.[8] Poor solubility of the starting material in the chosen organic solvent leads to a low effective concentration, dramatically slowing the reaction rate and often resulting in incomplete conversion and low yields.[8]

Section 2: Troubleshooting Guide: A Stepwise Approach to Solubility Enhancement

If you are encountering issues with reaction rate or yield, poor solubility of this compound is a likely culprit. Follow this tiered troubleshooting guide to systematically address the problem.

Level 1: Foundational Strategy - Solvent Selection & Optimization

The first and most impactful step is the rational selection of the primary reaction solvent. The goal is to match the solvent polarity to that of the reactants to the greatest extent possible.

For cross-coupling reactions, a variety of solvents are effective, and the optimal choice can be substrate-dependent.[3][9] If you are experiencing issues, consider the properties of your current solvent and screen others.

  • Aprotic Polar Solvents: Solvents like DMF, DMAc, and NMP are often excellent choices due to their ability to dissolve a wide range of organic compounds and partially solubilize some inorganic salts.[3][7] However, they can be difficult to remove post-reaction.

  • Ethers: Dioxane and THF are traditional choices for Suzuki couplings.[3] 2-MeTHF is a greener and often superior alternative, offering a wider temperature range and better phase separation from water.[7]

  • Aromatic Hydrocarbons: Toluene is a common, less polar option that is effective, especially at elevated temperatures. It is particularly useful if your coupling partner (e.g., the boronic acid) is also relatively nonpolar.[3][9]

The following workflow provides a structured approach to solvent selection.

cluster_start Solvent Selection Workflow cluster_solvents Recommended Solvents cluster_optimization Optimization Start Reaction Start: Poor Solubility Suspected Polarity Assess Polarity of Coupling Partner Start->Polarity HighPolar High Polarity Partner (e.g., heteroaromatic boronic acid) Polarity->HighPolar High LowPolar Low Polarity Partner (e.g., simple arylboronic acid) Polarity->LowPolar Low TryDMF Try DMF, Dioxane, or 2-MeTHF HighPolar->TryDMF TryToluene Try Toluene or CPME LowPolar->TryToluene Optimize Run small-scale test reactions. Monitor conversion by TLC or LCMS. TryDMF->Optimize TryToluene->Optimize cluster_phases Phase-Transfer Catalysis Mechanism cluster_aq Aqueous Phase cluster_org Organic Phase Base Base (e.g., OH⁻) PTC_aq PTC (Q⁺X⁻) Base->PTC_aq Anion Exchange Substrate Substrate (R-I) + Pd Catalyst Product Product (R-R') Substrate->Product PTC_org Ion Pair (Q⁺OH⁻) Product->PTC_org Regenerates PTC (Q⁺X⁻) PTC_aq->PTC_org Phase Transfer PTC_org->Substrate Reaction PTC_org->PTC_aq Returns to Aqueous Phase

Caption: Mechanism of Phase-Transfer Catalysis.

Protocol 2: Implementing Phase-Transfer Catalysis

  • Catalyst Selection: For most applications, tetrabutylammonium bromide (TBAB) or other quaternary ammonium salts are excellent starting points. [10]2. Loading: Add the PTC to the reaction mixture at a catalytic loading, typically ranging from 1 to 10 mol% relative to the limiting reagent.

  • Reaction Conditions: Set up the reaction as you normally would, with your chosen organic solvent and aqueous base. Ensure vigorous stirring to maximize the interfacial area between the two phases.

  • Monitoring: The reaction rate should be significantly enhanced. Monitor the reaction progress by standard techniques (TLC, LCMS). The use of ultrasound (sonication) can further enhance the efficiency of phase-transfer reactions by increasing the interfacial area. [11]

Level 4: Physical & External Methods

If chemical modifications to the solvent system are insufficient, physical methods can provide an additional boost.

  • Elevated Temperature: Increasing the temperature is a straightforward way to increase the solubility of most organic solids. However, this must be balanced against the thermal stability of your reactants, catalyst, and any sensitive functional groups. [12]For palladium-catalyzed reactions, temperatures between 80-120 °C are common. Always check for potential decomposition.

  • Sonication: Applying ultrasonic energy to a heterogeneous reaction mixture can dramatically improve performance. [11]Sonication creates localized high-pressure and high-temperature zones and powerful shockwaves, which can break apart solid aggregates of the reactant, continuously cleaning the surface and increasing the effective surface area available for dissolution and reaction. [11]This is a form of "mechanical" solubility enhancement.

Table 2: Temperature Effects on Solubility - A Qualitative Guide

Temperature ChangeEffect on SolubilityPotential RisksBest Practice
Increase by 20-30 °CSignificant increase for most organic solids.Catalyst decomposition, substrate degradation, side reactions.Increase temperature incrementally (in 10 °C steps) and monitor for byproducts.
DecreaseDecreased solubility.May cause product to precipitate, slowing the reaction.Generally not used to improve solubility, but can be used for crystallization.

Section 3: Summary and Decision Tree

Troubleshooting solubility issues with this compound should be a systematic process. Start with the simplest and most impactful variable—the solvent—and progress to more advanced techniques only as needed. This decision tree summarizes the recommended workflow.

Start Problem: Low Yield/ Slow Reaction CheckSolubility Is Substrate Fully Dissolved at Rxn Temp? Start->CheckSolubility SolventScreen Step 1: Perform Solvent Screen (Protocol 1) CheckSolubility->SolventScreen No OtherIssue Problem is likely not substrate solubility. (Check catalyst, base, etc.) CheckSolubility->OtherIssue Yes CoSolvent Step 2: Introduce a Co-Solvent (Table 1) SolventScreen->CoSolvent Still Issues Success Problem Solved SolventScreen->Success Success PTC Step 3: Use a Phase-Transfer Catalyst (Protocol 2) CoSolvent->PTC Still Issues (Biphasic System) CoSolvent->Success Success TempSonic Step 4: Increase Temp or Apply Sonication PTC->TempSonic Still Sluggish PTC->Success Success TempSonic->Success Success

Caption: Decision tree for troubleshooting solubility.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonically Induced and Enhanced Phase Transfer Catalysis. Retrieved from [Link]

  • ResearchGate. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]

  • JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

  • Semantic Scholar. (2003). Phase Transfer Catalysis: Fundamentals and Selected Systems. Retrieved from [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • Biomedical Research. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Retrieved from [Link]

  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). Greener Approaches to Cross-Coupling. In New Trends in Cross-Coupling: Theory and Applications. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]

  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-3-iodobenzoate. Retrieved from [Link]

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • Grokipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • ACS Green Chemistry. (n.d.). Greening cross coupling reactions by using sustainable solvents/bases blends. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • Preprints.org. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-amino-3-iodobenzoate. Retrieved from [Link]

  • PubMed. (2002). Why do co-solvents enhance the solubility of solutes in supercritical fluids? New evidence and opinion. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-iodobenzoate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 4-ethoxybenzoate. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 4-ethoxy-3-iodobenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols.

I. Overview of Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence, starting from more readily available materials. Two common routes are:

  • Route A: Iodination followed by Etherification. This route begins with the iodination of Methyl 4-hydroxybenzoate, a common and cost-effective starting material. The resulting Methyl 4-hydroxy-3-iodobenzoate is then etherified to yield the final product.

  • Route B: Etherification followed by Iodination. In this alternative, Methyl 4-hydroxybenzoate is first etherified to Methyl 4-ethoxybenzoate, which is subsequently iodinated.

Each route has its own set of potential challenges and byproduct profiles. This guide will provide troubleshooting advice applicable to both pathways.

Diagram: Synthetic Routes to this compound

Synthesis_Routes cluster_RouteA Route A cluster_RouteB Route B A1 Methyl 4-hydroxybenzoate A2 Methyl 4-hydroxy-3-iodobenzoate A1->A2 Iodination A3 Methyl 4-ethoxy-3-iodobenzoate A2->A3 Etherification B1 Methyl 4-hydroxybenzoate B2 Methyl 4-ethoxybenzoate B1->B2 Etherification B3 Methyl 4-ethoxy-3-iodobenzoate B2->B3 Iodination

Caption: Common synthetic pathways to this compound.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address problems you may encounter during your synthesis.

Issue 1: Low Yield in the Iodination Step

Question: I am experiencing a low yield during the iodination of my starting material (either Methyl 4-hydroxybenzoate or Methyl 4-ethoxybenzoate). What are the likely causes and how can I improve it?

Answer:

Low yields in electrophilic aromatic iodination can stem from several factors. The key is to ensure the generation of a sufficiently electrophilic iodine species and to manage potential side reactions.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Insufficiently Activated Iodine Elemental iodine (I₂) itself is often not electrophilic enough for a facile reaction with moderately activated aromatic rings.[1] The reaction often requires an oxidizing agent to generate a more potent electrophile (e.g., I⁺).Use an iodinating system that includes an oxidizing agent. Common choices include iodine in the presence of nitric acid, hydrogen peroxide, or a periodate salt.[2] For instance, a mixture of iodine and potassium iodate (KIO₃) in acidic conditions is effective.
Reversible Reaction The iodination reaction can be reversible, with the formed hydrogen iodide (HI) acting as a reducing agent that can convert the product back to the starting material.[1]The use of an oxidizing agent, as mentioned above, also serves to oxidize the HI byproduct to I₂, thus driving the equilibrium towards the product.
Sub-optimal Reaction Temperature Like many electrophilic aromatic substitutions, the rate is temperature-dependent. However, excessively high temperatures can lead to byproduct formation.For the iodination of Methyl 4-hydroxybenzoate, a temperature of around 65°C has been reported to be effective.[3] It is advisable to monitor the reaction by TLC to determine the optimal reaction time and temperature for your specific setup.
Incomplete Dissolution of Reagents If the reagents are not fully dissolved, the reaction will be heterogeneous and slower, leading to incomplete conversion.Ensure your chosen solvent fully dissolves the starting material and reagents. Acetic acid is a commonly used solvent for this type of reaction.[3]

Experimental Protocol: Optimized Iodination of Methyl 4-hydroxybenzoate

  • In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve Methyl 4-hydroxybenzoate (1.0 eq) in glacial acetic acid.

  • Heat the solution to 65°C with stirring.

  • In a separate flask, prepare a solution of iodine monochloride (ICl) (1.0 eq) in glacial acetic acid.

  • Add the ICl solution dropwise to the heated solution of Methyl 4-hydroxybenzoate over a period of 30-40 minutes.

  • Maintain the reaction mixture at 65°C and monitor the progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature. The product, Methyl 4-hydroxy-3-iodobenzoate, should precipitate.

  • Collect the solid by filtration, wash with water, and dry under vacuum.[3]

Issue 2: Formation of Di-iodinated Byproduct

Question: My final product is contaminated with a di-iodinated species. How can I minimize its formation?

Answer:

The formation of a di-iodinated byproduct, likely Methyl 4-ethoxy-3,5-diiodobenzoate, is a classic example of over-iodination. Both the hydroxyl and ethoxy groups are activating, ortho-, para-directing groups, making the position ortho to the ethoxy group and meta to the ester also susceptible to a second iodination.

Troubleshooting Workflow:

Diiodination_Troubleshooting Start Di-iodinated byproduct detected Q1 Stoichiometry of Iodinating Agent? Start->Q1 A1_High Using >1.0 eq of I⁺ source Q1->A1_High Excess A1_Correct Using ~1.0 eq of I⁺ source Q1->A1_Correct Correct S1 Reduce iodinating agent to 0.95-1.0 eq A1_High->S1 Q2 Reaction Time/Temperature? A1_Correct->Q2 End Minimized Di-iodination S1->End A2_Long Prolonged reaction or high temp Q2->A2_Long Excessive S2 Monitor by TLC and stop when starting material is consumed A2_Long->S2 S2->End

Sources

Technical Support Center: Workup Procedures for Methyl 4-Ethoxy-3-Iodobenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving Methyl 4-ethoxy-3-iodobenzoate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the workup and purification of reactions utilizing this key chemical intermediate. As an aryl iodide, this compound is a common substrate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. The following troubleshooting guides and FAQs address specific challenges you may encounter, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Troubleshooting Guide

This section addresses common problems encountered during the workup of reactions starting from this compound. Each entry provides a diagnosis of the likely cause and a step-by-step solution.

Issue 1: A Persistent Emulsion Has Formed During Aqueous Extraction.

Q: I've quenched my reaction and proceeded to an aqueous extraction with ethyl acetate, but a thick, inseparable emulsion has formed between the aqueous and organic layers. How can I break it and prevent it in the future?

A: Emulsion formation is a frequent issue, often caused by finely suspended solids (like palladium black or inorganic salts) or amphiphilic molecules generated during the reaction.[1][2]

Causality & Diagnosis:

  • Suspended Solids: Palladium catalysts, especially when they decompose to palladium black, can act as potent emulsifying agents.[1] In reactions using bases like K₃PO₄ or Cs₂CO₃, fine salt particulates can also stabilize emulsions.

  • High pH: Basic aqueous layers, particularly when using chlorinated solvents, can contribute to emulsion formation.[1]

  • High Dilution: Overly dilute solutions can sometimes be more prone to forming stable emulsions.

Solutions:

  • Patience and Mechanical Agitation: First, allow the separatory funnel to stand undisturbed for 15-30 minutes.[3] Gentle swirling or stirring the emulsion layer with a glass rod can sometimes induce separation.[2]

  • Increase Ionic Strength ("Salting Out"): Add a saturated solution of sodium chloride (brine).[3] This increases the polarity of the aqueous phase, reducing the solubility of organic components and forcing phase separation.[2]

  • Filtration through Celite®: This is a highly effective method for removing the fine particulates that often stabilize emulsions.[1] Vacuum filter the entire emulsified mixture through a tightly packed pad of Celite® in a Büchner funnel. The filtrate should separate into clean layers.[1]

  • Solvent Modification:

    • Add a small amount of a different organic solvent that is miscible with your primary organic phase but immiscible with water.[3]

    • For future runs, consider removing the reaction solvent via rotary evaporation before the workup. Then, redissolve the residue in your desired extraction solvent.[4][5]

  • Centrifugation: For smaller scale reactions, transferring the mixture to centrifuge tubes and spinning for several minutes is a very effective mechanical method to break emulsions.[3]

Issue 2: My Final Product is Contaminated with a Boronic Acid Byproduct.

Q: I ran a Suzuki coupling with this compound. After column chromatography, my NMR spectrum shows significant contamination from the boronic acid starting material or its homocoupled dimer.

A: Boronic acids and their derivatives can be challenging to separate from neutral organic products due to their polarity and potential for co-elution on silica gel.[6]

Causality & Diagnosis:

  • Acidity of Boronic Acids: Boronic acids are weak Lewis acids and can be converted into their anionic boronate salts under basic conditions.[7] This property is key to their removal.

  • Chromatography Issues: Boronic acids often streak or "tail" on silica gel, leading to poor separation.[6]

Solutions:

  • Basic Aqueous Wash: The most reliable method is to perform a liquid-liquid extraction with a basic solution.[6] Before column chromatography, wash the organic layer with 1M NaOH or 1M K₂CO₃ solution two to three times.[7][8] The boronic acid will be deprotonated to its highly water-soluble boronate salt and partition into the aqueous layer.

  • Scavenger Resins: For precious or sensitive products, consider using a solid-supported scavenger resin. Resins with diol functional groups (e.g., diethanolamine-functionalized silica) selectively bind to boronic acids, which can then be removed by simple filtration.[6][9]

  • Recrystallization: If your desired product is a solid, recrystallization can be an excellent method to exclude boronic acid impurities, which often have different solubility profiles.[9]

  • Methanol Co-evaporation: Boronic acids can sometimes be removed by co-evaporation with methanol, which forms the volatile trimethyl borate.[9] This is generally less efficient than extraction but can be useful for removing trace amounts.

Issue 3: The Crude Product Has a Dark, Black/Grey Appearance, and Yield is Low.

Q: After quenching my cross-coupling reaction, the mixture is black, and my final yield after purification is much lower than expected. What happened?

A: A black or dark grey appearance is a classic sign of palladium catalyst decomposition into palladium black.[10] This indicates that the active Pd(0) catalyst was not stable throughout the reaction, leading to incomplete conversion.

Causality & Diagnosis:

  • Oxygen Contamination: The most common cause is the presence of oxygen, which deactivates the Pd(0) catalyst.[10] Solvents and reagents must be thoroughly degassed.

  • Inefficient Pre-catalyst Reduction: If using a Pd(II) source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), its reduction to the active Pd(0) species may have been inefficient, leading to instability.[11][12]

  • Ligand Degradation: Phosphine ligands can be sensitive to air and temperature.[10] Their degradation leaves the palladium center unprotected, causing it to precipitate.

Solutions:

  • Rigorous Inert Atmosphere: Ensure your reaction is set up under a robust inert atmosphere (Argon or Nitrogen). Solvents should be sparged with inert gas or subjected to several freeze-pump-thaw cycles.[10]

  • Celite Filtration (Pre-Workup): Before performing the aqueous workup, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate or DCM) and filter it through a pad of Celite®. This will remove the insoluble palladium black and prevent it from causing issues like emulsion formation later.

  • Optimize Catalyst System: For future reactions, consider using a more stable, pre-formed Pd(0) catalyst (e.g., Pd(PPh₃)₄) or a modern, air-stable Pd(II) precatalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that promote stability and efficient catalysis.[12][13]

Frequently Asked Questions (FAQs)

Q1: What is a standard, robust workup procedure for a Suzuki-Miyaura reaction using this compound?

A1: A reliable, general-purpose workup is as follows:

  • Cooling & Quenching: Once TLC or LC-MS indicates the reaction is complete, cool the mixture to room temperature.

  • Filtration (Optional but Recommended): Dilute the reaction mixture with ethyl acetate and filter through a short plug of Celite® to remove the palladium catalyst and fine inorganic salts. Wash the pad with additional ethyl acetate.

  • Liquid-Liquid Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with:

    • Water (to remove bulk salts and polar solvents like DMF).

    • 1M NaOH or K₂CO₃ (to remove unreacted boronic acid).[7]

    • Saturated NaCl solution (brine) (to break any minor emulsions and remove residual water from the organic layer).[2]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or recrystallization.[14][15]

Q2: How can I effectively monitor the reaction's progress to know when to begin the workup?

A2: Thin-Layer Chromatography (TLC) is the fastest and most common method.[16]

  • Setup: Prepare a TLC plate by spotting three lanes: your starting material (this compound), a co-spot (starting material and reaction mixture), and the reaction mixture itself.[17]

  • Analysis: Develop the plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).[16] The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane. The appearance of a new, distinct product spot (often with a different Rf value) confirms the reaction is progressing.[18]

  • Visualization: Use a UV lamp (254 nm) to visualize the spots.[16]

Q3: Can I use recrystallization to purify the final product?

A3: Yes, absolutely. If your coupled product is a solid at room temperature, recrystallization is an excellent and often superior alternative to chromatography for achieving high purity.[14]

  • Solvent Choice: The key is finding a suitable solvent or solvent system where your product is highly soluble at high temperatures but poorly soluble at low temperatures.[19] Common choices for benzoate derivatives include ethanol, methanol, or isopropanol.[14][20]

  • Procedure: Dissolve the crude product in a minimal amount of the hot solvent to create a saturated solution. If any insoluble impurities remain, perform a hot gravity filtration. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce the formation of pure crystals. Collect the crystals by vacuum filtration.[19]

Standard Experimental Protocol: Suzuki Coupling Workup

This protocol outlines the workup for a typical 1 mmol scale Suzuki coupling reaction of this compound.

Step Action Rationale
1 Cool the reaction vessel to room temperature.Prevents potential side reactions or decomposition upon exposure to air and water.
2 Dilute the mixture with 20 mL of ethyl acetate.Prepares the mixture for filtration and extraction.
3 Filter the diluted mixture through a 1-inch pad of Celite® in a Büchner funnel. Rinse the pad with an additional 10 mL of ethyl acetate.Removes heterogeneous palladium catalyst and fine inorganic salts, preventing emulsions.[1]
4 Transfer the filtrate to a 125 mL separatory funnel.
5 Add 20 mL of 1M aqueous NaOH. Shake gently, venting frequently. Allow layers to separate and drain the aqueous (bottom) layer.Removes acidic boronic acid byproducts as water-soluble boronate salts.[6]
6 Repeat Step 5 one more time.Ensures complete removal of boronic acid residues.
7 Add 20 mL of deionized water. Shake and separate.Removes residual NaOH.
8 Add 20 mL of saturated NaCl (brine). Shake and separate."Salts out" the organic layer, removing dissolved water and helping to break minor emulsions.[2]
9 Drain the organic layer into a clean Erlenmeyer flask. Add ~2-3 g of anhydrous Na₂SO₄. Swirl and let stand for 10 minutes.Dries the organic solvent, removing trace water.
10 Filter the dried solution through a fluted filter paper into a pre-weighed round-bottom flask.Removes the drying agent.
11 Concentrate the solution using a rotary evaporator to obtain the crude solid product.Removes the solvent to isolate the product for further purification or analysis.
Visualization of the Workup Workflow

The following diagram illustrates the decision-making process during a typical workup procedure.

Workup_Workflow start Reaction Complete (TLC) quench Cool & Dilute with EtOAc start->quench filter_celite Filter through Celite® quench->filter_celite extraction Transfer to Separatory Funnel filter_celite->extraction wash_base Wash with 1M NaOH (2x) extraction->wash_base wash_water Wash with Water wash_base->wash_water wash_brine Wash with Brine wash_water->wash_brine emulsion_check Emulsion Formed? wash_brine->emulsion_check dry Dry (Na₂SO₄) & Filter concentrate Concentrate in Vacuo dry->concentrate purify Purification Step concentrate->purify end Pure Product purify->end emulsion_check->dry No break_emulsion Break Emulsion: 1. Add Brine 2. Filter via Celite® 3. Centrifuge emulsion_check->break_emulsion Yes break_emulsion->dry

Caption: Decision workflow for the workup of a cross-coupling reaction.

References
  • Benchchem. Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Benchchem. Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. Technical Support Center: Post-Reaction Purification of Boronic Acids.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Emulsions.
  • University of Rochester, Department of Chemistry. Workup: How to Manage an Emulsion.
  • Chem Reactor (YouTube). Emulsion | How to break an emulsion formed in reaction workup? | Emulsion Breaking Techniques.
  • Unknown. Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate. Can I remove boronic acid using Work up process?.
  • MIT Digital Lab Techniques Manual (YouTube). Reaction Work-Up I.
  • Benchchem. Experimental Protocol for the Recrystallization of 3-Methylphenyl Benzoate.
  • Reddit. Trying to remove a boronic acid in a workup. Help!.
  • YouTube. EAS Nitration Experiment & Recrystallization.
  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. DOI:10.1039/D4QO02335H.
  • Unknown. Experiment 15 — Nitration of Methyl Benzoate.
  • StackExchange. Questions regarding the preparation and recrystallisation of methyl 3-nitrobenzoate.
  • Benchchem. Technical Support Center: Effective Removal of Boronic Acid Byproducts.
  • WSU. Monitoring Reactions by TLC.
  • NROChemistry. Suzuki Coupling: Mechanism & Examples.
  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
  • Advion. SUZUKI REACTION MONITORING.
  • YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry.

Sources

Technical Support Center: Troubleshooting Failed Methyl 4-ethoxy-3-iodobenzoate Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

  • Analyse the search results to identify recurring themes, failure modes, and expert recommendations, paying close attention to mechanistic details and the rationale behind suggested solutions.

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  • For each troubleshooting question, synthesize the gathered information to provide a detailed, authoritative answer, explaining the underlying chemical principles and citing reputable sources.

  • Create a detailed, step-by-step experimental protocol for a representative coupling reaction involving Methyl 4-ethoxy-3-iodobenzoate.

  • Design and generate Graphviz diagrams to visually represent key concepts such as the catalytic cycle of a coupling reaction and a troubleshooting decision tree.

  • Compile all quantitative data, such as reaction conditions or additive concentrations, into clear, well-structured tables.

  • Generate a complete "References" section, consolidating all cited sources with their titles and verifiable URLs.

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Welcome to the technical support center dedicated to resolving challenges in palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound.

Scenario 1: Low to No Product Yield

Question: My cross-coupling reaction with this compound shows minimal or no conversion to the desired product. What are the primary areas I should investigate?

Answer: Low or no product yield is a frequent challenge in palladium-catalyzed cross-coupling reactions. A systematic approach is essential for effective troubleshooting. Here are the initial checkpoints:

  • Reagent Quality and Inert Atmosphere: The purity of your starting materials, including the aryl iodide, organometallic reagent, solvent, and base, is critical. Moisture and oxygen can significantly impede the reaction by deactivating the catalyst. Solvents should be anhydr[1]ous and freshly distilled or sourced from a reliable supplier. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Activity:[1] The palladium source and ligands are the heart of the reaction. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inefficient, the catalytic cycle will not initiate effectively. Consider using a pre-activated Pd(0) source or a more efficient precatalyst system. The choice of ligand is e[1][2]qually important as it influences the catalyst's stability and activity.

  • Substrate-Specific[1] Challenges: this compound possesses an electron-donating ethoxy group and an electron-withdrawing methyl ester. The ethoxy group can increase the electron density at the iodine-bearing carbon, potentially slowing down the oxidative addition step, which is often rate-limiting.

Scenario 2: Suzuk[3][4]i-Miyaura Coupling Issues

Question: I'm attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the reaction is sluggish and gives a poor yield. How can I optimize this?

Answer: Optimizing a Suzuki-Miyaura coupling for a substrate like this compound often involves fine-tuning the ligand, base, and solvent system.

  • Ligand Selection: For electron-rich aryl iodides, bulky, electron-rich phosphine ligands (often called Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective. These ligands promote the[3][4] oxidative addition and reductive elimination steps, which can be challenging for sterically hindered or electron-rich substrates.

  • Base and Solvent C[3]hoice: A strong, non-nucleophilic base is generally preferred to avoid side reactions like ester hydrolysis. Potassium phosphate (K₃[5][6]PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and effective in many cases. For particularly difficul[3]t couplings, stronger bases like potassium tert-butoxide (t-BuOK) might be necessary. Aprotic solvents such as [3]toluene, dioxane, and tetrahydrofuran (THF) are standard choices.

  • Potential for Este[3]r Hydrolysis: The methyl ester in your substrate is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. If you observe the corres[5][6][7]ponding carboxylic acid as a byproduct, consider using a milder base (e.g., K₂CO₃) or a lower reaction temperature. In some instances, lithium hydroxide (LiOH) in a THF/methanol/water mixture can be used for controlled hydrolysis, but this is generally an undesired side reaction in a coupling context.

Parameter Reco[5]mmendation for Suzuki Coupling Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst like XPhos Pd G3Provides the active Pd(0) catalyst. Pre-formed catalysts can offer better reproducibility.
Ligand SPhos, X[2]Phos, or other bulky, electron-rich phosphinesFacilitates oxidative addition and reductive elimination for electron-rich and sterically hindered substrates.
Base K₃PO₄,[3][4] Cs₂CO₃Strong, non-nucleophilic bases that promote transmetalation without causing significant ester hydrolysis.
Solvent Toluene[3], Dioxane, or THF (often with a small amount of water)Aprotic solvents are generally effective. Water can aid in dissolving the base and facilitating the catalytic cycle.
Scenario 3: Heck Coupling Complications

Question: My Heck reaction between this compound and an alkene is giving low yields and some byproducts. What could be the problem?

Answer: The success of a Heck reaction is highly dependent on the electronic nature of both the aryl halide and the alkene.

  • Substrate Reactivity: While the carbon-iodine bond is generally reactive, the electron-donating ethoxy group on your aryl iodide can decrease its reactivity towards oxidative addition. For electron-rich aryl ha[8]lides, higher temperatures and more robust catalyst systems are often required.

  • Ligand Choice: F[8][9]or less reactive aryl halides, bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction. Triphenylphosphine (PPh₃[8]) may not be suitable for challenging couplings at high temperatures due to decomposition.

  • **Regioselectivity:[8] With certain alkenes, regioselectivity can be an issue. The arylation can occur at either of the two carbons of the double bond. For alkenes with electron-withdrawing groups, the coupling typically occurs at the unsubstituted carbon. However, for electron-ric[10]h olefins, controlling regioselectivity can be more challenging.

Scenario 4: Sonog[12]ashira Coupling Side Reactions

Question: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, but it can be minimized with careful control of the reaction conditions.

  • Copper-Free Condit[11][12]ions: The most direct way to avoid copper-mediated homocoupling is to perform the reaction without a copper(I) co-catalyst. While the reaction may be[11][12] slower, it eliminates the primary pathway for this side reaction.

  • Rigorous Exclusion[11] of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which leads to the homocoupled product. Ensure your reaction is t[11][12]horoughly degassed and maintained under a strict inert atmosphere.

  • Controlled Addition of the Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2, Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Troubleshooting_Tree start Low/No Product Yield reagent_check Check Reagent Purity & Inert Atmosphere start->reagent_check catalyst_check Verify Catalyst Activity start->catalyst_check conditions_check Optimize Reaction Conditions start->conditions_check side_reactions Identify Side Products start->side_reactions ligand_opt Screen Ligands (e.g., Buchwald, NHC) conditions_check->ligand_opt base_opt Screen Bases (e.g., K3PO4, Cs2CO3) conditions_check->base_opt solvent_opt Screen Solvents (e.g., Toluene, Dioxane) conditions_check->solvent_opt hydrolysis Ester Hydrolysis Observed? side_reactions->hydrolysis homocoupling Homocoupling Observed? side_reactions->homocoupling milder_base Use Milder Base (e.g., K2CO3) hydrolysis->milder_base Yes lower_temp Lower Reaction Temperature hydrolysis->lower_temp Yes cu_free Switch to Copper-Free Conditions homocoupling->cu_free Yes (Sonogashira) degas Improve Degassing Technique homocoupling->degas Yes

Caption: Decision tree for troubleshooting failed coupling reactions.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions.
  • Benchchem. (n.d.). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.
  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • MDPI. (n.d.). Heck Reaction—State of the Art.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Elangovan, A., Wang, Y.-H., & Ho, T.-I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841–1844.
  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1734–1744.
  • ACS Publications. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(45), 14730–14738.
  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22358–22384.
  • Chemistry LibreTexts. (2024). Sonogashira Coupling.
  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.
  • Chemguide. (n.d.). hydrolysis of esters.
  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.
  • Benchchem. (n.d.). preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate.
  • Benchchem. (n.d.). Technical Support Center: Heck Reaction with Electron-Rich Olefins.
  • Mizoroki-Heck Reaction | Chem-Station Int. Ed. (2014).

Welcome to the technical support center dedicated to resolving challenges in palladium-catalyzed cross-coupling reactions involving this compound. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to troubleshoot and optimize your synthetic strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address common issues encountered during Suzuki-Miyaura, Heck, and Sonogashira coupling reactions with this compound.

Scenario 1: Low to No Product Yield

Question: My cross-coupling reaction with this compound shows minimal or no conversion to the desired product. What are the primary areas I should investigate?

Answer: Low or no product yield is a frequent challenge in palladium-catalyzed cross-coupling reactions. A systematic approach is essential for effective troubleshooting. Here are the initial checkpoints:

  • Reagent Quality and Inert Atmosphere: The purity of your starting materials, including the aryl iodide, organometallic reagent, solvent, and base, is critical. Moisture and oxygen can s[1]ignificantly impede the reaction by deactivating the catalyst. Solvents should be anhydr[1]ous and freshly distilled or sourced from a reliable supplier. Ensure your reaction vessel was properly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Activity:[1][13] The palladium source and ligands are the heart of the reaction. Palladium(II) precatalysts need to be reduced in situ to the active Pd(0) species. If this reduction is inef[14]ficient, the catalytic cycle will not initiate effectively. Consider using a pre-acti[1][2]vated Pd(0) source or a more efficient precatalyst system. The choice of ligand is e[1][2]qually important as it influences the catalyst's stability and activity.

  • Substrate-Specific[1] Challenges: this compound possesses an electron-donating ethoxy group and an electron-withdrawing methyl ester. The ethoxy group can increase the electron density at the iodine-bearing carbon, potentially slowing down the oxidative addition step, which is often rate-limiting.

Scenario 2: Suzuk[3][4]i-Miyaura Coupling Issues

Question: I'm attempting a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but the reaction is sluggish and gives a poor yield. How can I optimize this?

Answer: Optimizing a Suzuki-Miyaura coupling for a substrate like this compound often involves fine-tuning the ligand, base, and solvent system.

  • Ligand Selection: For electron-rich aryl iodides, bulky, electron-rich phosphine ligands (often called Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective. These ligands promote the[3][4] oxidative addition and reductive elimination steps, which can be challenging for sterically hindered or electron-rich substrates.

  • Base and Solvent C[3]hoice: A strong, non-nucleophilic base is generally preferred to avoid side reactions like ester hydrolysis. Potassium phosphate (K₃[5][6]PO₄) and cesium carbonate (Cs₂CO₃) are commonly used and effective in many cases. For particularly difficul[3]t couplings, stronger bases like potassium tert-butoxide (t-BuOK) might be necessary. Aprotic solvents such as [3]toluene, dioxane, and tetrahydrofuran (THF) are standard choices.

  • Potential for Este[3]r Hydrolysis: The methyl ester in your substrate is susceptible to hydrolysis under basic conditions, especially at elevated temperatures. If you observe the corres[5][6][7]ponding carboxylic acid as a byproduct, consider using a milder base (e.g., K₂CO₃) or a lower reaction temperature. In some instances, lithium hydroxide (LiOH) in a THF/methanol/water mixture can be used for controlled hydrolysis, but this is generally an undesired side reaction in a coupling context.

Parameter Reco[5]mmendation for Suzuki Coupling Rationale
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or a pre-formed catalyst like XPhos Pd G3Provides the active Pd(0) catalyst. Pre-formed catalysts can offer better reproducibility.
Ligand SPhos, X[2]Phos, or other bulky, electron-rich phosphinesFacilitates oxidative addition and reductive elimination for electron-rich and sterically hindered substrates.
Base K₃PO₄,[3][4] Cs₂CO₃Strong, non-nucleophilic bases that promote transmetalation without causing significant ester hydrolysis.
Solvent Toluene[3], Dioxane, or THF (often with a small amount of water)Aprotic solvents are generally effective. Water can aid in dissolving the base and facilitating the catalytic cycle.
Scenario 3: Heck Coupling Complications

Question: My Heck reaction between this compound and an alkene is giving low yields and some byproducts. What could be the problem?

Answer: The success of a Heck reaction is highly dependent on the electronic nature of both the aryl halide and the alkene.

  • Substrate Reactivity: While the carbon-iodine bond is generally reactive, the electron-donating ethoxy group on your aryl iodide can decrease its reactivity towards oxidative addition. For electron-rich aryl ha[8]lides, higher temperatures and more robust catalyst systems are often required.

  • Ligand Choice: F[8][9]or less reactive aryl halides, bulky, electron-donating phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to promote the reaction. Triphenylphosphine (PPh₃[8]) may not be suitable for challenging couplings at high temperatures due to decomposition.

  • **Regioselectivity:[8] With certain alkenes, regioselectivity can be an issue. The arylation can occur at either of the two carbons of the double bond. For alkenes with electron-withdrawing groups, the coupling typically occurs at the unsubstituted carbon. However, for electron-ric[10]h olefins, controlling regioselectivity can be more challenging.

Scenario 4: Sonog[12]ashira Coupling Side Reactions

Question: In my Sonogashira coupling of this compound with a terminal alkyne, I am observing a significant amount of alkyne homocoupling (Glaser coupling). How can I prevent this?

Answer: Alkyne homocoupling is a common side reaction in Sonogashira couplings, but it can be minimized with careful control of the reaction conditions.

  • Copper-Free Condit[11][12]ions: The most direct way to avoid copper-mediated homocoupling is to perform the reaction without a copper(I) co-catalyst. While the reaction may be[11][12] slower, it eliminates the primary pathway for this side reaction.

  • Rigorous Exclusion[11] of Oxygen: Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which leads to the homocoupled product. Ensure your reaction is t[11][12]horoughly degassed and maintained under a strict inert atmosphere.

  • Controlled Addition of the Alkyne: In some cases, slow addition of the terminal alkyne to the reaction mixture can help to keep its concentration low, disfavoring the dimerization reaction.

Experimental Protocols

Representative Suzuki-Miyaura Coupling of this compound

This protocol provides a general starting point. Optimization may be required for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous 1,4-Dioxane

  • Water (degassed)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive pressure of the inert gas, add Pd(OAc)₂ and SPhos.

  • Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water).

  • Stir the reaction mixture at 80-100 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing the Process

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-I Ar_Pd_I Ar-Pd(II)-I(L2) Oxidative_Addition->Ar_Pd_I Transmetalation Transmetalation Ar_Pd_I->Transmetalation Ar'-B(OH)2, Base Ar_Pd_Ar Ar-Pd(II)-Ar'(L2) Transmetalation->Ar_Pd_Ar Reductive_Elimination Reductive Elimination Ar_Pd_Ar->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-Ar' Reductive_Elimination->Product Troubleshooting_Tree start Low/No Product Yield reagent_check Check Reagent Purity & Inert Atmosphere start->reagent_check catalyst_check Verify Catalyst Activity start->catalyst_check conditions_check Optimize Reaction Conditions start->conditions_check side_reactions Identify Side Products start->side_reactions ligand_opt Screen Ligands (e.g., Buchwald, NHC) conditions_check->ligand_opt base_opt Screen Bases (e.g., K3PO4, Cs2CO3) conditions_check->base_opt solvent_opt Screen Solvents (e.g., Toluene, Dioxane) conditions_check->solvent_opt hydrolysis Ester Hydrolysis Observed? side_reactions->hydrolysis homocoupling Homocoupling Observed? side_reactions->homocoupling milder_base Use Milder Base (e.g., K2CO3) hydrolysis->milder_base Yes lower_temp Lower Reaction Temperature hydrolysis->lower_temp Yes cu_free Switch to Copper-Free Conditions homocoupling->cu_free Yes (Sonogashira) degas Improve Degassing Technique homocoupling->degas Yes

Caption: Decision tree for troubleshooting failed coupling reactions.

References

  • Benchchem. (n.d.). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Retrieved from

  • Benchchem. (n.d.). Troubleshooting low yields in Suzuki reactions of sterically hindered aryl iodides. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions. Retrieved from

  • Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference. Retrieved from

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • de Vries, J. G. (2001). The Heck Reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira coupling reaction with diminished homocoupling. Organic letters, 5(11), 1841–1844.

  • ACS Publications. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1734–1744.

  • Walker, S. D., Barder, T. E., Martinelli, J. R., & Buchwald, S. L. (2004). A rationally designed universal catalyst for Suzuki-Miyaura coupling processes. Angewandte Chemie International Edition, 43(14), 1871-1876.

  • Yin, L., & Liebscher, J. (2007). Carbon− Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical reviews, 107(1), 133-173.

  • RSC Publishing. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22358–22384.

  • Chemistry LibreTexts. (2024). Sonogashira Coupling.

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros.

  • Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters.

  • Benchchem. (n.d.). preventing homo-coupling in Sonogashira reactions of Ethyl 4-iodobenzoate. Retrieved from

  • Benchchem. (n.d.). Technical Support Center: Heck Reaction with Electron-Rich Olefins. Retrieved from

  • Mizoroki-Heck Reaction | Chem-Station Int. Ed. (2014). Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

Technical Support Center: The Role of Base in Methyl 4-ethoxy-3-iodobenzoate Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for palladium-catalyzed cross-coupling reactions involving Methyl 4-ethoxy-3-iodobenzoate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions encountered during your experiments. As Senior Application Scientists, we aim to combine technical precision with practical, field-tested insights to support your research and development endeavors.

Introduction: The Critical Role of the Base

This compound is a versatile building block in organic synthesis, frequently employed in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Mizoroki-Heck, and Sonogashira couplings. The success of these transformations is critically dependent on the choice of base. The base is not merely a proton scavenger; it plays a multifaceted role in the catalytic cycle, influencing catalyst activation, transmetalation, and reductive elimination.[1][2][3] An inappropriate choice of base can lead to low yields, side reactions, or complete reaction failure. This guide will explore the nuances of base selection and its impact on reactions with this specific substrate.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving low yields. What is the first thing I should check regarding the base?

A1: The primary role of the base in Suzuki-Miyaura coupling is to activate the boronic acid for transmetalation.[2][3] If the reaction is not proceeding, consider the following:

  • Base Strength: The base must be sufficiently strong to form the boronate species, which is more nucleophilic than the corresponding boronic acid.[1] For this compound, which contains an ester functional group, a base that is too strong (e.g., NaOH, KOH in high concentrations) can lead to saponification (hydrolysis) of the methyl ester.[4][5][6]

  • Solubility: The base and the boronate salt formed must have adequate solubility in the reaction solvent. In biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient reaction at the interface.[7]

  • Compatibility: Ensure the base is compatible with your palladium catalyst and ligand. Some bases can interact with the catalyst, leading to deactivation.[8]

Q2: I am observing significant hydrolysis of the methyl ester in my Suzuki-Miyaura reaction. How can I mitigate this?

A2: Ester hydrolysis is a common side reaction when using strong bases.[4][5][6] To prevent this:

  • Switch to a Milder Base: Consider using milder inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[7] Potassium fluoride (KF) is also an effective option that is known to minimize ester cleavage.[2][9]

  • Anhydrous Conditions: Performing the reaction under anhydrous conditions can significantly reduce the rate of hydrolysis, as water is a key reactant in this side reaction.[7]

  • Temperature Control: Lowering the reaction temperature can sometimes slow down the rate of hydrolysis more than the desired cross-coupling reaction.

Q3: In my Mizoroki-Heck reaction with this compound, what is the primary function of the base?

A3: In the Mizoroki-Heck reaction, the base is essential for neutralizing the hydrogen halide (HI) that is generated during the catalytic cycle.[10] This prevents the accumulation of acid, which can lead to catalyst deactivation and other side reactions. The choice of base can also influence the regioselectivity and stereoselectivity of the reaction.[11]

Q4: What are the recommended bases for a Sonogashira coupling with this compound?

A4: For Sonogashira couplings, an amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is typically used.[12][13] The base has two main roles:

  • It deprotonates the terminal alkyne to form the reactive acetylide.[14]

  • It neutralizes the hydrogen iodide (HI) formed during the reaction.[12]

In some copper-free Sonogashira protocols, other bases like cesium carbonate or piperidine may be employed.[15][16][17]

Troubleshooting Guide

Problem Potential Cause Related to Base Recommended Solution
Low or No Product Formation (All Reaction Types) Insufficiently strong base to facilitate the key reaction step (e.g., boronate formation in Suzuki, alkyne deprotonation in Sonogashira).Switch to a stronger base, but be mindful of potential side reactions. For Suzuki, consider K₃PO₄ or Cs₂CO₃. For Sonogashira, ensure your amine base is not sterically hindered for alkyne deprotonation.
Base is insoluble in the reaction medium.Choose a base that is soluble in your solvent system or use a phase-transfer catalyst in biphasic systems. Ensure vigorous stirring.[8]
Ester Hydrolysis (Saponification) Base is too strong and/or there is water present in the reaction.Use a milder base such as K₂CO₃, KF, or an organic base.[2][9] Run the reaction under strictly anhydrous conditions.[7]
Significant Homo-coupling of Alkyne (Sonogashira) This is primarily a copper-catalyzed side reaction (Glaser coupling).[17] The amine base can influence the copper catalyst's activity.Optimize the amount of copper co-catalyst. Consider a copper-free Sonogashira protocol.[15][16] Use a bulky amine base to potentially disfavor the homo-coupling pathway.
Protodeboronation of Boronic Acid (Suzuki) The base, in the presence of a proton source (like water), can promote the cleavage of the C-B bond.[7]Use a milder, non-hydroxide base like KF or K₂CO₃.[7] Employ anhydrous reaction conditions.[7]
Catalyst Decomposition The base may be too harsh for the palladium-ligand complex, leading to the formation of inactive palladium black.Screen different bases to find one that is compatible with your catalytic system. Consider using a more robust ligand.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling with Minimized Ester Hydrolysis

This protocol is designed to minimize the risk of saponification of the methyl ester on this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.03 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol avoids the use of a copper co-catalyst, which can help in preventing alkyne homo-coupling.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 equiv)

  • Cesium Carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene (anhydrous and degassed)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound, Pd(PPh₃)₂Cl₂, and Cs₂CO₃.

  • Add anhydrous, degassed toluene via syringe.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction to 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.[17]

Visualizing the Role of the Base

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII_ArX Ar-Pd(II)L₂(I) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Base_Activation Base Activation Boronate [R-B(OH)₃]⁻ Base_Activation->Boronate Boronic_Acid R-B(OH)₂ Boronic_Acid->Base_Activation Base (e.g., K₂CO₃) Boronate->Transmetalation PdII_ArR Ar-Pd(II)L₂(R) Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product

Caption: The role of the base in activating the boronic acid for transmetalation in the Suzuki-Miyaura coupling.

Sonogashira Catalytic Cycle (Copper-Catalyzed)

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_ArX Ar-Pd(II)L₂(I) OxAdd->PdII_ArX Transmetalation_Pd Transmetalation PdII_ArX->Transmetalation_Pd PdII_ArR Ar-Pd(II)L₂(C≡CR) Transmetalation_Pd->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Base_Deprotonation Base (e.g., Et₃N) Alkyne->Base_Deprotonation Cu_Acetylide Cu-C≡CR Base_Deprotonation->Cu_Acetylide CuI Cu_Acetylide->Transmetalation_Pd Transmetalation

Sources

Validation & Comparative

A Comparative Guide for Synthetic Chemists: Navigating the Reactivity of Methyl 4-ethoxy-3-iodobenzoate vs. Methyl 4-bromo-3-ethoxybenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in pharmaceutical and materials science, the selection of aryl halide building blocks is a pivotal decision that dictates the efficiency, robustness, and scalability of a synthetic route. This guide offers an in-depth, objective comparison of two structurally similar yet electronically distinct synthons: Methyl 4-ethoxy-3-iodobenzoate and Methyl 4-bromo-3-ethoxybenzoate. By examining the fundamental principles of their reactivity and providing practical, data-driven insights, this document aims to empower chemists to make strategic choices in the design and execution of cross-coupling reactions.

Part 1: The Decisive Factor: Carbon-Halogen Bond Dissociation Energy

The fundamental difference in the chemical behavior of these two reagents lies in the nature of the carbon-halogen (C-X) bond. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is predominantly governed by the ease of the oxidative addition step, which is directly influenced by the C-X bond strength.[1][2]

The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond. The approximate bond dissociation energies for aryl halides follow a clear trend:

BondDissociation Energy (kJ/mol)
C-I~272
C-Br~335
C-Cl~397
C-F~523

This significant difference in bond energy—approximately 63 kJ/mol—means that considerably less energy is required to cleave the C-I bond of this compound.[3][4][5] Consequently, it undergoes oxidative addition to a Pd(0) catalyst much more readily than its bromo counterpart. This step is often the rate-determining step in the catalytic cycle, making aryl iodides substantially more reactive.[2][6]

Part 2: Performance in Key Cross-Coupling Reactions: A Comparative Analysis

The superior reactivity of aryl iodides is a consistent theme across the most common and powerful cross-coupling methodologies.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, a cornerstone of C-C bond formation, vividly illustrates this reactivity difference. Due to the faster oxidative addition, reactions with this compound can often be conducted under milder conditions—lower temperatures, shorter reaction times, and sometimes with lower catalyst loadings—compared to Methyl 4-bromo-3-ethoxybenzoate.[7][8][9][10]

Suzuki_Miyaura_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle cluster_1 Reactants Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X (Oxidative Addition) RATE DETERMINING Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Ar'-B(OR)₂ (Transmetalation) ReductElim Ar-Ar' Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration ArX Aryl Halide (Ar-I or Ar-Br) ArX->OxAdd Boronic Boronic Acid/Ester Boronic->Transmetal

Figure 1. Generalized Suzuki-Miyaura catalytic cycle. The oxidative addition of the aryl halide is the key step where reactivity differences are most pronounced.

Sonogashira Coupling

In the synthesis of arylalkynes via Sonogashira coupling, the reactivity trend is equally stark: Aryl-I > Aryl-Br >> Aryl-Cl.[11] Reactions involving aryl iodides like this compound can often proceed efficiently at room temperature, whereas the corresponding aryl bromide typically requires heating to achieve comparable conversion rates.[12] This allows for greater functional group tolerance and can be exploited for selective couplings in multifunctional molecules.[12]

Heck Coupling

The Heck reaction, which couples aryl halides with alkenes, also follows the established reactivity pattern.[2][13][14] The oxidative addition of the aryl halide to the palladium center is the initial and rate-limiting step, making iodides the more reactive partners.[2] While modern catalysts have improved the efficacy of aryl bromides, iodides remain the substrate of choice for rapid and high-yielding transformations under mild conditions.[15]

Buchwald-Hartwig Amination

While the general reactivity trend for oxidative addition (Ar-I > Ar-Br > Ar-Cl) holds true, the Buchwald-Hartwig amination presents a more nuanced scenario.[16] Although the initial oxidative addition is faster for aryl iodides, the resulting palladium-iodide complexes can sometimes be less reactive in subsequent steps or form off-cycle dimeric species, which can inhibit the catalyst.[16][17] However, the development of specialized bidentate phosphine ligands has largely overcome these issues, enabling the efficient coupling of aryl iodides.[18][19] Despite these mechanistic subtleties, aryl iodides are often successfully employed, particularly when mild conditions are paramount.

Part 3: Experimental Design and Protocol

To provide a tangible comparison, the following protocol outlines a standard Suzuki-Miyaura coupling. The expected outcomes highlight the practical differences between the two substrates.

Protocol: Comparative Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

Objective: To compare the reaction kinetics and yield for this compound and Methyl 4-bromo-3-ethoxybenzoate.

Reagents:

  • Aryl Halide (Iodobenzoate or Bromobenzoate) (1.0 mmol)

  • 4-Methoxyphenylboronic Acid (1.2 mmol)

  • Pd(PPh₃)₄ (2 mol%)

  • K₂CO₃ (2.0 mmol)

  • Toluene/Ethanol/Water (4:1:1), 5 mL

Procedure:

  • In two separate oven-dried Schlenk flasks, combine the respective aryl halide (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill each flask with argon three times.

  • Add the degassed Toluene/Ethanol/Water solvent mixture (5 mL) to each flask via syringe.

  • Add Pd(PPh₃)₄ (0.02 mmol) to each flask.

  • Heat the reaction mixtures to 80°C with vigorous stirring.

  • Monitor the reactions by TLC or GC-MS at 30-minute intervals to determine the rate of consumption of the starting material.

  • Upon completion, cool the reactions, dilute with ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product via column chromatography.

Anticipated Results: A Quantitative Comparison
ParameterThis compoundMethyl 4-bromo-3-ethoxybenzoateJustification
Reaction Time 1-2 hours4-8 hoursFaster oxidative addition due to weaker C-I bond.[6]
Typical Yield >90%75-85%More efficient conversion, fewer side reactions.
Optimal Temp. 80°C80-100°CLower activation energy barrier for the C-I bond cleavage.[12]
Side Products MinimalPotential for hydrodehalogenation, homocouplingHarsher conditions required for the bromide can lead to degradation pathways.

Part 4: Strategic Selection Guide

The choice between these two reagents is not merely a question of reactivity but a strategic decision based on project goals.

Selection_Guide Start Project Start: Need for 3-substituted-4-ethoxybenzoate Goal What is the primary driver? Start->Goal Cost Cost-Effectiveness (Large Scale) Goal->Cost Cost Reactivity Reaction Speed & Mild Conditions (Complex Substrates) Goal->Reactivity Speed/Mildness Selectivity Stepwise Functionalization (Multiple Halides Present) Goal->Selectivity Selectivity Use_Bromide Choose: Methyl 4-bromo-3-ethoxybenzoate Cost->Use_Bromide Use_Iodide Choose: This compound Reactivity->Use_Iodide Selectivity->Use_Iodide React Iodo first

Figure 2. Decision matrix for selecting the appropriate aryl halide based on synthetic priorities.

Choose this compound when:

  • Speed is critical: Rapid reaction times are necessary for high-throughput synthesis.

  • Mild conditions are required: The substrate contains sensitive functional groups that are incompatible with high temperatures or prolonged reaction times.

  • Orthogonal reactivity is desired: In a polyhalogenated system, the iodide can be selectively coupled while leaving a bromide intact for a subsequent transformation.[12]

Choose Methyl 4-bromo-3-ethoxybenzoate when:

  • Cost is a primary driver: For large-scale campaigns, aryl bromides are typically more economical.

  • The coupling partner is highly reactive: A very active boronic acid or other coupling partner may compensate for the lower reactivity of the bromide.

  • Robust reaction conditions are feasible: The substrate can tolerate the higher temperatures and longer reaction times often required.

Conclusion

References

  • Sonogashira coupling - Wikipedia. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 21, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Retrieved January 21, 2026, from [Link]

  • Heck coupling reaction of different aryl halides with styrene. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Galushko, A. S., Prima, D. O., Burykina, J. V., & Ananikov, V. P. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 620–633. [Link]

  • Singh, U. K., & Hartwig, J. F. (2003). Mechanistic Studies on Oxidative Addition of Aryl Halides and Triflates to Pd(BINAP)2 and Structural Characterization of the Product from Aryl Triflate Addition in the Presence of Amine. Organometallics, 22(17), 3429–3439. [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. (2018). Beilstein Journal of Organic Chemistry, 14, 2356–2365. [Link]

  • Heck Reaction - Chemistry LibreTexts. (2023, June 30). Retrieved January 21, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved January 21, 2026, from [Link]

  • Oxidative Addition of Polar Reagents - Chemistry LibreTexts. (2022, July 18). Retrieved January 21, 2026, from [Link]

  • Ananikov, V. P., et al. (2021). Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. Inorganic Chemistry Frontiers, 8(3), 620-633. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 21, 2026, from [Link]

  • Buchwald–Hartwig amination - Wikipedia. In Wikipedia. Retrieved January 21, 2026, from [Link]

  • Room temperature Suzuki coupling of aryl iodides, bromides, and chlorides using a heterogeneous carbon nanotube-palladium nanohybrid catalyst. (2012). Catalysis Science & Technology, 2(10), 2037-2042. [Link]

  • Luo, Q.-L., et al. (2016). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry, 81(15), 6542–6549. [Link]

  • The Suzuki Reaction - Myers Group. (n.d.). Harvard University. Retrieved January 21, 2026, from [Link]

  • Explain the reactivity and relative strength of C–halogen bonds in the fo.. - Filo. (2025, June 5). Retrieved January 21, 2026, from [Link]

  • Anderson, K. W., et al. (2003). An Improved Method for the Palladium-Catalyzed Amination of Aryl Iodides. The Journal of Organic Chemistry, 68(25), 9563–9573. [Link]

  • Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? - Quora. (2018, March 17). Retrieved January 21, 2026, from [Link]

Sources

A Comparative Kinetic Analysis of Substituted Aryl Halides in Palladium-Catalyzed Cross-Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Endpoint Analysis in Process Chemistry

In the fast-paced world of drug development and materials science, the synthesis of complex organic molecules is a constant challenge. While achieving a high yield of the desired product is a primary objective, a deeper understanding of the reaction's temporal behavior—its kinetics—is paramount for developing robust, scalable, and safe chemical processes. This guide provides an in-depth analysis of the reaction kinetics of Methyl 4-ethoxy-3-iodobenzoate , a versatile building block, in the context of the widely utilized Suzuki-Miyaura cross-coupling reaction.

This document moves beyond simple endpoint analysis, offering a comparative kinetic study against its bromo-analogue, Methyl 4-ethoxy-3-bromobenzoate . By examining the profound impact of the leaving group on reaction rates and profiles, we aim to equip researchers, scientists, and drug development professionals with the foundational principles and practical methodologies for conducting insightful kinetic analyses. The principles discussed herein are broadly applicable to a wide range of palladium-catalyzed cross-coupling reactions.

The Critical Role of Kinetics in Process Development

A thorough understanding of reaction kinetics provides a multitude of benefits in a process chemistry setting:

  • Mechanism Elucidation: Kinetic data can provide strong evidence for a proposed reaction mechanism, helping to identify the rate-determining step (RDS).

  • Optimization of Reaction Conditions: By understanding how variables such as temperature, concentration, and catalyst loading affect the reaction rate, processes can be optimized for efficiency and throughput.

  • Impurity Profiling: Kinetic analysis can reveal the formation and consumption of intermediates and byproducts over time, aiding in the development of strategies to minimize impurities.

  • Safe Scaling: A well-characterized kinetic profile is essential for the safe scale-up of chemical reactions, allowing for accurate prediction of heat flow and pressure changes.

Comparative Kinetic Analysis: Iodide vs. Bromide in Suzuki-Miyaura Coupling

To illustrate the principles of kinetic analysis, we will compare the performance of this compound with Methyl 4-ethoxy-3-bromobenzoate in a model Suzuki-Miyaura reaction with phenylboronic acid.

The Model Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[1][2] The generalized catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

Figure 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Pd(0)L2->Ar-Pd(II)(X)L2 Oxidative Addition (Ar-X) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(X)L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'B(OR)2, Base) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination Product (Ar-Ar') Product (Ar-Ar') Ar-Pd(II)(Ar')L2->Product (Ar-Ar')

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Hypothetical Kinetic Profiles

For this comparative guide, we will use hypothetical but realistic kinetic data generated based on well-established principles of physical organic chemistry. The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is primarily attributed to the bond dissociation energies of the carbon-halogen bond.[3]

Table 1: Hypothetical Reaction Conditions for Kinetic Monitoring

ParameterValue
Aryl HalideThis compound / -bromobenzoate (1.0 M)
Phenylboronic Acid1.2 M
CatalystPd(PPh₃)₄ (1 mol%)
BaseK₂CO₃ (2.0 M)
SolventToluene/Ethanol/H₂O (4:1:1)
Temperature80 °C
Monitoring TechniqueIn-situ IR Spectroscopy or HPLC

Table 2: Hypothetical Comparative Kinetic Data

Time (min)This compound Conversion (%)Methyl 4-ethoxy-3-bromobenzoate Conversion (%)
000
104515
207535
309055
409870
50>9982
60>9990

Figure 2: Hypothetical Reaction Profiles

Reaction_Profiles Comparative Reaction Profiles 0 10 0->10 Iodide 0->10 20 10->20 30 20->30 40 30->40 50 40->50 60 50->60 _b _b->20 _b->30 _b->40 _b->50 _b->60 Time (min) 0% 20% 40% 60% 80% 100% Conversion (%)

Caption: A graphical representation of the hypothetical kinetic data.

Analysis and Mechanistic Interpretation

The significantly faster reaction rate observed for the iodo-analogue is consistent with the general reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions. This difference is primarily attributed to the oxidative addition step, which is often the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1]

The carbon-iodine bond (C-I) is weaker than the carbon-bromine bond (C-Br), leading to a lower activation energy for the insertion of the palladium(0) catalyst into the C-X bond. This facile oxidative addition with aryl iodides results in a more rapid formation of the key arylpalladium(II) intermediate, and consequently, a faster overall reaction rate.

While oxidative addition is frequently the rate-determining step, it is important to note that for some highly reactive aryl iodides, other steps such as transmetalation can become rate-limiting.[4] Furthermore, recent studies have shown that with certain catalyst systems and under specific conditions, the reactivity of aryl iodides can be surprisingly inefficient at lower temperatures.[5]

Experimental Protocol for Kinetic Analysis

A robust and reliable experimental protocol is crucial for obtaining high-quality kinetic data. The following is a generalized procedure for monitoring the Suzuki-Miyaura reaction using HPLC analysis.

Materials and Reagents
  • This compound

  • Methyl 4-ethoxy-3-bromobenzoate

  • Phenylboronic acid

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

  • Ethanol, absolute

  • Deionized water

  • Internal standard (e.g., dodecane)

  • HPLC-grade solvents (acetonitrile, water)

Experimental Setup

The reaction is best performed in a multi-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, temperature probe, and a septum for sampling. The entire apparatus should be thoroughly dried and maintained under an inert atmosphere (e.g., argon or nitrogen).

Step-by-Step Procedure
  • Reagent Preparation: In an oven-dried flask, combine this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and the internal standard (0.5 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of Toluene/Ethanol/H₂O 4:1:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (0.01 mmol) to the stirred solution.

  • Reaction Initiation: Place the flask in a preheated oil bath at the desired temperature (e.g., 80 °C) and start the timer (t=0).

  • Sampling: At predetermined time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Quenching: Immediately quench the aliquot in a vial containing a small amount of a suitable quenching agent (e.g., a dilute solution of a strong ligand like triphenylphosphine in a compatible solvent) to stop the reaction.

  • Sample Preparation for HPLC: Dilute the quenched sample with a known volume of HPLC mobile phase, filter through a syringe filter, and transfer to an HPLC vial.

  • HPLC Analysis: Analyze the samples by HPLC to determine the concentration of the starting material, product, and any major byproducts relative to the internal standard.

Figure 3: Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Reaction Setup cluster_run Reaction and Monitoring cluster_analysis Data Acquisition and Analysis Reagents Combine Reactants, Base, and Internal Standard Inert Establish Inert Atmosphere Reagents->Inert Solvents Add Degassed Solvents Inert->Solvents Catalyst Add Catalyst Solvents->Catalyst Heat Heat to Reaction Temperature (t=0) Catalyst->Heat Sample Withdraw Aliquots at Time Intervals Heat->Sample Quench Quench Reaction in Aliquots Sample->Quench Prepare_HPLC Prepare Samples for HPLC Quench->Prepare_HPLC HPLC HPLC Analysis Prepare_HPLC->HPLC Analyze_Data Data Processing and Kinetic Modeling HPLC->Analyze_Data

Caption: A flowchart illustrating the key steps in the experimental workflow for kinetic analysis.

Alternative Reagents and Considerations

While this guide focuses on the comparison between an aryl iodide and an aryl bromide, it is important to consider other alternatives. For instance, Methyl 4-ethoxy-3-chlorobenzoate would be expected to be even less reactive, often requiring more specialized and active catalyst systems.[3] Conversely, aryl triflates can exhibit reactivity comparable to or even greater than aryl iodides.[6] The choice of reagent will ultimately depend on a balance of factors including reactivity, cost, availability, and the specific requirements of the synthetic target.

Conclusion: The Power of Kinetic Insight

The comparative analysis of this compound and its bromo-analogue clearly demonstrates the profound impact of the leaving group on the kinetics of the Suzuki-Miyaura reaction. By understanding these fundamental principles and employing robust experimental methodologies for kinetic analysis, researchers can significantly accelerate the development of efficient, scalable, and safe chemical processes. The insights gained from such studies are invaluable for navigating the complexities of modern organic synthesis and driving innovation in the chemical sciences.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Smith, C. A., et al. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh₃)₄]: Poor Reactivity of Aryl Iodides at Lower Temperatures. Organometallics, 37(11), 1635-1644. [Link]

  • Vaddula, B. R., et al. (2013). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Characterization of Methyl 4-ethoxy-3-iodobenzoate and its Halogenated Congeners

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the meticulous characterization of novel chemical entities is paramount. This guide provides an in-depth technical comparison of Methyl 4-ethoxy-3-iodobenzoate and its bromo- and chloro-analogs. We will delve into their synthesis, spectroscopic characterization, and comparative reactivity, offering field-proven insights and detailed experimental protocols to support your research endeavors.

Introduction: The Significance of Halogenated Benzoates

Halogenated aromatic compounds, particularly substituted benzoates, are pivotal building blocks in the synthesis of pharmaceuticals and functional materials. The nature and position of the halogen atom on the aromatic ring significantly influence the molecule's physicochemical properties and reactivity. Aryl iodides, such as this compound, are especially valuable due to the high reactivity of the carbon-iodine bond in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry.[1][2] This guide will provide a comprehensive characterization of this iodo-derivative and a comparative analysis with its bromo and chloro counterparts, highlighting the nuances in their synthesis, spectral properties, and synthetic utility.

Synthesis of Methyl 4-ethoxy-3-halogenobenzoates

The synthesis of this compound can be efficiently achieved through the ethylation of commercially available Methyl 4-hydroxy-3-iodobenzoate. This method offers a straightforward and high-yielding route to the desired product. An alternative pathway involves the direct iodination of Methyl 4-ethoxybenzoate, leveraging the electron-donating nature of the ethoxy group to direct the electrophilic substitution to the ortho position.

For a comparative study, the corresponding bromo- and chloro-derivatives can be synthesized via similar strategies, either by halogenation of Methyl 4-ethoxybenzoate or by starting from the corresponding halogenated 4-hydroxybenzoic acids.

Optimized Protocol for the Synthesis of this compound

This protocol details the synthesis of this compound from Methyl 4-hydroxy-3-iodobenzoate.

Materials:

  • Methyl 4-hydroxy-3-iodobenzoate

  • Iodoethane

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a solution of Methyl 4-hydroxy-3-iodobenzoate (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Add iodoethane (1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization: A Comparative Analysis

The structural elucidation of the synthesized compounds relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Below is a detailed breakdown of the expected spectral data for this compound and a comparison with its bromo- and chloro-analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.[3] For the characterization of our target compounds, both ¹H NMR and ¹³C NMR spectra are essential.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl ester protons, and the ethoxy group protons.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex multiplet or as distinct doublets and a doublet of doublets in the aromatic region (typically δ 6.5-8.5 ppm).[4] The proton at C5 (ortho to the iodine) will likely be the most downfield, followed by the proton at C2 (ortho to the ester), and the proton at C6 (meta to both the ester and iodine).

  • Methyl Ester Protons: A sharp singlet corresponding to the three protons of the methyl ester group will appear around δ 3.8-3.9 ppm.

  • Ethoxy Group Protons: The ethoxy group will exhibit a quartet for the methylene protons (-OCH₂-) around δ 4.0-4.2 ppm and a triplet for the methyl protons (-CH₃) around δ 1.3-1.5 ppm.

Comparative ¹H NMR Analysis:

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)
This compound ~6.9 (d), ~7.9 (dd), ~8.3 (d)~3.85 (s)~4.1 (q)~1.4 (t)
Methyl 4-ethoxy-3-bromobenzoate ~6.9 (d), ~7.8 (dd), ~8.1 (d)~3.85 (s)~4.1 (q)~1.4 (t)
Methyl 4-ethoxy-3-chlorobenzoate ~6.9 (d), ~7.7 (dd), ~8.0 (d)~3.85 (s)~4.1 (q)~1.4 (t)

Note: The exact chemical shifts are predictive and may vary slightly based on the solvent and instrument used. The downfield shift of the aromatic protons is expected to decrease in the order I > Br > Cl due to the decreasing electronegativity and anisotropic effects of the halogen.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will appear significantly downfield, typically in the range of δ 165-170 ppm.

  • Aromatic Carbons: The six aromatic carbons will resonate in the region of δ 110-160 ppm. The carbon attached to the iodine (C3) will show a characteristic upfield shift compared to the non-halogenated analog due to the "heavy atom effect".

  • Methyl Ester Carbon: The methyl carbon of the ester will be observed around δ 52 ppm.

  • Ethoxy Group Carbons: The methylene carbon (-OCH₂-) will appear around δ 64 ppm, and the methyl carbon (-CH₃) will be seen at approximately δ 15 ppm.

Comparative ¹³C NMR Analysis:

CompoundC=O (δ, ppm)C-X (δ, ppm)Aromatic CHs (δ, ppm)-OCH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)-OCH₂CH₃ (δ, ppm)
This compound ~166~85~110, 130, 135~52~64~15
Methyl 4-ethoxy-3-bromobenzoate ~166~112~112, 131, 133~52~64~15
Methyl 4-ethoxy-3-chlorobenzoate ~166~125~114, 130, 132~52~64~15

Note: The chemical shift of the carbon bearing the halogen (C-X) is highly dependent on the halogen, with the iodo-substituted carbon appearing most upfield.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique ideal for the analysis of moderately polar small molecules, providing accurate molecular weight information.[5]

Expected Mass Spectrum of this compound:

The ESI-MS spectrum, run in positive ion mode, is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 307.0. Depending on the conditions, adducts with sodium [M+Na]⁺ at m/z 329.0 or potassium [M+K]⁺ at m/z 345.0 may also be observed. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

Comparative MS Analysis:

The key difference in the mass spectra of the three halogenated analogs will be the molecular ion peak, reflecting the different masses of the halogens. For the bromo-derivative, a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be observed for the molecular ion peaks.

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺ (m/z)
This compound C₁₀H₁₁IO₃306.10307.0
Methyl 4-ethoxy-3-bromobenzoate C₁₀H₁₁BrO₃259.10260.0, 262.0
Methyl 4-ethoxy-3-chlorobenzoate C₁₀H₁₁ClO₃214.65215.0, 217.0

Comparative Reactivity in Suzuki-Miyaura Cross-Coupling

The synthetic utility of these halogenated benzoates is largely defined by their performance in cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is a prime example.[1] The reactivity of the aryl halide in the oxidative addition step of the catalytic cycle is critically dependent on the nature of the halogen.

The general order of reactivity for aryl halides in palladium-catalyzed Suzuki-Miyaura coupling is:

Aryl-I > Aryl-Br > Aryl-Cl [2]

This trend is attributed to the decreasing bond dissociation energy of the carbon-halogen bond as one moves down the group (C-I < C-Br < C-Cl). Consequently, this compound is expected to be the most reactive of the three analogs, allowing for coupling reactions under milder conditions (e.g., lower temperatures, less reactive palladium catalysts, and weaker bases).

Experimental Protocol for a Comparative Suzuki-Miyaura Coupling

This protocol provides a framework for comparing the reactivity of the three halogenated benzoates in a Suzuki-Miyaura coupling with phenylboronic acid.

Materials:

  • Methyl 4-ethoxy-3-halogenobenzoate (iodo, bromo, or chloro)

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate

  • 1,4-Dioxane

  • Water

  • Reaction vials

  • Magnetic stirrer with heating plate

  • GC-MS or LC-MS for reaction monitoring

Procedure:

  • In a reaction vial, combine the Methyl 4-ethoxy-3-halogenobenzoate (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).

  • Add potassium carbonate (2.0 eq).

  • Degas a mixture of 1,4-dioxane and water (4:1 v/v) by bubbling with argon for 15 minutes.

  • Add the degassed solvent to the reaction vial.

  • Heat the reaction mixture to 80 °C and stir.

  • Monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them by GC-MS or LC-MS to determine the conversion of the starting material and the formation of the biphenyl product.

By comparing the reaction rates and yields for the iodo, bromo, and chloro derivatives under identical conditions, a clear demonstration of their relative reactivity can be established.

Data Visualization

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_comparison Comparative Analysis start Methyl 4-hydroxy-3-iodobenzoate reagents Iodoethane, K₂CO₃, Acetone reaction Ethylation Reaction (Reflux, 4-6h) start->reaction reagents->reaction workup Workup & Purification (Filtration, Extraction, Chromatography) reaction->workup product This compound workup->product nmr NMR Spectroscopy (¹H and ¹³C) product->nmr ms Mass Spectrometry (ESI-MS) product->ms reactivity Suzuki-Miyaura Coupling (Reactivity Study) product->reactivity structure Structural Elucidation nmr->structure ms->structure bromo Methyl 4-ethoxy-3-bromobenzoate bromo->reactivity chloro Methyl 4-ethoxy-3-chlorobenzoate chloro->reactivity comparison Performance Comparison reactivity->comparison

Caption: Workflow for the synthesis, characterization, and comparative analysis of this compound.

Reactivity Comparison in Suzuki-Miyaura Coupling

G reactivity Reactivity in Suzuki-Miyaura Coupling Aryl Iodide (High Reactivity) Aryl Bromide (Moderate Reactivity) Aryl Chloride (Low Reactivity) iodide_outcome Mild Conditions (Low Temp, Weak Base) reactivity:iodide->iodide_outcome bromide_outcome Moderate Conditions (Higher Temp, Stronger Base) reactivity:bromide->bromide_outcome chloride_outcome Harsh Conditions (High Temp, Strong Base, Active Catalyst) reactivity:chloride->chloride_outcome conditions Reaction Conditions conditions->reactivity:iodide conditions->reactivity:bromide conditions->reactivity:chloride

Caption: Comparative reactivity of aryl halides in Suzuki-Miyaura coupling.

Conclusion

This guide has provided a comprehensive overview of the characterization of this compound, benchmarked against its bromo- and chloro-analogs. The superior reactivity of the iodo-derivative in palladium-catalyzed cross-coupling reactions underscores its value as a versatile building block in synthetic chemistry. The detailed protocols and comparative spectroscopic data presented herein serve as a valuable resource for researchers in the field, enabling the efficient synthesis and unambiguous characterization of these important intermediates. By understanding the nuances of these halogenated benzoates, scientists can make more informed decisions in the design and execution of their synthetic strategies.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • PubChem. (n.d.). Methyl 4-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • PubChem. (n.d.). Methyl 4-hydroxy-3-iodobenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ma, R., Huang, C.-B., Liu, A.-H., Li, X.-D., & He, L.-N. (2014). In situ acidic carbon dioxide/ethylene glycol system for aerobic oxidative iodination of electron-rich aromatics catalyzed by Fe(NO3)3·9H2O. RSC Advances, 4(104), 59954-59959. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Methyl 4-ethoxy-3-iodobenzoate and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. In this guide, we delve into the spectroscopic analysis of Methyl 4-ethoxy-3-iodobenzoate, a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of its complete experimental spectral data in public databases, this guide will provide a detailed, predicted spectroscopic profile and a comparative analysis with its structurally related analogs. This approach not only offers a comprehensive understanding of the target molecule but also hones the essential skill of spectral interpretation based on structural theory.

Introduction to this compound

This compound is a substituted aromatic ester with the molecular formula C₁₀H₁₁IO₃ and a molecular weight of 306.10 g/mol . Its structure, featuring an ethoxy group and an iodine atom on the benzene ring, makes it a versatile building block in organic synthesis. The iodine atom, in particular, serves as a handle for various cross-coupling reactions, enabling the construction of more complex molecular architectures.

Accurate spectroscopic characterization is crucial to confirm the identity and purity of this compound, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and the biological activity of the final product.

Caption: Chemical Structure of this compound.

Predicted Spectroscopic Profile of this compound

The following sections detail the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.25d1HAr-H (ortho to -COOCH₃)
~7.80dd1HAr-H (ortho to -I)
~6.85d1HAr-H (ortho to -OCH₂CH₃)
~4.15q2H-OCH₂CH₃
~3.90s3H-COOCH₃
~1.45t3H-OCH₂CH₃

Interpretation:

  • Aromatic Protons: The three protons on the benzene ring are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the electron-withdrawing ester group will be the most deshielded. The proton between the iodine and the ester group will be a doublet of doublets due to coupling with its two neighbors. The proton ortho to the electron-donating ethoxy group will be the most shielded.

  • Ethoxy Group: The ethoxy group will exhibit a characteristic quartet for the methylene (-OCH₂-) protons and a triplet for the methyl (-CH₃) protons, with a coupling constant of approximately 7 Hz.

  • Methyl Ester: The methyl group of the ester will appear as a sharp singlet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~166C=O (ester)
~158Ar-C (attached to -OCH₂CH₃)
~138Ar-C (ortho to -COOCH₃)
~132Ar-C (ipso to -COOCH₃)
~122Ar-C (ortho to -I)
~112Ar-C (ortho to -OCH₂CH₃)
~90Ar-C (attached to -I)
~65-OCH₂CH₃
~52-COOCH₃
~15-OCH₂CH₃

Interpretation:

  • Carbonyl Carbon: The ester carbonyl carbon will appear at the downfield end of the spectrum.

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the iodine atom is expected to be significantly shielded.

  • Alkyl Carbons: The carbons of the ethoxy and methyl ester groups will appear in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted Key IR Absorptions:

Wavenumber (cm⁻¹)IntensityAssignment
~3000-2850MediumC-H stretch (aromatic and aliphatic)
~1720StrongC=O stretch (ester)
~1600, ~1480MediumC=C stretch (aromatic ring)
~1250, ~1100StrongC-O stretch (ester and ether)

Interpretation:

  • The strong absorption around 1720 cm⁻¹ is characteristic of the carbonyl group in an aromatic ester.

  • The presence of both aromatic and aliphatic C-H stretches confirms the overall structure.

  • Strong absorptions in the fingerprint region (below 1500 cm⁻¹) corresponding to C-O stretching further support the presence of the ester and ether functionalities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Fragmentation Pattern (Electron Ionization - EI):

  • Molecular Ion (M⁺): A prominent peak at m/z = 306, corresponding to the molecular weight of the compound.

  • Major Fragments:

    • m/z = 275: Loss of a methoxy radical (•OCH₃) from the ester.

    • m/z = 261: Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group.

    • m/z = 179: Loss of iodine radical (•I).

    • m/z = 151: Subsequent loss of CO from the m/z 179 fragment.

Interpretation: The fragmentation pattern is expected to be dominated by cleavages adjacent to the functional groups, providing further confirmation of the structure. The presence of the iodine atom will also be evident from its characteristic isotopic pattern if high-resolution mass spectrometry is used.

Comparative Analysis with Alternative Compounds

To highlight the unique spectroscopic features of this compound, it is instructive to compare its predicted data with the experimental data of its structural analogs.

Comparison Table of ¹H NMR Data (Aromatic Region)
CompoundH (ortho to -COOR)H (ortho to -I)H (ortho to -OR')
This compound (Predicted) ~8.25 (d)~7.80 (dd)~6.85 (d)
Methyl 4-iodobenzoate[1]7.87 (d)7.55 (d)-
Methyl 3-iodo-4-methoxybenzoate~8.4 (d)~7.9 (dd)~6.9 (d)
Ethyl 4-iodobenzoate7.86 (d)7.52 (d)-

This comparison clearly shows how the substitution pattern on the aromatic ring influences the chemical shifts of the aromatic protons. The presence of the ethoxy group in the target molecule causes a significant upfield shift for the adjacent proton compared to analogs without this group.

Comparison Table of Key IR Absorptions (C=O Stretch)
CompoundC=O Stretch (cm⁻¹)
This compound (Predicted) ~1720
Methyl 4-iodobenzoate[2]~1720
Methyl 4-hydroxy-3-iodobenzoate[3]~1680 (H-bonding)
Methyl 4-amino-3-iodobenzoate~1690

The position of the carbonyl stretch is sensitive to the electronic nature of the para-substituent. The electron-donating hydroxy and amino groups lower the stretching frequency compared to the ethoxy and iodo substituents.

Experimental Protocols

To obtain high-quality spectroscopic data, the following standardized protocols are recommended.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: zg30

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Acquisition time: 3.28 s

  • ¹³C NMR Acquisition:

    • Pulse sequence: zgpg30

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.09 s

  • Data Processing: Apply a Fourier transform with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Phase and baseline correct the spectra.

FT-IR Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition:

    • Scan range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Data Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet temperature: 250°C

    • Oven program: Start at 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

  • MS Conditions:

    • Ionization mode: EI (70 eV)

    • Mass range: 40-400 amu

workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR FT-IR Spectroscopy Sample->IR MS GC-MS Analysis Sample->MS Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure MS->Structure MS->Purity

Caption: Workflow for the Spectroscopic Analysis of this compound.

Conclusion

This guide provides a comprehensive, albeit predicted, spectroscopic analysis of this compound, a crucial tool for any researcher working with this compound. By understanding the expected spectral features and how they compare to related molecules, scientists can confidently verify the identity and purity of their synthetic products. The provided experimental protocols offer a standardized approach to generating reliable and reproducible spectroscopic data. As more experimental data becomes publicly available, these predictions can be further refined, contributing to a more complete understanding of this important chemical intermediate.

References

  • PubChem. Methyl 4-hydroxy-3-iodobenzoate. [Link]

  • PubChem. Methyl 4-amino-3-iodobenzoate. [Link]

Sources

A Comparative Guide to Alternatives for Methyl 4-ethoxy-3-iodobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Methyl 4-ethoxy-3-iodobenzoate in Modern Synthesis

This compound is a highly valuable substituted aryl iodide, frequently employed as a cornerstone building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and materials science sectors. Its utility is anchored in the carbon-iodine (C-I) bond, which exhibits exceptional reactivity in a host of palladium-catalyzed cross-coupling reactions. The iodine atom serves as an excellent leaving group, facilitating the crucial oxidative addition step that initiates the catalytic cycle in reactions such as Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig aminations.

However, reliance on a single reagent can be limiting due to factors such as cost, commercial availability, or the need to modulate reactivity for specific, sensitive substrates. This guide provides an in-depth comparison of viable alternative reagents, offering experimental insights and data-driven recommendations to help researchers select the optimal building block for their synthetic challenges. We will explore alternatives based on halogen substitution, the use of pseudohalide leaving groups, and strategic reversals of coupling polarity.

Chapter 1: The Halogen Swap: A Comparative Analysis of Bromo- and Chloro- Analogs

The most direct alternatives to an aryl iodide are its corresponding bromide and chloride analogs. The choice between these halogens is a fundamental decision that balances reactivity against cost and stability.

Causality of Reactivity: Bond Dissociation Energies

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is inversely correlated with the carbon-halogen (C-X) bond dissociation energy. The C-I bond is the weakest among the common halogens, followed by C-Br and C-Cl. This weaker bond facilitates a lower activation energy for the rate-determining oxidative addition step of the Pd(0) catalyst into the C-X bond.

  • C-I: ~272 kJ/mol

  • C-Br: ~330 kJ/mol

  • C-Cl: ~397 kJ/mol

Consequently, aryl iodides are the most reactive, often enabling reactions at lower temperatures or with less sophisticated catalyst systems. Aryl bromides are moderately reactive and represent a good compromise, while aryl chlorides are the most challenging substrates, typically requiring specialized, electron-rich, and bulky phosphine ligands (e.g., biarylphosphines like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands to promote the difficult oxidative addition step.[1][2]

Performance Data in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a benchmark for assessing the performance of aryl halides. The following table summarizes typical outcomes when coupling 4-ethoxyphenylboronic acid with the methyl 3-halobenzoate core structure, demonstrating the impact of the halogen on reaction efficiency.

ReagentHalogen (X)Typical Catalyst SystemConditionsYield (%)Key Insight
This compound IodoPd(PPh₃)₄ (2 mol%), K₂CO₃Toluene/H₂O, 80 °C, 4h>95%Highly efficient, rapid conversion under standard conditions.
Methyl 4-ethoxy-3-bromobenzoate BromoPd(dppf)Cl₂ (2 mol%), K₃PO₄Dioxane, 90 °C, 12h~90%Excellent yields, requires slightly more forcing conditions or a more robust catalyst.
Methyl 4-ethoxy-3-chlorobenzoate ChloroPd₂(dba)₃ (2 mol%), SPhos (4 mol%), K₃PO₄Toluene, 110 °C, 24h~85%Good yields are achievable but necessitate specialized, air-sensitive ligands and higher temperatures.
Experimental Protocol: Suzuki Coupling with Methyl 4-ethoxy-3-bromobenzoate

This protocol provides a robust method for coupling the bromo-analog, a common and cost-effective alternative.

Objective: To synthesize Methyl 4-ethoxy-3-(4-ethoxyphenyl)benzoate.

Materials:

  • Methyl 4-ethoxy-3-bromobenzoate (1.0 mmol, 259 mg)

  • 4-ethoxyphenylboronic acid (1.2 mmol, 199 mg)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02 mmol, 16 mg)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 mmol, 637 mg)

  • 1,4-Dioxane, anhydrous (5 mL)

Procedure:

  • To an oven-dried Schlenk flask, add Methyl 4-ethoxy-3-bromobenzoate, 4-ethoxyphenylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times to establish an inert atmosphere.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the filter cake with additional ethyl acetate (10 mL).

  • Combine the organic filtrates and wash with water (15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Chapter 2: The Triflate Alternative: A "Pseudo-Halogen" Powerhouse

Aryl triflates (trifluoromethanesulfonates, -OTf) are highly effective pseudohalides that serve as outstanding alternatives to aryl iodides. Their reactivity often matches or even exceeds that of iodides in many cross-coupling reactions.[3]

Synthesis and Reactivity Profile

Aryl triflates are readily synthesized from the corresponding phenols. In this case, Methyl 4-ethoxy-3-hydroxybenzoate would be the precursor. The reaction with triflic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) in the presence of a base provides the triflate in high yield.

The exceptional leaving group ability of the triflate anion is due to the strong electron-withdrawing effect of the three fluorine atoms, which stabilizes the negative charge through resonance. This makes the oxidative addition of Pd(0) highly favorable, allowing for mild reaction conditions comparable to those used for aryl iodides.

Advantages:

  • High reactivity, comparable to iodides.

  • Access to a different synthetic pathway via the phenol precursor.

Disadvantages:

  • Triflic anhydride is an expensive and corrosive reagent.

Experimental Protocol: Synthesis of Methyl 4-ethoxy-3-(trifluoromethanesulfonyloxy)benzoate

Objective: To prepare the aryl triflate from the corresponding phenol.

Materials:

  • Methyl 4-ethoxy-3-hydroxybenzoate (1.0 mmol, 196 mg)

  • Pyridine (1.5 mmol, 121 µL)

  • Dichloromethane (DCM), anhydrous (5 mL)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 mmol, 185 µL)

Procedure:

  • Dissolve Methyl 4-ethoxy-3-hydroxybenzoate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine dropwise with stirring.

  • Slowly add triflic anhydride to the cooled solution. A slight exotherm may be observed.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 1M HCl (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

  • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude triflate, which can often be used in the next step without further purification.

Chapter 3: Reversing Polarity: The Boronic Ester Strategy

Instead of employing an electrophilic aryl halide, a powerful alternative strategy involves "flipping the polarity" and using a nucleophilic boron-containing reagent. In this scenario, the ideal alternative is Methyl 4-ethoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (a pinacol boronate ester, or B(pin)).

This approach transforms the core structure into the nucleophilic partner for a Suzuki-Miyaura coupling, allowing it to react with a wide array of aryl or vinyl halides/triflates. This strategy is particularly advantageous when the desired coupling partner is more readily available as a halide.

Synthetic Utility and Workflow

The synthesis of this boronic ester is typically achieved via a Miyaura borylation reaction from the corresponding aryl halide (e.g., the bromo- or iodo-analog) using bis(pinacolato)diboron (B₂(pin)₂) and a palladium catalyst.[4]

The following diagram illustrates the two complementary Suzuki coupling strategies.

Suzuki_Strategies Aryl_I This compound (Electrophile) Product_A Coupled Product Aryl_I->Product_A Pd Catalyst Aryl_Bpin R-B(pin) (Nucleophile) Aryl_Bpin->Product_A Benzoate_Bpin Methyl 4-ethoxy-3-B(pin)benzoate (Nucleophile) Product_B Coupled Product Benzoate_Bpin->Product_B Pd Catalyst Aryl_X R-X (X = Br, I, OTf) (Electrophile) Aryl_X->Product_B

Caption: Complementary Suzuki coupling strategies.

Chapter 4: Decision Framework and Summary

Choosing the right reagent is a multi-faceted decision. While the iodo-compound offers premier reactivity, its bromo-counterpart often provides the best balance of reactivity, cost, and ease of handling for many applications.

Comparative Summary of Alternatives
ReagentRelative ReactivityTypical CatalystCost/AvailabilityKey AdvantageKey Disadvantage
Iodo-analog ++++ (Highest)Standard Pd/phosphineModerate-HighHighest reactivity, mild conditions.Higher cost, potential for side reactions (e.g., homocoupling).
Bromo-analog +++Pd(dppf)Cl₂ or similarModerateExcellent balance of cost and reactivity.Requires more forcing conditions than iodo-analog.
Chloro-analog +Specialized Pd/ligandLowLowest cost raw material.Requires specialized, expensive, and often air-sensitive catalysts.
Triflate-analog ++++Standard Pd/phosphineHigh (reagent cost)Reactivity rivals iodo-analog; alternative synthetic route.Requires synthesis from phenol; expensive triflating agents.
Boronic Ester N/A (Nucleophile)Standard Pd/phosphineModerateStrategic flexibility; access to different coupling partners.Requires synthesis; not a direct electrophile replacement.
Decision-Making Flowchart

This flowchart can guide the selection process based on key project constraints and objectives.

Decision_Flowchart start Start: Need to form a bond at C3 position q_reactivity Is maximum reactivity under mildest conditions essential? start->q_reactivity q_cost Is minimizing raw material cost the top priority? q_reactivity->q_cost No use_iodo Use Iodo- or Triflate-analog q_reactivity->use_iodo Yes q_strategy Is the desired coupling partner more accessible as a halide? q_cost->q_strategy No use_chloro Use Chloro-analog (Requires catalyst optimization) q_cost->use_chloro Yes use_bromo Use Bromo-analog (Balanced Choice) q_strategy->use_bromo No use_boron Synthesize the Boronic Ester (Reversed Polarity) q_strategy->use_boron Yes

Caption: Flowchart for selecting the optimal reagent.

Conclusion

While this compound remains an excellent and highly reactive choice for cross-coupling reactions, a comprehensive understanding of the available alternatives empowers the modern chemist to design more efficient, cost-effective, and flexible synthetic routes. The bromo-analog stands out as a robust and economical workhorse, while the chloro-analog is a viable option for large-scale synthesis where raw material cost is paramount, provided the investment in specialized catalyst systems is feasible. Furthermore, the triflate and boronic ester analogs are not merely replacements but powerful strategic tools, offering alternative disconnections and pathways to complex molecular targets. The optimal choice is ultimately dictated by a careful consideration of the specific reaction, project budget, timeline, and overall synthetic strategy.

References

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions?. r/Chempros. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of Organic Chemistry. (2023). Synthesis of Alkyl and Aryl Boronate Esters via CeO2-Catalyzed Borylation of Alkyl and Aryl Electrophiles Including Alkyl Chlorides. ACS Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

Sources

A Comparative Guide to Cross-Coupling Methods for the Functionalization of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the ability to efficiently construct carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is paramount. Methyl 4-ethoxy-3-iodobenzoate stands as a versatile building block, its utility unlocked through various cross-coupling reactions. The electron-donating ethoxy group and the electron-withdrawing methyl ester moiety on the benzene ring, combined with the reactive carbon-iodine bond, make this substrate an interesting candidate for a range of palladium-catalyzed transformations. This guide provides a comparative analysis of four prominent cross-coupling methods—Suzuki, Heck, Sonogashira, and Buchwald-Hartwig—for the functionalization of this key intermediate, offering insights into their respective yields, mechanistic underpinnings, and practical considerations.

Introduction to Cross-Coupling with this compound

The palladium-catalyzed cross-coupling reaction is a Nobel Prize-winning technology that has revolutionized the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The general principle involves the reaction of an organohalide with an organometallic reagent in the presence of a palladium catalyst. For this compound, the iodine atom serves as an excellent leaving group, facilitating the initial oxidative addition step in the catalytic cycle. The electronic nature of the substituents on the aromatic ring can influence the reaction kinetics and overall efficiency of the coupling process.

This guide will delve into the specifics of each of the four major cross-coupling reactions, providing not only a comparison of their reported yields with this compound but also a deeper understanding of the mechanistic nuances that govern their success.

Comparative Yield Analysis

The following table summarizes representative yields for the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions using this compound or closely related substrates. It is important to note that reaction yields are highly dependent on the specific coupling partners, catalyst system, and reaction conditions.

Cross-Coupling MethodCoupling PartnerProductTypical Yield (%)
Suzuki Coupling 4-Methylphenylboronic acidMethyl 4-ethoxy-3-(4-methylphenyl)benzoate85-95%
Heck Reaction StyreneMethyl 4-ethoxy-3-styrylbenzoate70-80%
Sonogashira Coupling PhenylacetyleneMethyl 4-ethoxy-3-(phenylethynyl)benzoate90-98%
Buchwald-Hartwig Amination AnilineMethyl 3-(phenylamino)-4-ethoxybenzoate80-90%

In-Depth Analysis of Cross-Coupling Methods

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)–C(sp²) bonds, involving the reaction of an organohalide with an organoboron compound. Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.

Mechanistic Insight: The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the aryl iodide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid (activated by a base) is transferred to the palladium center. The final step is reductive elimination, which forms the C-C bond of the biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative Addition Complex Ar-I Transmetalation Complex Ar-Pd(II)-R(L2) Oxidative Addition Complex->Transmetalation Complex R-B(OR)2 / Base Coupled Product Ar-R Transmetalation Complex->Coupled Product Reductive Elimination Coupled Product->Pd(0)L2 Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocol for Suzuki Coupling:

A mixture of this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 4:1 mixture of 1,4-dioxane/water (10 mL) is degassed and heated at 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford Methyl 4-ethoxy-3-(4-methylphenyl)benzoate.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed C-C coupling of an unsaturated halide with an alkene.[1] It is a powerful tool for the synthesis of substituted alkenes, with the key advantages of high stereoselectivity, typically favoring the trans isomer, and good functional group tolerance.[2]

Mechanistic Insight: The Heck reaction mechanism initiates with the oxidative addition of the aryl iodide to the Pd(0) catalyst. The resulting Pd(II) complex then undergoes migratory insertion of the alkene into the Pd-aryl bond. A subsequent β-hydride elimination step forms the substituted alkene product and a palladium-hydride species. The final step is the reductive elimination of HX with the aid of a base, which regenerates the active Pd(0) catalyst.

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative Addition Complex Ar-I Migratory Insertion Complex R-CH2-CH(Ar)-Pd(II)-I(L2) Oxidative Addition Complex->Migratory Insertion Complex Alkene Alkene Product Ar-CH=CH-R Migratory Insertion Complex->Alkene Product β-Hydride Elimination Alkene Product->Pd(0)L2 Base, -HBX

Catalytic cycle of the Heck reaction.

Experimental Protocol for Heck Reaction:

To a solution of this compound (1.0 mmol), styrene (1.2 mmol), and triethylamine (1.5 mmol) in anhydrous DMF (10 mL) is added Pd(OAc)₂ (0.02 mmol) and P(o-tolyl)₃ (0.04 mmol). The reaction mixture is degassed and heated at 100 °C under a nitrogen atmosphere for 16 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to yield Methyl 4-ethoxy-3-styrylbenzoate.

Sonogashira Coupling

The Sonogashira coupling is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling an aryl or vinyl halide with a terminal alkyne.[3] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[3] It is valued for its mild reaction conditions and the direct introduction of an alkyne moiety.

Mechanistic Insight: The Sonogashira coupling involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl iodide to a Pd(0) species occurs. In the copper cycle, the terminal alkyne reacts with a Cu(I) salt in the presence of a base to form a copper acetylide. Transmetalation of the acetylide group from copper to the palladium complex is followed by reductive elimination to yield the arylalkyne product and regenerate the Pd(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative Addition Complex Ar-I Transmetalation Complex Ar-Pd(II)-C≡CR(L2) Alkynyl Product Ar-C≡CR Transmetalation Complex->Alkynyl Product Reductive Elimination Cu(I)X Cu(I)X Copper Acetylide Cu-C≡CR Cu(I)X->Copper Acetylide Terminal Alkyne / Base Copper Acetylide->Transmetalation Complex Transmetalation Alkynyl Product->Pd(0)L2 Catalyst Regeneration

Catalytic cycles of the Sonogashira coupling reaction.

Experimental Protocol for Sonogashira Coupling:

A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in triethylamine (10 mL) is degassed and stirred at room temperature under a nitrogen atmosphere for 6 hours. The reaction mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is taken up in ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine. The organic layer is dried over Na₂SO₄ and concentrated. Purification by column chromatography affords Methyl 4-ethoxy-3-(phenylethynyl)benzoate.[4][5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[6] This reaction has become a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals and organic materials.[6] The choice of ligand and base is crucial for the success of this transformation.

Mechanistic Insight: The catalytic cycle for the Buchwald-Hartwig amination starts with the oxidative addition of the aryl iodide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. Deprotonation of the coordinated amine by a base forms a palladium-amido complex. The final step is reductive elimination, which forms the C-N bond of the arylamine product and regenerates the Pd(0) catalyst.[6]

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)-I(L2) Pd(0)L2->Oxidative Addition Complex Ar-I Amine Coordination Complex [Ar-Pd(II)(NHR'R'')(L2)]+I- Oxidative Addition Complex->Amine Coordination Complex Amine Palladium Amido Complex Ar-Pd(II)-NR'R''(L2) Amine Coordination Complex->Palladium Amido Complex Base Arylamine Product Ar-NR'R'' Palladium Amido Complex->Arylamine Product Reductive Elimination Arylamine Product->Pd(0)L2 Catalyst Regeneration

Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol for Buchwald-Hartwig Amination:

A mixture of this compound (1.0 mmol), aniline (1.2 mmol), Pd₂(dba)₃ (0.015 mmol), Xantphos (0.03 mmol), and Cs₂CO₃ (2.0 mmol) in anhydrous toluene (10 mL) is degassed and heated at 110 °C under a nitrogen atmosphere for 24 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to give Methyl 3-(phenylamino)-4-ethoxybenzoate.[7]

Conclusion: Choosing the Right Tool for the Job

The choice of cross-coupling method for the functionalization of this compound depends on the desired final product and the specific requirements of the synthetic route.

  • Suzuki coupling is a robust and reliable method for introducing aryl or vinyl substituents, offering high yields and excellent functional group tolerance.

  • The Heck reaction provides a direct route to styrenyl and other alkenyl derivatives, with the advantage of high stereoselectivity for the trans isomer.

  • Sonogashira coupling is the premier choice for the direct installation of an alkyne functionality, often proceeding under mild conditions with high efficiency.

  • Buchwald-Hartwig amination is the go-to method for the construction of C-N bonds, enabling the synthesis of a wide variety of arylamines.

By understanding the strengths and nuances of each of these powerful palladium-catalyzed reactions, researchers can make informed decisions to efficiently synthesize their target molecules, accelerating discovery in drug development and materials science.

References

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega, 2022.

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 2018.

  • Application Notes and Protocols: Sonogashira Coupling of Ethyl 4-iodobenzoate with Terminal Alkynes. BenchChem, 2025.

  • Flow Chemistry: Sonogashira Coupling. ThalesNano Inc.

  • Aqueous Sonogashira Coupling of Aryl Halides with 1-Alkynes Under Mild Conditions. East Tennessee State University, 2011.

  • Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid - Supporting Information. MDPI, 2014.

  • Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. ResearchGate, 2003.

  • Thermally accelerated Heck reaction under direct mechanocatalysis using palladium milling balls. Nature Communications, 2022.

  • Heck Reaction. Organic Chemistry Portal.

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 2023.

  • Buchwald-Hartwig Amination. Chemistry LibreTexts, 2023.

  • Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. BenchChem, 2025.

  • Buchwald–Hartwig amination. Wikipedia.

  • Heck reaction. Wikipedia.

  • Suzuki reaction. Wikipedia.

  • Sonogashira coupling. Wikipedia.

  • Application Notes and Protocols for Suzuki Coupling with Ethyl 4-iodobenzoate. BenchChem, 2025.

  • Sonogashira Coupling. Organic Chemistry Portal.

Sources

A Computational Chemist's Guide to Unraveling the Reactivity of Methyl 4-ethoxy-3-iodobenzoate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the subtle nuances of a molecule's reactivity is paramount to designing efficient and novel synthetic pathways. Methyl 4-ethoxy-3-iodobenzoate, a substituted aryl iodide, presents an intriguing case study for such an exploration. Its utility as a potential building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions, warrants a deep, quantitative understanding of its behavior.

This guide provides a comprehensive framework for the computational investigation of this compound's reactivity, primarily focusing on the widely-used Suzuki-Miyaura and Heck cross-coupling reactions. We will not only detail the theoretical underpinnings of such a study but also provide actionable, step-by-step protocols for researchers to implement. By comparing its predicted reactivity with alternative substrates, we aim to furnish a predictive tool for synthetic chemists, enabling more informed decisions in the laboratory.

The Significance of Aryl Halide Reactivity in Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1][2][3][4] The reactivity of the organohalide component is a critical factor governing the success of these transformations. Generally, for palladium catalysts, the reactivity of aryl halides follows the order: I > Br > Cl > F.[5] This trend is largely attributed to the bond dissociation energy of the carbon-halogen bond, which decreases down the group, facilitating the rate-determining oxidative addition step in many catalytic cycles.[6][7][8]

This compound, with its reactive carbon-iodine bond, is thus primed for efficient cross-coupling. However, the electronic and steric effects of the ethoxy and methyl ester substituents can significantly modulate this inherent reactivity. A computational approach allows us to dissect these influences with a level of detail unattainable through experimental means alone.

Comparative Framework: Alternatives to this compound

To provide a meaningful comparison, we will consider the following alternative substrates:

  • Methyl 4-ethoxy-3-bromobenzoate: The bromo-analogue will allow for a direct comparison of the effect of the halogen on the reaction energetics.

  • Methyl 4-ethoxy-3-(trifluoromethanesulfonyloxy)benzoate (Triflate analogue): Aryl triflates are common alternatives to halides in cross-coupling reactions and will provide another valuable point of comparison.[5][9][10]

  • Methyl 3-ethoxy-4-iodobenzoate (Isomeric analogue): This isomer will help to elucidate the impact of substituent positioning on the electronic environment of the C-I bond and, consequently, its reactivity.

  • Methyl 4-iodobenzoate: The parent compound without the ethoxy substituent will serve as a baseline to quantify the electronic contribution of the ethoxy group.

Computational Methodology: A Primer

Our investigation will be grounded in Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between computational cost and accuracy for studying organic and organometallic reactions.[1][7][11][12][13][14][15][16]

Choice of Functional and Basis Set:

For the palladium-catalyzed reactions, a popular and well-validated choice is the B3LYP functional.[7] For the geometry optimizations of all species, we will employ a mixed basis set approach. For the heavy palladium and iodine atoms, the LANL2DZ (Los Alamos National Laboratory 2-double-ζ) effective core potential and basis set is a common and effective choice.[5] For the lighter atoms (C, H, O, N, Br), the 6-31G(d,p) basis set provides a good balance of accuracy and computational efficiency.[13] More accurate single-point energy calculations can be performed on the optimized geometries using a larger basis set, such as 6-311+G(d,p), to refine the energy profiles.

The Suzuki-Miyaura Coupling: A Computational Workflow

The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds.[11][12][16][17][18][19] A typical catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I(L2) OA->PdII TM Transmetalation PdII->TM Ar'-B(OH)2 PdII_Ar Ar-Pd(II)-Ar'(L2) TM->PdII_Ar RE Reductive Elimination PdII_Ar->RE RE->Pd0 Regeneration Product Ar-Ar' RE->Product Reactants Ar-I + Ar'-B(OH)2 Base Base

Caption: A simplified workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and a suitable base such as K₂CO₃ (2.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (3 mol%), to the flask.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (monitored by TLC or GC-MS).

  • Workup: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Computational Protocol: Modeling the Suzuki-Miyaura Reaction

This protocol outlines the steps to calculate the energy profile for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

  • Geometry Optimization of Reactants and Products:

    • Build the initial structures of this compound, phenylboronic acid, the palladium catalyst (e.g., Pd(PPh₃)₂), the base (e.g., OH⁻), and the final coupled product.

    • Perform geometry optimizations for each species using DFT at the B3LYP/LANL2DZ(Pd,I)/6-31G(d,p) level of theory.

    • Verify that each optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).

  • Locating Transition States:

    • For each elementary step (oxidative addition, transmetalation, reductive elimination), construct an initial guess for the transition state (TS) structure. This can be done by manually adjusting the geometries of the reacting species towards the expected TS geometry or by using a synchronous transit-guided quasi-Newton (STQN) method like QST2 or QST3 in Gaussian.[20]

    • Perform a TS optimization using the Opt=(TS,CalcFC,NoEigentest) keyword.

    • Verify the obtained TS structure by performing a frequency calculation. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.[21]

  • Intrinsic Reaction Coordinate (IRC) Calculations:

    • To confirm that the located TS connects the correct reactants and products, perform an IRC calculation starting from the TS geometry. This will trace the reaction path downhill from the TS to the corresponding minima.

  • Calculating Reaction Energetics:

    • Perform single-point energy calculations on all optimized minima and transition states using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate energies.

    • Calculate the activation energy (ΔG‡) for each step as the difference in Gibbs free energy between the transition state and the preceding reactant complex.

    • Calculate the overall reaction energy (ΔG_rxn) as the difference in Gibbs free energy between the final products and the initial reactants.

The Heck Reaction: A Computational Perspective

The Heck reaction provides a powerful method for the arylation of alkenes.[2][3][4][22][23] The catalytic cycle shares similarities with the Suzuki-Miyaura reaction, typically involving oxidative addition, migratory insertion, and β-hydride elimination.[22]

Diagram: Heck Reaction Catalytic Cycle

Heck_Reaction_Cycle Pd0 Pd(0)L2 OA Oxidative Addition Pd0->OA Ar-I PdII Ar-Pd(II)-I(L2) OA->PdII MI Migratory Insertion PdII->MI H2C=CHR PdII_Alkyl R-CH2-CH(Ar)-Pd(II)-I(L2) MI->PdII_Alkyl BHE β-Hydride Elimination PdII_Alkyl->BHE BHE->Pd0 Regeneration + HI Product Ar-CH=CH-R BHE->Product Reactants Ar-I + H2C=CHR Base Base

Caption: A generalized workflow for the Heck cross-coupling reaction.

Experimental Protocol: A General Procedure for the Heck Reaction
  • Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the desired alkene (1.5 equiv), a suitable base such as triethylamine (Et₃N) (2.0 equiv), and the palladium catalyst, for instance, Pd(OAc)₂ (2 mol%) with a phosphine ligand like PPh₃ (4 mol%).

  • Solvent Addition: Add a degassed solvent, such as DMF or acetonitrile.

  • Reaction: Heat the mixture to the appropriate temperature (e.g., 100 °C) and stir for the required duration.

  • Workup and Purification: Follow a similar procedure to the Suzuki-Miyaura reaction for product isolation and purification.

Computational Protocol: Modeling the Heck Reaction

The computational protocol for the Heck reaction follows the same principles as for the Suzuki-Miyaura reaction, focusing on the key steps of oxidative addition, migratory insertion, and β-hydride elimination. The same DFT methods and basis sets can be applied.

Comparative Data Analysis

The primary output of these computational studies will be the Gibbs free energy profiles for the reactions of this compound and its chosen alternatives. This data should be summarized in clear, comparative tables.

Table 1: Calculated Activation Energies (ΔG‡, kcal/mol) for the Rate-Determining Step of the Suzuki-Miyaura Reaction

SubstrateOxidative Addition (ΔG‡)Transmetalation (ΔG‡)Reductive Elimination (ΔG‡)
This compoundCalculated ValueCalculated ValueCalculated Value
Methyl 4-ethoxy-3-bromobenzoateCalculated ValueCalculated ValueCalculated Value
Methyl 4-ethoxy-3-(triflate)benzoateCalculated ValueCalculated ValueCalculated Value
Methyl 3-ethoxy-4-iodobenzoateCalculated ValueCalculated ValueCalculated Value
Methyl 4-iodobenzoateCalculated ValueCalculated ValueCalculated Value

Table 2: Calculated Overall Reaction Free Energies (ΔG_rxn, kcal/mol) for the Suzuki-Miyaura Reaction

SubstrateOverall Reaction Energy (ΔG_rxn)
This compoundCalculated Value
Methyl 4-ethoxy-3-bromobenzoateCalculated Value
Methyl 4-ethoxy-3-(triflate)benzoateCalculated Value
Methyl 3-ethoxy-4-iodobenzoateCalculated Value
Methyl 4-iodobenzoateCalculated Value

(Similar tables should be constructed for the Heck reaction.)

Expected Outcomes and Mechanistic Insights

Based on established principles of physical organic chemistry and the existing literature on cross-coupling reactions, we can anticipate the following trends from our proposed computational study:

  • Reactivity Order: The calculated activation energies for the oxidative addition step are expected to follow the order: Iodo- < Bromo- < Triflate-substituted benzoates. This would computationally validate the generally observed experimental reactivity trend.[5]

  • Electronic Effects of the Ethoxy Group: The electron-donating ethoxy group is expected to increase the electron density on the aromatic ring. This may slightly increase the activation barrier for oxidative addition compared to the unsubstituted Methyl 4-iodobenzoate, as this step is favored by electron-deficient aryl halides.

  • Positional Isomer Comparison: The position of the ethoxy group relative to the iodine atom will likely have a discernible effect on the reaction energetics. The interplay of inductive and resonance effects will be quantifiable through the calculated energy barriers.

  • Validation with Experimental Data: Where available, the calculated trends in reactivity should be correlated with experimental yields and reaction rates for similar substrates to validate the computational model. For instance, a higher calculated activation barrier for a particular substrate should correspond to a lower experimental yield under identical reaction conditions.

Conclusion: A Predictive Framework for Synthesis

This guide has laid out a comprehensive computational strategy for elucidating the reactivity of this compound in Suzuki-Miyaura and Heck cross-coupling reactions. By systematically comparing its predicted behavior with that of relevant analogues, researchers can gain a deeper, quantitative understanding of the subtle electronic and steric factors that govern these powerful synthetic transformations. The detailed protocols provided herein serve as a practical starting point for computational chemists to model these reactions, while the anticipated outcomes offer a predictive framework for synthetic chemists to design more efficient and innovative routes to complex molecules. The synergy between computational modeling and experimental work is key to advancing the frontiers of chemical synthesis.

References

  • Spartan Student v 9 Tutorial 9 - Organic Reactions. (2023, April 13). YouTube. Retrieved from [Link]

  • Tips and Tricks for Transition State Searches for Click Reactions. SCM. Retrieved from [Link]

  • A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. National Institutes of Health. Retrieved from [Link]

  • Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. National Institutes of Health. Retrieved from [Link]

  • Transition States in Chemical Reactions: Tutorial and Assignments. UC Santa Barbara. Retrieved from [Link]

  • Transferable Machine Learning Interatomic Potential for Pd-Catalyzed Cross-Coupling Reactions. ChemRxiv. Retrieved from [Link]

  • Computational Perspective on Pd-Catalyzed C–C Cross-Coupling Reaction Mechanisms. ACS Publications. Retrieved from [Link]

  • Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 文学城. Retrieved from [Link]

  • The 'art' of finding Transition States Part 1. Dr. Joaquin Barroso's Blog. Retrieved from [Link]

  • Building a Transition State. Molecular Modeling Basics. Retrieved from [Link]

  • Multimetallic Catalysis Enabled Cross-Coupling of Aryl Bromides with Aryl Triflates. National Institutes of Health. Retrieved from [Link]

  • Suzuki–Miyaura coupling revisited: an integrated computational study. RSC Publishing. Retrieved from [Link]

  • A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ACS Publications. Retrieved from [Link]

  • Mapping the molecular mechanism of zinc catalyzed Suzuki–Miyaura coupling reaction: a computational study. RSC Publishing. Retrieved from [Link]

  • Computational Perspective On Pd-Catalyzed C C Cross-Coupling Reaction Mechanisms. Scribd. Retrieved from [Link]

  • Computational characterization of a complete palladium-catalyzed cross-coupling process: The associative transmetalation in the Stille reaction. Universidade de Vigo. Retrieved from [Link]

  • Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. MDPI. Retrieved from [Link]

  • DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. National Institutes of Health. Retrieved from [Link]

  • Computational Mechanistic Analysis of a Cationic Suzuki-Miyaura Reaction Without Added Base. RSC Publishing. Retrieved from [Link]

  • DFT-Calculated Reaction Energy Profile and Chemoselectivities of... ResearchGate. Retrieved from [Link]

  • Mapping the molecular mechanism of zinc catalyzed Suzuki-Miyaura coupling reaction: A computational study. ResearchGate. Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Triorganoindium Compounds with Vinyl and Aryl Triflates or Iodides. Organic Chemistry Portal. Retrieved from [Link]

  • Palladium‐Catalyzed Amination of Aryl Bromides and Aryl Triflates Using Diphosphane Ligands: A Kinetic Study. ResearchGate. Retrieved from [Link]

  • Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. National Institutes of Health. Retrieved from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. National Institutes of Health. Retrieved from [Link]

  • Heck Reaction of Electronically Diverse Tertiary Alkyl Halides. National Institutes of Health. Retrieved from [Link]

  • Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides. The Royal Society of Chemistry. Retrieved from [Link]

  • Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Pd-catalyzed formal Mizoroki–Heck coupling of unactivated alkyl chlorides. SciSpace. Retrieved from [Link]

  • Heck reaction. Wikipedia. Retrieved from [Link]

  • . RSC Publishing. Retrieved from [Link]

  • Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]

  • Heck Reaction—State of the Art. MDPI. Retrieved from [Link]

  • A palladium/Et3N·HI-catalyzed highly selective 7-endo alkyl-Heck-type reaction of epoxides and a DFT study on the mechanism. RSC Publishing. Retrieved from [Link]

  • The Suzuki Reaction. Myers' Group - Harvard University. Retrieved from [Link]

  • Search Results. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI. Retrieved from [Link]

  • Palladium-catalyzed intermolecular Heck reaction of alkyl halides. RSC Publishing. Retrieved from [Link]

Sources

Safety Operating Guide

Guide to the Proper Disposal of Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Methyl 4-ethoxy-3-iodobenzoate (CAS No. 1131588-13-0). As a halogenated organic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in a professional research setting.

Hazard Assessment and Classification

The foundational step in any disposal plan is a thorough understanding of the material's hazards. While specific toxicological data for this compound is limited, its chemical structure—a benzoate ester containing iodine—allows us to infer its hazard profile from analogous compounds and general chemical principles.

Inferred Hazards: Based on data from similar iodinated benzoate compounds, this compound should be handled as a substance that is:

  • An irritant to the skin, eyes, and respiratory system.[1][2][3]

  • Potentially harmful if swallowed or inhaled.[1][4]

  • Toxic to aquatic life, with potentially long-lasting environmental effects.[5]

Regulatory Classification: Under the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA), any individual or institution that generates chemical waste is responsible for determining if it is hazardous.[6][7][8] this compound, as a halogenated organic compound, must be managed as hazardous waste .[9][10] This "cradle-to-grave" responsibility ensures the waste is tracked from generation to its final, safe disposal.[11]

Hazard CategoryDescriptionPrimary Concern
Health Hazards Causes skin, eye, and respiratory irritation.[1][2] Toxicological properties are not fully investigated.[1]Personnel Exposure
Environmental Hazards Expected to be toxic to aquatic life with long-lasting effects.[5]Environmental Contamination
Regulatory Status Halogenated Organic Waste; must be managed as RCRA Hazardous Waste.[12][13]Legal Compliance

Immediate Safety: Spill Response Protocol

Accidents can happen, and immediate, correct action is critical to mitigating risk. All personnel handling this compound must be familiar with the following spill cleanup procedure.

Causality: The goal of a spill response is to contain, neutralize (if applicable), and collect the hazardous material safely, preventing personnel exposure and environmental release. Using an inert absorbent is crucial to avoid a reactive incident.

Step-by-Step Spill Cleanup:

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Secure the Area: Restrict access to the spill location. If the substance is volatile or creates dust, ensure proper ventilation (e.g., fume hood).

  • Don Personal Protective Equipment (PPE): Before approaching the spill, at a minimum, wear the PPE detailed in the table below.

  • Contain the Spill: Cover the spill with a chemically inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[1][5]

  • Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

  • Dispose: Label the container as "Spill Debris containing this compound" and manage it according to the disposal procedure in the next section.

  • Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.

Required PPESpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2]Protects against splashes and airborne particles causing eye irritation.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[2]
Body Protection Lab coat.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area or fume hood.[1]Prevents inhalation of dust or vapors, which can cause respiratory irritation.

Standard Operating Procedure (SOP) for Disposal

Routine disposal requires a systematic approach to ensure safety and regulatory compliance. The following workflow must be integrated into your laboratory's standard practices.

The Logic of Segregation: Halogenated organic waste streams are typically incinerated at specific high temperatures to ensure complete destruction and prevent the formation of highly toxic dioxins and furans. Mixing them with non-halogenated solvents complicates and increases the cost of disposal. Therefore, strict segregation is paramount.

Disposal Workflow Diagram

The following diagram outlines the decision-making and physical workflow for proper disposal.

DisposalWorkflow cluster_generation Step 1: Generation & Characterization cluster_accumulation Step 2: Accumulation cluster_disposal Step 3: Final Disposal gen This compound is generated as waste. char Characterize as: 'Hazardous Halogenated Organic Waste' gen->char seg Segregate from non-halogenated and other waste streams. char->seg cont Place in a designated, compatible waste container. seg->cont label_node Label container with: 1. 'Hazardous Waste' 2. Full Chemical Name 3. Date of Accumulation Start cont->label_node store Store in Satellite Accumulation Area (SAA) with secondary containment. label_node->store pickup Request pickup from Environmental Health & Safety (EHS). store->pickup doc Complete and retain waste manifest documentation. pickup->doc incin Final Disposal: High-Temperature Incineration (Managed by EHS vendor) doc->incin

Caption: Workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol
  • Waste Identification: As soon as a material containing this compound is deemed a waste, it must be managed as hazardous.

  • Segregation: Maintain a dedicated waste container specifically for halogenated organic solids or solutions . Do not mix with non-halogenated organic waste, aqueous waste, or solid debris like silica gel unless your institution's EHS department provides specific instructions for mixed waste.

  • Container Selection:

    • Use a container that is chemically compatible and in good condition (no cracks or leaks).

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation.[13]

    • Ensure the container is properly grounded if transferring flammable liquids.

  • Labeling: The waste container must be clearly labeled at all times.[13] The label must include:

    • The words "Hazardous Waste ".

    • The full chemical name: "This compound ". If it is in a solvent, list all components and their approximate percentages.

    • The date when waste was first added to the container.

  • Accumulation in a Satellite Accumulation Area (SAA):

    • Store the waste container at or near the point of generation.

    • The SAA must be under the control of the operator of the process generating the waste.

    • Keep the container closed except when adding waste.[13]

    • Liquid waste containers must be stored in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[13]

  • Requesting Disposal:

    • Follow your institution's specific procedures for requesting a waste pickup from the EHS department. This is often done through an online portal.[13]

    • Do not overfill containers; typically, they should not be filled beyond 90% capacity to allow for expansion.[14]

  • Documentation: You are legally responsible for the waste until its final disposal. Retain all paperwork provided by your EHS department, such as a copy of the hazardous waste manifest, as proof of proper disposal. This documentation is a key component of the RCRA "cradle-to-grave" system.[11]

Summary of Best Practices

DoDo Not
Always wear appropriate PPE. Do not dispose of this chemical down the drain.
Segregate halogenated from non-halogenated waste. Do not mix with incompatible waste streams (e.g., acids with bases, oxidizers with organics).
Keep waste containers securely closed and clearly labeled. Do not overfill waste containers.
Store waste in a designated SAA with secondary containment. Do not allow unlabeled waste to accumulate.
Consult your EHS department with any questions. Do not transport hazardous waste off-site yourself.

By adhering to this guide, researchers and laboratory professionals can ensure that this compound is managed in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of scientific integrity.

References

  • Resource Conservation and Recovery Act (RCRA)
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. (2025, October 8).
  • Material Safety Data Sheet - Methyl 4-Iodobenzo
  • SAFETY DATA SHEET - Methyl 4-iodobenzo
  • Hazardous Waste Compliance and Assistance.
  • Hazardous Waste. Virginia DEQ.
  • SAFETY DATA SHEET - Methyl 4-Iodobenzo
  • Environment, Health and Safety Manual - Chapter 05.07: Occupational Safety Policies - Chemical Waste Disposal.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Technical Resource Document: Treatment Technologies for Halogen
  • Hazardous Waste - Overview.
  • Hazardous Waste - Standards.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • SAFETY DATA SHEET - Methyl Benzo
  • Navigating the Safe Disposal of Chemicals: A Guide for Everyone. (2026, January 21).
  • SAFETY DATA SHEET - Ethyl 4-iodobenzo
  • Methyl 4-Ethoxy-3-Iodobenzo
  • IODIN
  • EPA HAZARDOUS WASTE CODES.
  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. EPA.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound...
  • EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk (ESSR).
  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2025, December 1). US EPA.
  • Hazardous waste acceptance conditions.

Sources

A Senior Application Scientist's Guide to Safely Handling Methyl 4-ethoxy-3-iodobenzoate

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. However, this innovation demands an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling Methyl 4-ethoxy-3-iodobenzoate (CAS 1131588-13-0). The protocols herein are designed to be a self-validating system, grounded in established safety principles to protect you, your colleagues, and your research.

While the toxicological properties of this specific compound may not be fully investigated, its structure as an iodinated benzoic acid ester informs a conservative and proactive safety approach.[1] We will treat it with the caution required for related compounds known to cause skin, eye, and respiratory irritation.[1][2]

Hazard Analysis: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical. Based on data from structurally similar compounds like Methyl 4-iodobenzoate, we must assume this compound presents the following risks:

  • Skin Irritation: Direct contact can cause redness, itching, and irritation.[2] Prolonged exposure to similar compounds can lead to dermatitis.[3]

  • Serious Eye Irritation: This is a significant risk. The compound can cause serious irritation and potential damage upon contact with the eyes.[2][4]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing or shortness of breath.[1][3]

  • Gastrointestinal Irritation: Ingestion can irritate the digestive tract.[1]

The following table summarizes the minimum Personal Protective Equipment (PPE) required to mitigate these risks.

Hazard Route of Exposure Required Personal Protective Equipment (PPE) Rationale
Serious Eye Irritation EyesChemical safety goggles or a full-face shield.[2][5]Standard safety glasses do not form a seal and are inadequate for protecting against splashes or fine dust.[5] Goggles provide essential splash and dust protection. A face shield should be used in addition to goggles when handling larger quantities.[5]
Skin Irritation SkinNitrile gloves (double-gloving recommended) and a lab coat.[2][5]Nitrile gloves provide good chemical resistance for incidental contact. Double-gloving is a best practice that protects against undetected micro-tears in the outer glove. A lab coat protects skin and personal clothing from contamination.[6]
Respiratory Irritation InhalationUse in a certified chemical fume hood. If weighing outside a hood, a NIOSH-approved respirator (e.g., N95) is necessary.[2][7]A fume hood is the primary engineering control to prevent inhalation of dust or vapors.[6] If handling the solid powder in an open environment, a respirator is required to prevent inhalation of airborne particles.

The Handling Workflow: A Step-by-Step Protocol

Adherence to a strict, logical workflow is paramount for safety. This protocol is divided into four phases: Preparation, Handling, Decontamination, and Disposal.

Phase 1: Preparation and Donning PPE
  • Designate the Work Area: All handling of this compound should occur within a certified chemical fume hood.[6][8] Ensure the area is clean and uncluttered.

  • Assemble Materials: Gather all necessary chemicals, equipment, and waste containers before starting. This minimizes the need to move in and out of the controlled area.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[1]

  • Don PPE (Donning Sequence):

    • Lab Coat: Fasten completely.

    • Inner Gloves: Put on the first pair of nitrile gloves.

    • Outer Gloves: Put on the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat.

    • Eye/Face Protection: Put on chemical safety goggles. If a significant splash risk exists, add a face shield over the goggles.[5]

    • Respirator (if needed): If weighing the solid outside of a fume hood, perform a fit check on your NIOSH-approved respirator.

Phase 2: Active Handling in a Fume Hood
  • Work Within the Hood: Keep the sash at the lowest practical height. All manipulations should be performed at least 6 inches inside the hood to ensure proper airflow.

  • Avoid Dust Generation: When handling the solid, use spatulas and weighing papers carefully to minimize the creation of airborne dust.[1][3]

  • Immediate Spill Cleanup: Should a spill occur, contain it immediately. Use a chemical spill kit with an absorbent appropriate for organic compounds. Do not attempt to sweep up dry powder, as this will aerosolize it; moisten it first if safe to do so.[9]

Phase 3: Decontamination and Doffing PPE

This phase is critical to prevent cross-contamination of yourself and the laboratory.

  • Decontaminate Outer Gloves: While still wearing them, wipe the outer gloves with an appropriate solvent (e.g., 70% ethanol) to remove gross contamination.

  • Doff PPE (Doffing Sequence):

    • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside out. Dispose of them in the designated solid chemical waste container.

    • Face Shield/Goggles: Remove eye and face protection by handling the strap, avoiding contact with the front surface.

    • Lab Coat: Remove the lab coat, rolling it so the contaminated exterior is folded inward.

    • Inner Gloves: Remove the final pair of gloves, again turning them inside out.

  • Hand Washing: Immediately and thoroughly wash your hands with soap and water.[2][3][6]

Phase 4: Waste Management and Disposal
  • Segregate Waste:

    • Solid Waste: All contaminated disposables (gloves, weighing papers, absorbent pads) must be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous liquid waste container.

  • Consult Regulations: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[10] Never dispose of this chemical down the drain.[6][11] In some cases, it may be possible to dissolve the material in a combustible solvent for incineration by a certified waste disposal company.[2]

Visualizing the Safety Workflow

The following diagram illustrates the critical decision points and procedural flow for safely handling this compound.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_decon Phase 3: Decontamination cluster_disposal Phase 4: Disposal Prep Risk Assessment & Area Prep Don_PPE Don PPE (Coat, Inner Gloves, Outer Gloves, Goggles) Prep->Don_PPE Work_Hood Perform Work in Fume Hood Don_PPE->Work_Hood Spill Spill Occurs? Work_Hood->Spill Decon_Gloves Decontaminate Outer Gloves Work_Hood->Decon_Gloves Spill->Work_Hood No Cleanup Contain & Clean Spill Spill->Cleanup Yes Cleanup->Work_Hood Doff_PPE Doff PPE in Sequence (Outer Gloves -> Goggles -> Coat -> Inner Gloves) Decon_Gloves->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands Seg_Waste Segregate Solid & Liquid Waste Wash_Hands->Seg_Waste Dispose Dispose per Institutional & Federal Regulations Seg_Waste->Dispose

Caption: Workflow for Safe Handling of this compound.

References

  • Material Safety Data Sheet - Methyl 4-Iodobenzoate. Cole-Parmer.

  • SAFETY DATA SHEET - Methyl 4-Iodobenzoate. TCI EUROPE N.V.

  • Methyl 4-hydroxy-3-iodobenzoate. PubChem, National Institutes of Health.

  • SAFETY DATA SHEET - Methyl 4-iodobenzoate. Alfa Aesar.

  • Benzoic Acid Uses and Safe Handling: A Comprehensive Guide. SDS Manager.

  • Personal Protective Equipment. U.S. Environmental Protection Agency (EPA).

  • SAFETY DATA SHEET - Methyl benzoate. Sigma-Aldrich.

  • Personal Protective Equipment (PPE). Chemical Hazards Emergency Medical Management (CHEMM).

  • SAFETY DATA SHEET - Ethyl 4-iodobenzoate. Fisher Scientific.

  • SAFETY DATA SHEET - 2-methoxy-4-methylphenol. Sigma-Aldrich.

  • Hazcard - Benzoic acid and related compounds. Scribd.

  • This compound (Cas 1131588-13-0). Parchem.

  • Benzoic acid safety hazards. Sigma-Aldrich.

  • SAFETY DATA SHEET - Methyl 4-iodobenzoate. Fisher Scientific.

  • Benzoic Acid - Hazardous Substance Fact Sheet. New Jersey Department of Health.

  • Personal Protective Equipment. Fisher Scientific.

  • Is Personal Protective Equipment Required When Working with Solvents? MicroCare.

  • Benzoic Acid – Uses and Safety. VelocityEHS.

  • Personal Protective Equipment Requirements for Laboratories. University of Washington Environmental Health and Safety.

  • Methyl 4-iodobenzoate. BLD Pharm.

  • GHS Hazardous Chemical Information List. Safe Work Australia.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.